B1576200 LEAP-2

LEAP-2

Cat. No.: B1576200
Attention: For research use only. Not for human or veterinary use.
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Description

Liver-expressed antimicrobial peptide 2 (LEAP-2) is a multifaceted endogenous peptide that serves as a critical component in metabolic research. Initially identified in human blood ultrafiltrate as a liver-expressed antimicrobial agent , subsequent research has established this compound as the primary endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor . This pivotal role places this compound at the heart of energy homeostasis regulation. The mature, 40-amino acid form of human this compound is derived from a 77-residue precursor and features a stable core structure stabilized by two disulfide bonds . Its N-terminal region is essential for the high-affinity binding and functional blockade of GHSR1a, effectively inhibiting ghrelin-induced signaling and its downstream effects . As a research tool, this compound is invaluable for investigating pathways related to appetite, energy balance, and glucose metabolism. Circulating levels of this compound fluctuate in response to metabolic status; they decrease during fasting and increase in conditions of positive energy balance, such as obesity . This inverse relationship with ghrelin levels makes the this compound/Ghrelin molar ratio a crucial parameter in metabolic studies . Research applications for this compound include the study of its anti-obesity potential through central administration, which has been shown to decrease body weight and adiposity while increasing energy expenditure in model organisms . It is also used to explore its influence on glucose-stimulated insulin secretion and its broader role in endocrine and immune cross-talk . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

MTPFWRGVSLRPIGASCRDDSECITRLCRKRRCSLSVAQE

Origin of Product

United States

Foundational & Exploratory

The Dual-Faceted Role of LEAP-2: An Endogenous Modulator of the Ghrelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical endogenous regulator of the ghrelin system, exhibiting a dual mechanism of action as both a competitive antagonist and an inverse agonist of the growth hormone secretagogue receptor (GHSR). This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, with a focus on its physiological roles in appetite regulation, growth hormone secretion, and glucose homeostasis. Detailed summaries of quantitative data, experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Initially identified as an antimicrobial peptide, Liver-Expressed Antimicrobial Peptide 2 (this compound) has been recognized as the first known endogenous antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR).[1][2][3] This discovery has profound implications for our understanding of the ghrelin system, which plays a pivotal role in regulating energy balance and metabolism. Ghrelin, the "hunger hormone," stimulates appetite and the release of growth hormone (GH).[3][4] this compound counteracts these effects, suggesting a sophisticated endogenous mechanism for fine-tuning ghrelin's actions.[5][6]

This compound is a 40-amino acid peptide, and its circulating levels are regulated by metabolic status, generally in opposition to ghrelin.[3][7] For instance, this compound levels increase after feeding and in states of positive energy balance, such as obesity, while they decrease during fasting.[3][7] This dynamic interplay between this compound and ghrelin positions the this compound/ghrelin ratio as a key determinant of GHSR activity.[7][8]

This guide will delve into the molecular mechanisms underpinning this compound's function, its physiological effects, and the experimental methodologies used to study this intriguing peptide.

Mechanism of Action

This compound exerts its effects on the GHSR through a dual mechanism: competitive antagonism and inverse agonism.

  • Competitive Antagonism: this compound directly competes with ghrelin for binding to the GHSR.[2][9] This competitive interaction prevents ghrelin from activating the receptor and initiating downstream signaling cascades.

  • Inverse Agonism: The GHSR exhibits a high degree of constitutive activity, meaning it can signal even in the absence of an agonist like ghrelin.[10] this compound acts as an inverse agonist by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing this basal signaling.[2][11]

The N-terminal region of the this compound peptide is crucial for its binding and activity at the GHSR.[12]

Signaling Pathways

The GHSR is a G protein-coupled receptor (GPCR) that can couple to various G protein subtypes, leading to the activation of distinct downstream signaling pathways. This compound modulates these pathways by inhibiting both ghrelin-induced and constitutive receptor activity.

Gαq/11 Pathway in Pituitary Somatotrophs

In the pituitary gland, ghrelin binding to GHSR on somatotroph cells activates the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in stimulating the secretion of growth hormone (GH). This compound blocks this pathway by preventing ghrelin binding and reducing the receptor's basal activity.[2][3]

Gq_Pathway Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR Activates LEAP2 This compound LEAP2->GHSR Inhibits Gq Gαq/11 GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates GH Growth Hormone Secretion Ca2->GH Leads to

Caption: GHSR signaling via the Gαq pathway in pituitary somatotrophs.

Gαs Pathway in Hypothalamic NPY/AgRP Neurons

In the arcuate nucleus of the hypothalamus, ghrelin activates GHSR on neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which are potent stimulators of appetite. This activation proceeds through the Gαs pathway, leading to the stimulation of adenylyl cyclase (AC), an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This cascade ultimately results in neuronal depolarization and the release of orexigenic peptides. This compound counteracts this by hyperpolarizing these neurons and preventing ghrelin-induced activation.[2][3]

Gs_Pathway Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR Activates LEAP2 This compound LEAP2->GHSR Inhibits Gs Gαs GHSR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates NPY_AgRP NPY/AgRP Neuron Depolarization PKA->NPY_AgRP Leads to Appetite Increased Appetite NPY_AgRP->Appetite

Caption: GHSR signaling via the Gαs pathway in hypothalamic NPY/AgRP neurons.

Gαi Pathway in Pancreatic β-cells

Ghrelin can also influence insulin secretion from pancreatic β-cells via a Gαi-coupled pathway. This pathway inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent inhibition of glucose-stimulated insulin secretion (GSIS). By antagonizing ghrelin's action, this compound can disinhibit this pathway, thereby potentially enhancing insulin release.[2][13]

Gi_Pathway Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR Activates LEAP2 This compound LEAP2->GHSR Inhibits Gi Gαi GHSR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces GSIS Glucose-Stimulated Insulin Secretion cAMP->GSIS Promotes

Caption: GHSR signaling via the Gαi pathway in pancreatic β-cells.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with the ghrelin receptor and its physiological effects.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterSpeciesCell Line/SystemValueReference
Binding Affinity (Ki) HumanHEK293 cells expressing GHSR1.26 ± 0.05 nM[11]
HumanNot Specified~1 nM[10]
IC50 (Inhibition of Ghrelin-induced Ca2+ mobilization) HumanHEK293 cells expressing GHSR6 nM[14]
CoelacanthHEK293T cells1.90 nM (for Lc-ghrelin)[15]
IC50 (Inverse Agonist Activity) Not SpecifiedNot SpecifiedNot Specified

Table 2: In Vivo Effects of this compound on Food Intake

SpeciesDose & RouteExperimental ConditionEffect on Food IntakeReference
Mouse0.45 nmol & 1.5 nmol, ICVAd libitum fedDose-dependent decrease[16]
Mouse1.5 nmol, ICVOvernight fastedTendency to decrease[2]
Rat8 nmol, ICVOvernight fastedSignificant inhibition[1]
Mouse1.5 nmol, ICV (pre-treatment)Ghrelin-induced (0.45 nmol)Significant reduction[2]
Rat1 nmol & 3 nmol, ICV (pre-treatment)Ghrelin-induced (0.1 nmol)Dose-dependent suppression[3]

Table 3: In Vivo Effects of this compound on Growth Hormone (GH) Secretion

SpeciesDose & RouteExperimental ConditionEffect on GH SecretionReference
MouseNot SpecifiedGhrelin-inducedDose-dependent suppression[17]
MouseNot SpecifiedBlockade with monoclonal antibodyIncreased GH levels[17]

Table 4: In Vivo Effects of this compound on Glucose Metabolism

SpeciesDose & RouteExperimental ConditionEffect on Glucose MetabolismReference
Mouse30 µg/kg, IP (14 days)High-fat diet/STZ-induced T2DImproved glucose tolerance[14]
Mouse1.5 nmol, ICVFasting-induced refeeding (lean)No change in blood glucose[2]
Mouse1.5 nmol, ICVFasting-induced refeeding (obese)Lowered blood glucose[2]
HumanInfusion (41.2 ± 1.1 ng/mL plasma conc.)Ad libitum meal testLowered postprandial plasma glucose[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Competitive Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound to the GHSR.

Binding_Assay_Workflow A Prepare cell membranes expressing GHSR B Incubate membranes with a fixed concentration of radiolabeled ghrelin A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity E->F G Generate competition curve and calculate IC50 and Ki F->G

Caption: Workflow for a radioligand competitive binding assay.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably or transiently expressing the human GHSR.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration.[7]

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg protein/well).

    • Add a fixed concentration of a suitable radioligand (e.g., [125I]-His9-ghrelin) at a concentration close to its Kd.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • For non-specific binding control wells, add a high concentration of unlabeled ghrelin.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer (e.g., 0.3% polyethyleneimine).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

    • Plot the specific binding as a percentage of the control (no competitor) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit ghrelin-induced increases in intracellular calcium.

Calcium_Assay_Workflow A Seed GHSR-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with increasing concentrations of this compound B->C D Stimulate cells with a fixed concentration of ghrelin (e.g., EC80) C->D E Measure fluorescence intensity over time using a plate reader D->E F Calculate the inhibition of the calcium response and determine IC50 E->F

Caption: Workflow for an intracellular calcium mobilization assay.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human GHSR in appropriate growth medium.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.[18][19]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer may also contain an anion transport inhibitor like probenecid to prevent dye leakage.

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with the physiological buffer to remove extracellular dye.[20][21]

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the physiological buffer.

    • Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Prepare a solution of ghrelin at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader (e.g., FlexStation) capable of automated liquid addition.

    • Initiate fluorescence reading (Excitation ~490 nm, Emission ~525 nm) and, after establishing a baseline, inject the ghrelin solution into the wells.

    • Continue to record the fluorescence signal for a period to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, with the response to ghrelin alone representing 100% and the baseline representing 0%.

    • Plot the percentage inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

In Vivo Food Intake Measurement

This protocol outlines the procedure for assessing the effect of this compound on food intake in rodents.

Protocol:

  • Animal Acclimation and Housing:

    • Individually house male C57BL/6 mice in cages with free access to standard chow and water.

    • Acclimate the animals to the experimental conditions, including handling and injection procedures, for several days before the experiment.

  • Drug Administration:

    • For intracerebroventricular (ICV) administration, animals must be surgically implanted with a guide cannula into a cerebral ventricle (e.g., the lateral ventricle).

    • On the day of the experiment, dissolve this compound in sterile saline or artificial cerebrospinal fluid.

    • Administer the desired dose of this compound (e.g., 0.45 or 1.5 nmol in a small volume like 1-2 µL) via the ICV cannula. Control animals receive vehicle alone.

    • For studies investigating the antagonism of ghrelin, co-administer or pre-administer this compound with a known orexigenic dose of ghrelin.

  • Food Intake Measurement:

    • Immediately after injection, provide a pre-weighed amount of food in the cage.

    • Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

    • Calculate the cumulative food intake for each animal.

  • Data Analysis:

    • Compare the food intake between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

    • Present the data as mean ± SEM.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to evaluate the effect of this compound on glucose clearance.

Protocol:

  • Animal Preparation:

    • Use mice (e.g., a model of type 2 diabetes or wild-type controls) and acclimate them to handling.

    • Administer this compound or vehicle (e.g., 30 µg/kg, IP) daily for a specified period (e.g., 14 days) prior to the IPGTT.

    • Fast the animals overnight (approximately 16 hours) with free access to water.

  • IPGTT Procedure:

    • Record the body weight of each fasted animal.

    • Take a baseline blood glucose measurement (t=0) from the tail vein using a glucometer.

    • Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.

  • Data Analysis:

    • Plot the blood glucose levels over time for both the this compound treated and control groups.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Compare the blood glucose levels at each time point and the total AUC between the groups using appropriate statistical methods.

Conclusion

This compound is a pivotal endogenous regulator of the ghrelin system, acting as both a competitive antagonist and an inverse agonist at the GHSR. Its dynamic regulation by metabolic status and its ability to counteract the orexigenic and other metabolic effects of ghrelin highlight its importance in maintaining energy homeostasis. The detailed understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, are crucial for advancing research into the therapeutic potential of targeting the this compound/ghrelin axis for metabolic disorders such as obesity and type 2 diabetes. Further investigation into the nuanced roles of this compound in various physiological and pathological states will undoubtedly uncover new avenues for drug development.

References

The Discovery and History of LEAP-2: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and mechanism of action of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), a key regulator of the ghrelin system.

Abstract

Initially identified in 2003 as an antimicrobial peptide, Liver-Expressed Antimicrobial Peptide 2 (this compound) has emerged as a critical player in metabolic regulation. A landmark discovery in 2018 revealed this compound as the first known endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHS-R1a), the receptor for the orexigenic hormone ghrelin. This finding has fundamentally reshaped our understanding of the ghrelin-axis, introducing a new layer of physiological control over appetite, growth hormone secretion, and glucose homeostasis. This technical guide provides a comprehensive review of the discovery and history of this compound, detailing its mechanism of action, the key experiments that elucidated its function, and its physiological significance.

Discovery and Historical Timeline

The journey of this compound from an immune peptide to a key metabolic hormone is a testament to the evolving landscape of endocrinology.

  • 2003: this compound is first identified in human blood ultrafiltrate as a 40-amino acid peptide, cleaved from a 77-amino acid precursor.[1] Its initial characterization points towards a role in the innate immune system due to its structural similarities to other antimicrobial peptides.[1]

  • 2018: A pivotal study by Ge et al. identifies this compound as an endogenous antagonist of the ghrelin receptor, GHS-R1a.[2] This discovery was the result of screening a library of secreted proteins against a panel of G protein-coupled receptors (GPCRs).[3] This finding marked a paradigm shift, establishing this compound as a crucial regulator of the ghrelin system.[2][3]

  • Post-2018: Subsequent research rapidly expanded on the physiological roles of this compound, confirming its functions as both a competitive antagonist and an inverse agonist of GHS-R1a.[3][4] Studies have since delved into its regulatory effects on food intake, growth hormone release, and glucose metabolism, solidifying its position as a significant metabolic hormone.[3][5][6]

Mechanism of Action: A Dual Regulator of the Ghrelin Receptor

This compound exerts its effects by directly interacting with the ghrelin receptor, GHS-R1a, a G protein-coupled receptor with high constitutive activity.[4][5] this compound's mechanism of action is twofold:

  • Competitive Antagonism: this compound competes with ghrelin for binding to the GHS-R1a.[3][7] By occupying the receptor's binding site, this compound prevents ghrelin from activating downstream signaling pathways that stimulate appetite and growth hormone release.[3][5]

  • Inverse Agonism: Even in the absence of ghrelin, the GHS-R1a exhibits a significant level of basal, or constitutive, activity.[1][5] this compound acts as an inverse agonist, binding to the receptor and stabilizing it in an inactive conformation, thereby reducing this basal signaling.[4][5]

This dual mechanism allows this compound to provide a robust and fine-tuned regulation of the ghrelin system, responding to the body's energy status.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's interaction with the ghrelin receptor and its physiological effects.

Table 1: Binding Affinities and Potency of this compound and Ghrelin

LigandReceptorAssay TypeParameterValue (nM)SpeciesReference
This compoundGHS-R1aCompetitive BindingKi~1Human
GhrelinGHS-R1aCompetitive BindingKi~1Human[3]
This compoundGHS-R1aFunctional AntagonismIC506Human[8]
GhrelinGHS-R1aFunctional AgonismEC50~1Human

Table 2: In Vivo Dose-Response of this compound on Food Intake

SpeciesAdministration RouteThis compound DoseGhrelin Dose (for antagonism studies)Effect on Food IntakeReference
MouseICV1.5 nmol0.45 nmolSignificant inhibition of ghrelin-induced feeding[6][9]
RatICV8 nmol1.5 nmolSignificant inhibition of ghrelin-induced feeding[9]
MousePeripheral (i.p./s.c.)3-20 fold higher than ghrelinVariousBlunted ghrelin-induced food intake[3][5]

Table 3: Circulating Levels of this compound and Ghrelin in Different Metabolic States

SpeciesConditionThis compound (ng/mL)Ghrelin (ng/mL)This compound/Ghrelin Molar RatioReference
MouseFed (Lean)2.4 ± 0.40.29 ± 0.025~10[5]
MouseFasted (Lean)0.75 ± 0.050.7 ± 0.05~1[5]
MouseFed (Obese)14.0 - 17.50.37 - 0.62~50[5]
HumanFasting (Lean)2.6 - 3.90.07 - 0.0910 - 30[5]
HumanFed (Lean)2.18 - 3.710.11 - 0.3710 - 20[5]
HumanFasting (Obese)3.3 - 6.50.08 - 0.4825 - 150[5]
HumanFed (Obese)3.71 - 6.980.09 - 0.1025 - 170[5]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been instrumental in characterizing this compound's function.

GHS-R1a Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound and ghrelin to the GHS-R1a.

Principle: This assay measures the ability of unlabeled this compound or ghrelin to compete with a radiolabeled or fluorescently tagged ghrelin analog for binding to cells expressing GHS-R1a.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing human GHS-R1a are cultured to confluence in appropriate media.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction: A fixed concentration of radiolabeled ghrelin (e.g., [125I]-His-Ghrelin) is incubated with the cell membranes in a binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Competition: Increasing concentrations of unlabeled this compound or ghrelin are added to the reaction to compete for binding.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]

GHS-R1a Inverse Agonism Assay (Inositol Phosphate Accumulation)

This assay is used to assess the ability of this compound to inhibit the constitutive activity of GHS-R1a.

Principle: GHS-R1a is coupled to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs). This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite, as an indicator of receptor activity.

Methodology:

  • Cell Culture: HEK293 cells stably expressing GHS-R1a are seeded in 96-well plates and grown to near confluence.

  • Cell Labeling (optional, for radioactive assays): Cells are labeled overnight with myo-[3H]inositol.

  • Stimulation: Cells are washed and incubated in a stimulation buffer containing LiCl (which inhibits the degradation of IP1).

  • Treatment: Cells are treated with increasing concentrations of this compound or a known inverse agonist for a defined period (e.g., 30-60 minutes).

  • Lysis and IP Extraction: The reaction is stopped, and cells are lysed. Inositol phosphates are extracted.

  • Quantification: The amount of accumulated IP1 is quantified using either a radioactive detection method (scintillation counting) or a non-radioactive HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[10][11]

  • Data Analysis: The data are plotted as a dose-response curve, and the EC50 for the inverse agonist effect is determined.

In Vivo Food Intake Studies in Rodents

These experiments are crucial for evaluating the physiological effects of this compound on appetite.

Principle: The effect of centrally or peripherally administered this compound on food consumption is measured in mice or rats.

Methodology:

  • Animal Models: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are individually housed to allow for accurate food intake measurement.

  • Surgical Procedures (for ICV administration): For intracerebroventricular (ICV) injections, animals are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral or third ventricle).[12][13] Animals are allowed to recover for at least one week.

  • Acclimatization: Animals are acclimatized to the experimental conditions, including handling and mock injections.

  • Fasting/Feeding Paradigm: Experiments can be conducted in ad libitum fed, fasted, or refed conditions to assess the effect of this compound under different energy states.

  • Drug Administration:

    • ICV Injection: this compound or vehicle is injected directly into the ventricle through the implanted cannula over a short period (e.g., 1-2 minutes).[12][13]

    • Peripheral Injection: this compound or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Food Intake Measurement: Pre-weighed food is provided immediately after injection, and the amount of food consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.[12][14]

  • Data Analysis: Cumulative food intake is calculated and compared between the this compound treated and vehicle control groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving this compound and a typical experimental workflow for its characterization.

LEAP2_Signaling_Pathway cluster_ghrelin Ghrelin Signaling (Activation) cluster_leap2 This compound Signaling (Inhibition) Ghrelin Ghrelin GHSR1a_G GHS-R1a Ghrelin->GHSR1a_G Binds to Gq_G Gq GHSR1a_G->Gq_G Activates Gs_G Gαs GHSR1a_G->Gs_G Activates GHSR1a_L GHS-R1a PLC_G PLC Gq_G->PLC_G Activates IP3_G IP3 PLC_G->IP3_G Generates Ca_G Ca²⁺ Release IP3_G->Ca_G Induces GH_Release Growth Hormone Release Ca_G->GH_Release AC_G Adenylyl Cyclase Gs_G->AC_G Activates cAMP_G cAMP AC_G->cAMP_G Generates PKA_G PKA cAMP_G->PKA_G Activates Appetite_Stimulation Appetite Stimulation PKA_G->Appetite_Stimulation LEAP2 This compound LEAP2->GHSR1a_L Binds to Inhibition1 Inhibition of Ghrelin Binding GHSR1a_L->Inhibition1 Inhibition2 Inhibition of Constitutive Activity GHSR1a_L->Inhibition2

This compound and Ghrelin Signaling Pathways at the GHS-R1a.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_molecular Molecular Analysis Binding_Assay Competitive Binding Assay (Determine Ki) Inverse_Agonism_Assay Inverse Agonism Assay (IP1 Accumulation) Binding_Assay->Inverse_Agonism_Assay Functional_Antagonism Functional Antagonism Assay (Measure IC50) Inverse_Agonism_Assay->Functional_Antagonism Food_Intake Food Intake Studies (ICV/Peripheral Administration) Functional_Antagonism->Food_Intake GH_Secretion Growth Hormone Secretion Assay Food_Intake->GH_Secretion Glucose_Metabolism Glucose Homeostasis Studies GH_Secretion->Glucose_Metabolism qPCR qPCR for Tissue Expression (Liver, Intestine) Discovery Discovery of this compound as GHS-R1a Ligand Discovery->Binding_Assay Discovery->qPCR

Experimental Workflow for this compound Characterization.

Physiological Significance and Future Directions

The discovery of this compound has profound implications for our understanding of energy homeostasis. The dynamic interplay between ghrelin and this compound provides a sophisticated mechanism for regulating appetite and metabolism in response to nutritional cues. In states of energy surplus, such as after a meal or in obesity, elevated this compound levels are thought to antagonize ghrelin's orexigenic drive and reduce the constitutive activity of GHS-R1a, thereby promoting satiety.[5] Conversely, during periods of fasting or energy deficit, decreased this compound levels may permit ghrelin to stimulate appetite and mobilize energy stores.[5]

This intricate regulatory system presents exciting new avenues for therapeutic intervention in metabolic disorders. Targeting the this compound/ghrelin ratio could offer a novel strategy for the treatment of obesity, Prader-Willi syndrome, and other conditions characterized by dysregulated appetite. Further research is warranted to fully elucidate the therapeutic potential of this compound-based therapies and to explore the broader physiological roles of this fascinating hormone.

Conclusion

The journey of this compound from a putative antimicrobial peptide to a key metabolic regulator highlights the dynamic nature of scientific discovery. Its identification as an endogenous antagonist and inverse agonist of the ghrelin receptor has unveiled a previously unknown layer of control within a critical physiological system. The comprehensive data and methodologies presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the biology of this compound and its potential as a therapeutic target for metabolic diseases. The continued investigation of the this compound/ghrelin axis promises to yield valuable insights into the complex interplay of hormones that govern our energy balance.

References

LEAP-2 gene expression and regulation in liver cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on LEAP-2 Gene Expression and Regulation in Liver Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liver-Expressed Antimicrobial Peptide 2 (this compound) is a hepatokine that has garnered significant interest for its dual roles in innate immunity and metabolism.[1] Initially identified as an antimicrobial peptide, this compound is now recognized as the endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), the receptor for the orexigenic hormone ghrelin.[2][3] By competitively inhibiting ghrelin's binding and signaling, this compound plays a critical counter-regulatory role in appetite, glucose homeostasis, and energy balance.[1][2] The liver, and specifically hepatocytes, are the primary source of circulating this compound, making the study of its hepatic gene expression and regulation crucial for understanding its physiological functions and therapeutic potential in metabolic diseases.[2][4][5]

Hepatic Expression of this compound

Single-cell and single-nucleus RNA sequencing data have confirmed that LEAP2 gene expression is highly enriched in the liver.[4] Within the liver, hepatocytes are the predominant cell type expressing LEAP2, with lower levels of expression detected in cholangiocytes and stellate cells.[4] The high expression in hepatocytes aligns with the co-expression of insulin receptors (INSR) and glucagon receptors (GCGR), underscoring the liver's role as a central hub for metabolic regulation of this compound.[4][5]

Regulation of this compound Gene Expression in Liver Cells

The transcriptional control of the LEAP2 gene in hepatocytes is a complex process, integrating signals from nutritional status, hormonal fluctuations, and inflammatory pathways. This intricate regulation ensures that this compound levels are dynamically adjusted to meet physiological demands.

Metabolic and Hormonal Regulation

Nutrient availability and the corresponding hormonal responses are key drivers of hepatic LEAP2 expression.

  • Insulin and Glucose: In the postprandial state, elevated glucose and insulin levels stimulate LEAP2 gene expression.[4] Studies in mice have shown that the upregulation of this compound after a meal is offset by insulin receptor antagonism, confirming insulin's direct regulatory role.[5][6][7] This suggests that in states of energy surplus, the liver increases the production of this compound to counteract the orexigenic drive of ghrelin.

  • Glucagon: In contrast to insulin, glucagon appears to suppress this compound. In humans, glucagon infusions lead to a significant decrease in plasma this compound levels.[5][6] This indicates that during fasting states, when glucagon is dominant, the suppression of the ghrelin antagonist this compound may facilitate ghrelin's role in stimulating appetite and maintaining energy homeostasis.

  • Ghrelin: Ghrelin itself regulates its own inhibitor. In the liver, ghrelin inhibits LEAP2 expression through a GHSR-dependent pathway involving the activation of AMP-activated protein kinase (AMPK).[2] Activated AMPK suppresses the activity of sterol regulatory element-binding protein 1 (SREBP1), a transcription factor that may be involved in promoting LEAP2 expression.[2]

Inflammatory Regulation

As an antimicrobial peptide, this compound is an integral part of the innate immune system, and its expression is robustly induced by inflammatory stimuli.

  • Bacterial Components: In response to bacterial infection, LEAP2 is induced in the liver.[2] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of LEAP2 expression. This regulation likely occurs through canonical inflammatory signaling pathways such as the Toll-like receptor (TLR) pathway.[1]

  • Pro-inflammatory Cytokines: Inflammatory factors such as TNF-α and IL-1β can enhance LEAP2 expression, linking the regulation of this metabolic hormone to the broader immune and inflammatory response.[1][8]

Signaling Pathways

The integration of metabolic and inflammatory signals converges on key signaling cascades within the hepatocyte to control LEAP2 transcription.

LEAP2_Signaling_Pathways cluster_Metabolic Metabolic Regulation cluster_Inflammatory Inflammatory Regulation cluster_Nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR PI3K_Akt PI3K-Akt Pathway IR->PI3K_Akt AMPK AMPK GHSR->AMPK LEAP2_Gene LEAP2 Gene Expression PI3K_Akt->LEAP2_Gene Activates SREBP1 SREBP1 AMPK->SREBP1 Inhibits SREBP1->LEAP2_Gene Activates? LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway MyD88-NF-κB Pathway TLR4->NFkB_Pathway NFkB_Pathway->LEAP2_Gene Activates

Caption: Key signaling pathways regulating this compound gene expression in hepatocytes.

Quantitative Data on this compound Expression

The following tables summarize findings on the regulation of this compound expression. While precise fold-changes can vary by experimental system, these tables reflect the direction and general magnitude of reported changes.

Table 1: Regulation of this compound Expression by Metabolic and Hormonal Stimuli

Stimulus/ConditionModel SystemObserved Effect on this compound ExpressionReference
Obesity (Diet-induced)Mouse Liver~2-fold increase[2]
Obesity (Human)PlasmaSignificantly higher levels[2][9]
Postprandial StateMiceUpregulation (offset by insulin receptor antagonism)[5][7]
Ghrelin AdministrationMouse LiverSuppression[2]
Glucagon InfusionHuman PlasmaSignificant decrease[5][6]

Table 2: this compound Expression in Liver Disease

Disease StateModel SystemObserved Effect on this compound ExpressionReference
Simple Steatosis (vs. Healthy)Human Serum & LiverSignificant increase[10]
MASH (vs. Simple Steatosis)Human Serum & LiverSignificant further increase[4][10]
Liver FibrosisHuman Plasma & LiverPositive correlation[11][12]

Experimental Protocols

Protocol: Quantification of LEAP2 mRNA by RT-qPCR

This protocol provides a method for measuring the relative abundance of LEAP2 mRNA in hepatocyte cultures or liver tissue.

RT_qPCR_Protocol start Start: Hepatocytes or Liver Tissue step1 1. Total RNA Extraction (e.g., TRIzol or column-based kit) start->step1 step2 2. RNA Quality & Quantity Assessment (Nanodrop & Gel Electrophoresis) step1->step2 step3 3. Reverse Transcription (cDNA Synthesis) (Using oligo(dT) and random primers) step2->step3 step4 4. Quantitative PCR (qPCR) (SYBR Green, LEAP2 & GAPDH primers) step3->step4 step5 5. Data Analysis (Relative quantification using ΔΔCt method) step4->step5 end End: Relative LEAP2 mRNA Levels step5->end

Caption: Standard workflow for quantifying this compound mRNA expression via RT-qPCR.

Methodology:

  • Sample Preparation: Collect cultured hepatocytes or flash-frozen liver tissue. Homogenize tissue samples in an appropriate lysis buffer.[13]

  • RNA Extraction: Isolate total RNA using a phenol-chloroform-based method (e.g., TRIzol) or a commercial silica-column kit, including a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality and Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by visualizing the 18S and 28S ribosomal RNA bands on an agarose gel.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme, a mix of oligo(dT) and random hexamer primers, and dNTPs.

  • qPCR: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for LEAP2 and a stable housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA template. Run the reaction on a real-time PCR instrument with an appropriate thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the LEAP2 Ct value to the housekeeping gene Ct value (ΔCt = CtLEAP2 - CtGAPDH). Calculate the relative expression compared to a control group using the 2-ΔΔCt method.[14]

Protocol: this compound Promoter Activity Reporter Assay

This protocol allows for the functional analysis of the LEAP2 promoter and the identification of regulatory elements and transcription factors.

Promoter_Assay_Protocol start Start: Clone LEAP2 Promoter into pGL3-Luciferase vector step1 1. Transfection of Liver Cells (e.g., HepG2) (Co-transfect with Renilla control vector) start->step1 step2 2. Cell Recovery (24h) (Allow for expression of constructs) step1->step2 step3 3. Treatment with Stimuli (e.g., Insulin, Glucagon, LPS for 6-24h) step2->step3 step4 4. Cell Lysis (Using passive lysis buffer) step3->step4 step5 5. Dual-Luciferase Assay (Measure Firefly and Renilla luminescence) step4->step5 end End: Normalized Promoter Activity step5->end

Caption: Experimental workflow for analyzing this compound promoter activity.

Methodology:

  • Construct Generation: Amplify the 5'-flanking region (promoter) of the LEAP2 gene from genomic DNA and clone it into a promoterless luciferase reporter vector (e.g., pGL3-Basic).

  • Cell Culture and Transfection: Plate a suitable liver cell line (e.g., HepG2, Huh7) in 24- or 48-well plates. Co-transfect the cells with the LEAP2-promoter construct and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) using a suitable transfection reagent.

  • Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the stimuli of interest (e.g., insulin, ghrelin, LPS) or vehicle control. Incubate for an appropriate duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in each lysate sample using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency. Express the results as fold change relative to the vehicle-treated control group.

Conclusion and Future Directions

The expression of the LEAP2 gene in hepatocytes is tightly controlled by a sophisticated network of metabolic, hormonal, and inflammatory signals. This regulation positions this compound as a critical link between nutrient status, innate immunity, and the ghrelin system. A thorough understanding of these regulatory pathways is essential for developing therapeutic strategies that target this compound for metabolic disorders such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH). Future research should aim to precisely identify the key transcription factors and promoter elements that mediate these responses, which will be vital for designing targeted pharmacological interventions.

References

The Physiological Role of LEAP-2 in Human Energy Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initially identified for its antimicrobial properties, Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical regulator of human energy metabolism.[1][2][3] This peptide hormone is now recognized as the first known endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[2][3][4][5][6] this compound's interaction with the ghrelin-GHSR axis places it at a crucial juncture in the control of appetite, glucose homeostasis, and overall energy balance.[1][3][4][7][8] Its circulating levels are dynamically regulated by nutritional status, exhibiting an inverse relationship with the orexigenic hormone ghrelin.[2][9] This guide provides a comprehensive technical overview of the physiological role of this compound, focusing on its mechanism of action, regulation, and its effects on key metabolic processes, intended for researchers, scientists, and professionals in drug development.

This compound and the Ghrelin Receptor: A Counter-regulatory System

The primary mechanism through which this compound exerts its metabolic effects is by modulating the activity of the GHSR.[2][6][10][11] This G protein-coupled receptor (GPCR) is unique in that it possesses a high degree of constitutive activity, meaning it can signal in the absence of a stimulating ligand.[2][6]

Antagonistic and Inverse Agonist Activity:

  • Competitive Antagonist: this compound acts as a competitive antagonist to ghrelin, binding to the GHSR to block the binding of acylated ghrelin, the active form of the hormone.[2][6] This action directly counteracts ghrelin's well-known effects on stimulating appetite and promoting food intake.[1][7][8][12]

  • Inverse Agonist: Perhaps more significantly, this compound functions as an inverse agonist of the GHSR.[2][4][5][6] By binding to the receptor, this compound stabilizes it in an inactive conformation, thereby suppressing its constitutive, ghrelin-independent signaling.[2][6] This dual action makes this compound a potent inhibitor of the ghrelin system.[2][6]

The interplay between this compound and ghrelin creates a sophisticated regulatory system where the this compound/ghrelin molar ratio in circulation appears to be a key determinant of GHSR activity, fine-tuning energy balance in response to metabolic cues.[2]

Quantitative Data on this compound Function and Regulation

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its binding characteristics and circulating levels in different metabolic states.

Table 1: this compound and GHSR Interaction

ParameterValueSpeciesCommentsReference
IC50 for GHSR Inhibition6 nMHumanHalf-maximal inhibitory concentration for antagonizing ghrelin-induced GHSR activation.[1]
Antimicrobial Activity IC50~5 µMHumanDemonstrates that metabolic regulation is likely the primary physiological role.[1]

Table 2: Circulating Plasma this compound Concentrations in Humans

ConditionPlasma this compound ConcentrationCommentsReference
Physiological Plasma Concentration~2 nMIn healthy individuals.[1]
Fasting vs. Fed StateDecreases with fasting, increases postprandially.Levels are inversely correlated with ghrelin.[2][9]
Obesity (BMI > 40)Significantly higher vs. lean individuals.Positively correlates with BMI, body fat percentage, and insulin resistance.[2][9]
After Bariatric Surgery (RYGB)Decreased.Consistent with weight loss and improved metabolic status.[9]
Oral Glucose AdministrationIncreased.Suggests a role for glucose in regulating this compound secretion.[9]

Regulation of this compound Expression and Secretion

This compound is primarily expressed and secreted by the liver and, to a lesser extent, the small intestine.[2][13] Its production and release are tightly regulated by the body's energy status.

  • Positive Energy Balance: In states of energy surplus, such as after a meal or in obesity, circulating this compound levels are elevated.[2][9] This is thought to be a counter-regulatory mechanism to suppress appetite and prevent further energy storage.[8]

  • Negative Energy Balance: Conversely, during periods of energy deficit, like fasting or after significant weight loss, plasma this compound concentrations decrease.[2][9] This reduction in the antagonistic signal from this compound may enhance the orexigenic effects of ghrelin to promote food seeking and intake.[9]

  • Hormonal Regulation: Pancreatic hormones, including insulin and glucagon, appear to modulate this compound levels.[13][14] Insulin has been shown to upregulate this compound secretion, which is consistent with its role as a signal of the fed state.[14][15]

Physiological Effects of this compound on Energy Metabolism

By antagonizing the ghrelin system, this compound influences several key aspects of energy homeostasis.

Appetite and Food Intake

This compound has a clear anorexigenic (appetite-suppressing) effect.[1][7][8] Central and peripheral administration of this compound has been shown to reduce food intake in both animal models and humans.[5][16][17] It achieves this by preventing ghrelin from activating orexigenic neurons, such as the Neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus.[2][10] Electrophysiological studies have demonstrated that this compound can hyperpolarize these neurons, thereby inhibiting their firing and blunting ghrelin's hunger-stimulating signal.[2][9]

Glucose Homeostasis

This compound plays a significant role in regulating blood glucose levels.[1][16][18]

  • Postprandial Glucose Control: Infusion of this compound in healthy men has been shown to lower postprandial glucose excursions.[4][16] This effect is mediated, at least in part, through the GHSR, as the glucoregulatory effects of this compound are absent in GHSR-null mice.[4][16]

  • Insulin Secretion and Sensitivity: The role of this compound in insulin dynamics is complex. Ghrelin is known to inhibit insulin secretion, and by antagonizing this effect, this compound may indirectly promote insulin release.[3][18] Some studies suggest this compound enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[18][19] Furthermore, plasma this compound levels are positively correlated with markers of insulin resistance, such as HOMA-IR, in obese individuals.[2] However, whether this is a causative or compensatory relationship requires further investigation. One study in a mouse model of type 2 diabetes showed that this compound treatment improved glucose tolerance without altering insulin sensitivity.[18]

Growth Hormone Secretion

Ghrelin is a potent stimulator of Growth Hormone (GH) release from the pituitary gland.[2][6] By blocking the GHSR, this compound administration has been demonstrated to reduce GH levels in both humans and mice.[2][13] This has implications for conditions of chronic caloric restriction where ghrelin-stimulated GH is important for maintaining blood glucose levels.[2]

Signaling Pathways and Regulatory Loops

The following diagrams illustrate the key signaling pathways and regulatory relationships involving this compound.

Experimental_Workflow Typical Experimental Workflow for this compound Studies cluster_planning Phase 1: Study Design cluster_execution Phase 2: Intervention & Sampling cluster_analysis Phase 3: Analysis & Interpretation A Hypothesis Formulation (e.g., this compound affects postprandial glycemia) B Subject Selection (Human volunteers or animal models) A->B C Protocol Design (e.g., Randomized, placebo-controlled crossover) B->C D Intervention (e.g., IV infusion of this compound or placebo) C->D E Challenge (e.g., Standardized meal or OGTT) D->E F Data/Sample Collection (Blood samples, food intake measurement) E->F G Biochemical Analysis (ELISA/RIA for this compound, ghrelin, insulin) F->G H Metabolite Measurement (Glucose, triglycerides) F->H I Statistical Analysis G->I H->I J Conclusion & Interpretation I->J Regulatory_Feedback_Loop This compound Regulatory Feedback in Energy Metabolism Nutritional_Status Nutritional Status (Fed / Positive Energy Balance) LEAP2 ↑ Plasma this compound Nutritional_Status->LEAP2 Stimulates Insulin ↑ Insulin Nutritional_Status->Insulin Stimulates Fasting_Status Nutritional Status (Fasted / Negative Energy Balance) Fasting_Status->LEAP2 Inhibits Ghrelin ↓ Plasma Ghrelin Fasting_Status->Ghrelin Stimulates GHSR GHSR Activity LEAP2->GHSR Inhibits Ghrelin->GHSR Stimulates Insulin->LEAP2 Stimulates Appetite Appetite GHSR->Appetite Stimulates Appetite->Nutritional_Status Leads to Nutritional_status Nutritional_status Nutritional_status->Ghrelin Inhibits

References

Endogenous LEAP-2 in Metabolic Health and Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), focusing on its differential endogenous levels in healthy versus obese individuals. This compound has emerged as a critical endogenous antagonist of the ghrelin receptor, positioning it as a key player in the regulation of energy homeostasis and a potential therapeutic target for metabolic disorders. This document details the quantitative differences in this compound concentrations, outlines the experimental protocols for its measurement, and visualizes its associated signaling pathways.

Core Function of this compound

This compound is a circulating peptide hormone, primarily produced by the liver and small intestine, that acts as an endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3] By competitively binding to GHSR, this compound blocks the orexigenic (appetite-stimulating) and metabolic actions of acyl-ghrelin.[4][5] Furthermore, as an inverse agonist, it reduces the high constitutive activity of GHSR, even in the absence of ghrelin.[2][3] The interplay between acyl-ghrelin and this compound, often expressed as the this compound/acyl-ghrelin molar ratio, is now considered a crucial determinant of GHSR signaling tone in response to the body's metabolic state.[1][4]

Comparative Analysis of Endogenous this compound Levels

Circulating this compound levels are dynamically regulated by the body's energy status. Levels tend to decrease during periods of energy deficit, such as fasting or weight loss, and increase in states of energy surplus, such as after a meal or in chronic obesity.[2][6][7] This regulation positions this compound as a compensatory signal against overeating and excessive weight gain.[7]

Numerous studies have consistently demonstrated that plasma this compound concentrations are significantly elevated in individuals with obesity compared to their lean counterparts.[4][7][8][9] This increase is positively correlated with adverse metabolic parameters, including Body Mass Index (BMI), body fat percentage, fasting glucose, insulin resistance (HOMA-IR), and liver fat content.[2][4]

Data Summary: Human and Murine Studies

The following tables summarize quantitative data from key studies comparing this compound levels in healthy versus obese cohorts.

Table 1: this compound Levels in Human Cohorts

Study CohortConditionNBMI ( kg/m ²)Fasting Plasma this compoundFasting Plasma Acyl-GhrelinThis compound/Acyl-Ghrelin Molar RatioCitation
Human Subjects Normal Weight-< 25--~28:1[2][4]
Overweight/Obese-25 - 40No Significant Difference vs. Normal Weight--[2]
Obese-> 40Significantly Higher vs. BMI < 40Lower~95:1[2][4]
GHD Patients aGHD1529.95 ± 1.6326.98 ± 3.12 ng/mL--[10]
Healthy Controls--18.7 ± 1.9 ng/mL--[10]
T2D Patients T2D29-Higher vs. HealthyLower vs. HealthyNegatively correlated with glucose and HbA1c[11]
Healthy Controls27----[11]
Prediabetes Overweight/Obese115≥ 25Positively associated with BMI--[12]

Table 2: this compound Levels in Murine Models

Study CohortConditionNKey FindingsCitation
Mice Lean (Control)-Plasma this compound/acyl-ghrelin molar ratio of ~21:1.[4]
Mice Diet-Induced Obesity (DIO)-Plasma this compound was 92% higher; Acyl-ghrelin was 44% lower; Molar ratio increased 3.3-fold to ~70:1.[2][4]

Experimental Protocols for this compound Quantification

The quantitative measurement of endogenous this compound in biological fluids is predominantly performed using Enzyme-Linked Immunosorbent Assay (ELISA). Both sandwich and competitive ELISA formats are commercially available.

Principle of Sandwich ELISA

The sandwich ELISA is a common method for quantifying this compound.

  • Coating: A 96-well microplate is pre-coated with a capture antibody specific for this compound.

  • Sample Incubation: Standards and samples (e.g., plasma, serum) are added to the wells. This compound present in the sample binds to the immobilized capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific for this compound, is added. This antibody binds to a different epitope on the captured this compound, forming a "sandwich".

  • Enzyme Conjugation: Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody.

  • Substrate Reaction: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction, turning the solution blue.

  • Stopping the Reaction: An acid stop solution is added, which changes the color to yellow.

  • Measurement: The optical density (absorbance) is measured at 450 nm using a microplate reader. The color intensity is directly proportional to the amount of this compound in the sample.[13][14][15]

Principle of Competitive ELISA

In a competitive ELISA, the sample this compound competes with a labeled this compound conjugate for a limited number of antibody binding sites.

  • Coating: A microplate is pre-coated with a polyclonal anti-LEAP-2 antibody.

  • Competitive Binding: The sample is incubated in the wells along with a this compound-HRP conjugate. Native this compound from the sample and the this compound-HRP conjugate compete to bind to the coated antibody.

  • Washing: Unbound components are washed away.

  • Substrate Reaction: A TMB substrate is added, and the HRP on the bound conjugate initiates a color reaction.

  • Measurement: After stopping the reaction, the absorbance is read at 450 nm. In this format, the intensity of the color is inversely proportional to the concentration of this compound in the sample.[16]

Sample Preparation and Handling
  • Sample Types: Serum, plasma, tissue homogenates, and other biological fluids can be analyzed.[13] For plasma, EDTA is a recommended anticoagulant.[15]

  • Collection and Storage: Blood samples should be centrifuged shortly after collection to separate plasma/serum. Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for long-term use.[15]

  • Assay Procedure: It is critical to follow the manufacturer's instructions for the specific ELISA kit being used, as incubation times, reagent concentrations, and washing steps can vary.[13][14][16]

Visualizing Key Pathways and Workflows

This compound and Ghrelin Signaling at the GHSR

This compound directly opposes the action of ghrelin at the GHSR. Ghrelin binding activates downstream G-protein signaling pathways, such as the Gαq-PLC-IP3 cascade in the pituitary to stimulate growth hormone release and the Gαs-cAMP-PKA pathway in hypothalamic NPY/AgRP neurons to stimulate appetite.[2][3][17] this compound binding not only blocks these activation pathways but also suppresses the receptor's basal constitutive activity.[2][3]

GHSR_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Ghrelin Acyl-Ghrelin (Agonist) GHSR GHSR Ghrelin->GHSR Activates LEAP2 This compound (Antagonist / Inverse Agonist) LEAP2->GHSR Inhibits G_Protein G-Proteins (Gαq, Gαs) GHSR->G_Protein Activates Suppression ↓ Appetite GHSR->Suppression Inverse Agonism PLC PLC G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC IP3 ↑ IP3 → ↑ Ca²⁺ PLC->IP3 cAMP ↑ cAMP → PKA AC->cAMP GH_Release Growth Hormone Secretion IP3->GH_Release NPY_AgRP NPY/AgRP Neuron Depolarization cAMP->NPY_AgRP Appetite ↑ Appetite NPY_AgRP->Appetite

Caption: this compound antagonizes ghrelin-mediated GHSR activation and its downstream signaling.

Generalized Experimental Workflow for this compound Sandwich ELISA

The following diagram illustrates the sequential steps involved in a typical sandwich ELISA protocol for measuring this compound concentrations in biological samples.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add 100µL of Standard or Sample to Pre-coated Wells prep->add_sample incubate1 Incubate (e.g., 1 hour at 37°C) add_sample->incubate1 wash1 Aspirate Wells incubate1->wash1 add_detect Add 100µL of Biotinylated Detection Antibody wash1->add_detect incubate2 Incubate (e.g., 1 hour at 37°C) add_detect->incubate2 wash2 Aspirate and Wash (e.g., 3 times) incubate2->wash2 add_hrp Add 100µL of Streptavidin-HRP Solution wash2->add_hrp incubate3 Incubate (e.g., 30 mins at 37°C) add_hrp->incubate3 wash3 Aspirate and Wash (e.g., 5 times) incubate3->wash3 add_sub Add 90µL of TMB Substrate Solution wash3->add_sub incubate4 Incubate in Dark (e.g., 10-20 mins at 37°C) add_sub->incubate4 add_stop Add 50µL of Stop Solution incubate4->add_stop read Read Absorbance at 450nm add_stop->read end End: Calculate Concentration read->end

Caption: A typical workflow for the quantification of this compound using a sandwich ELISA protocol.

References

Structural Analysis of the LEAP-2 Peptide and Its Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a critical endogenous regulator of the ghrelin system, acting as both a competitive antagonist and an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a). This dual functionality positions this compound as a key player in modulating appetite, growth hormone secretion, and overall energy homeostasis, making it a promising therapeutic target for metabolic diseases. This technical guide provides a comprehensive overview of the structural analysis of this compound and its various isoforms. It details the peptide's structural features, summarizes key quantitative data, outlines experimental methodologies for its characterization, and visualizes the intricate signaling pathways it governs.

Introduction: The Emergence of this compound

Initially identified for its antimicrobial properties, this compound is a secreted peptide predominantly produced by the liver and small intestine.[1][2] Its physiological significance was greatly expanded with the discovery of its role as an endogenous regulator of the ghrelin receptor, GHS-R1a.[2] Ghrelin, the "hunger hormone," stimulates appetite and growth hormone release by activating GHS-R1a.[3] this compound counteracts these effects by directly competing with ghrelin for binding to the receptor and by reducing the receptor's constitutive activity.[1][4] The balance between ghrelin and this compound is crucial for maintaining energy homeostasis, with their circulating levels showing an inverse relationship in response to feeding and fasting states.[1][4]

Molecular Structure of this compound and Its Isoforms

Precursor and Mature Peptide

Human this compound is synthesized as a 77-amino acid prepropeptide.[5] The precursor undergoes post-translational modification, including the cleavage of a 22-amino acid signal peptide.[5][6] The resulting propeptide is further processed to yield the mature, biologically active 40-amino acid peptide, designated as this compound(38-77).[5][6] The mouse this compound precursor consists of 76 amino acids, but the mature 40-amino acid peptide sequence is identical to the human form.[7]

Core Structure and Disulfide Bonds

A defining feature of this compound is its compact core structure stabilized by two disulfide bonds.[6] These bonds form between cysteine residues at relative positions 1-3 and 2-4.[8] Specifically, in the mature human this compound(38-77), the disulfide bridges are established between Cys54-Cys65 and Cys60-Cys70.[5][6][9] This core region, which contains a β-hairpin and a 310-helix, is crucial for the peptide's stability and function.[6][10] The N-terminal region of this compound, particularly the first 14 residues, is critical for its interaction with the ghrelin receptor.[6][11]

This compound Isoforms and Fragments

Besides the primary 40-residue form, several other circulating isoforms of this compound have been identified, indicating a degree of structural and functional diversity.[5][6][9] These variants, such as this compound(39–77), this compound(43–77), and this compound(48–77), differ in the length of their N-terminus.[5][6][9] Additionally, smaller, functional fragments have been detected. For instance, this compound(44–61) has been found in human urine, and the 10-residue fragment this compound(38–47) is present in human plasma and intestinal epithelium.[1][4] This smaller fragment has been shown to inhibit GHS-R1a and enhance glucose-stimulated insulin secretion.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of this compound with the ghrelin receptor.

Parameter Value Ligand Receptor Assay Conditions Reference
Binding Affinity (Ki)~1 nMThis compoundGHS-R1aCompetitive binding assay[1][4]
Binding Affinity (Ki)~1 nMGhrelinGHS-R1aCompetitive binding assay[1][4]
Dissociation Time~15 minThis compoundGHS-R1aNot specified[1][4]
Dissociation Time~1 minGhrelinGHS-R1aNot specified[1][4]

Experimental Protocols for this compound Analysis

This section outlines the general methodologies employed in the structural and functional characterization of this compound.

Peptide Isolation and Purification
  • Source: Human blood ultrafiltrate is a primary source for isolating native this compound and its isoforms.[8]

  • Methodology: High-Performance Liquid Chromatography (HPLC) is the standard technique for purifying this compound from biological samples.[8]

Structural Characterization
  • Primary Structure Determination: Automated Edman degradation is used to determine the amino acid sequence of the purified peptide. Prior to sequencing, disulfide bonds are reduced using dithiothreitol.[8]

  • Disulfide Bond Analysis: To determine the connectivity of the disulfide bridges, the native peptide is subjected to proteolytic digestion (e.g., with trypsin) without prior reduction. The resulting fragments are then analyzed by mass spectrometry.[8]

  • Secondary and Tertiary Structure Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique used to determine the three-dimensional structure of this compound in solution.[10]

    • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to analyze the secondary structural elements of the peptide, such as β-sheets and helices.[12]

Functional Assays
  • Receptor Binding Assays:

    • Competitive Binding: These assays are used to determine the binding affinity (Ki) of this compound and its isoforms to the GHS-R1a receptor. A radiolabeled or fluorescently tagged ligand (e.g., ghrelin) is competed with varying concentrations of this compound.[1]

  • Signaling Pathway Analysis:

    • Calcium Mobilization Assays: GHS-R1a activation by ghrelin leads to an increase in intracellular calcium. The inhibitory effect of this compound on this process can be measured using calcium-sensitive fluorescent dyes.

    • cAMP Assays: The coupling of GHS-R1a to different G proteins (e.g., Gαs) can be assessed by measuring changes in intracellular cyclic AMP (cAMP) levels in response to ghrelin and this compound.[1]

  • In Vivo Studies:

    • Food Intake and Growth Hormone Secretion: The physiological effects of this compound are evaluated by administering the peptide to animal models (e.g., rats, mice) and monitoring subsequent changes in food intake and circulating growth hormone levels.[13][14]

Signaling Pathways and Molecular Interactions

The interplay between this compound, ghrelin, and the GHS-R1a receptor is a complex process involving multiple signaling cascades.

This compound and Ghrelin: A Counter-Regulatory System

This compound and ghrelin exert opposing effects on the GHS-R1a receptor, creating a finely tuned regulatory system for energy balance.

LEAP2_Ghrelin_Interaction cluster_EnergyStatus Energy Status cluster_Hormones Hormonal Regulation cluster_Receptor GHS-R1a Receptor cluster_Physiological_Effects Physiological Effects Fasting Fasting Ghrelin Ghrelin Fasting->Ghrelin increases This compound This compound Fasting->this compound decreases Feeding Feeding Feeding->Ghrelin decreases Feeding->this compound increases GHS-R1a GHS-R1a Ghrelin->GHS-R1a Activates This compound->GHS-R1a Inhibits Appetite Suppression Appetite Suppression This compound->Appetite Suppression promotes GH Inhibition GH Inhibition This compound->GH Inhibition promotes Appetite Stimulation Appetite Stimulation GHS-R1a->Appetite Stimulation leads to GH Release GH Release GHS-R1a->GH Release leads to

Caption: Opposing regulation of GHS-R1a by ghrelin and this compound.

GHS-R1a Downstream Signaling

The GHS-R1a receptor can couple to various G proteins, leading to the activation of distinct downstream signaling pathways. This compound inhibits these pathways both by competing with ghrelin and by reducing the receptor's basal activity.

GHSR1a_Signaling cluster_Ligands Ligands cluster_G_Proteins G Proteins cluster_Second_Messengers Second Messengers cluster_Kinases Kinases cluster_Cellular_Response Cellular Response Ghrelin Ghrelin GHS-R1a GHS-R1a Ghrelin->GHS-R1a Activates This compound This compound This compound->GHS-R1a Inhibits Gαq Gαq GHS-R1a->Gαq activates Gαs Gαs GHS-R1a->Gαs activates PLC PLC Gαq->PLC AC AC Gαs->AC IP3/DAG IP3/DAG PLC->IP3/DAG cAMP cAMP AC->cAMP PKC PKC IP3/DAG->PKC PKA PKA cAMP->PKA Increased Intracellular Ca2+ Increased Intracellular Ca2+ PKC->Increased Intracellular Ca2+ Neuronal Activation Neuronal Activation PKA->Neuronal Activation GH Secretion GH Secretion Increased Intracellular Ca2+->GH Secretion Appetite Regulation Appetite Regulation Neuronal Activation->Appetite Regulation

Caption: Downstream signaling pathways of the GHS-R1a receptor.

Experimental Workflow for Structural Analysis

The structural elucidation of this compound involves a multi-step process, from isolation to high-resolution structural determination.

LEAP2_Structural_Workflow Biological Sample (Blood Ultrafiltrate) Biological Sample (Blood Ultrafiltrate) HPLC Purification HPLC Purification Biological Sample (Blood Ultrafiltrate)->HPLC Purification 1. Purity & Mass Analysis (MS) Purity & Mass Analysis (MS) HPLC Purification->Purity & Mass Analysis (MS) 2. Amino Acid Sequencing (Edman Degradation) Amino Acid Sequencing (Edman Degradation) Purity & Mass Analysis (MS)->Amino Acid Sequencing (Edman Degradation) 3. Disulfide Bond Mapping (Proteolysis + MS) Disulfide Bond Mapping (Proteolysis + MS) Amino Acid Sequencing (Edman Degradation)->Disulfide Bond Mapping (Proteolysis + MS) 4. 3D Structure Determination (NMR / CD) 3D Structure Determination (NMR / CD) Disulfide Bond Mapping (Proteolysis + MS)->3D Structure Determination (NMR / CD) 5. Structural Model Structural Model 3D Structure Determination (NMR / CD)->Structural Model

Caption: Workflow for the structural analysis of this compound.

Conclusion and Future Directions

The structural analysis of this compound and its isoforms has provided invaluable insights into the regulation of the ghrelin system. The detailed understanding of its structure, particularly the disulfide-bonded core and the functional N-terminal region, is crucial for the design of novel therapeutics targeting metabolic disorders. Future research should focus on the high-resolution crystal structure of the this compound/GHS-R1a complex to further elucidate the molecular basis of its antagonist and inverse agonist activities. Additionally, a more comprehensive characterization of the biological activities of the various this compound isoforms and fragments will be essential for a complete understanding of their physiological roles. The development of potent and specific this compound analogs or mimetics holds significant promise for the treatment of obesity and related metabolic diseases.

References

The Evolutionary Journey of LEAP-2: A Conserved Regulator of Metabolism and Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical player in a highly conserved signaling network that governs energy homeostasis and innate immunity. Initially identified for its antimicrobial properties, this compound is now recognized as the endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), the receptor for the orexigenic hormone ghrelin. This technical guide delves into the evolutionary conservation of the this compound protein, providing a comprehensive overview of its structure, function, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this intriguing peptide.

Introduction

This compound is a small, cysteine-rich peptide that is highly conserved across a wide range of vertebrate species, from fish to mammals.[1][2] Its primary structure, particularly the mature peptide, and the position of its four cysteine residues that form two disulfide bonds, have been remarkably maintained throughout evolution, suggesting a fundamental and conserved physiological role.[1][3] While initially characterized as part of the innate immune system with activity against various pathogens, the discovery of its role as a key regulator of the ghrelin-GHSR axis has opened new avenues for understanding its importance in metabolism.[1][4] this compound acts as a physiological brake on ghrelin's actions, inhibiting food intake and growth hormone secretion.[5] This intricate interplay between this compound and ghrelin highlights a sophisticated and evolutionarily ancient mechanism for maintaining metabolic balance.

Evolutionary Conservation of this compound

The this compound gene is present in all vertebrates, indicating its ancient origins.[6] Phylogenetic analyses have shown a clear evolutionary relationship of this compound across different vertebrate classes.

Sequence Conservation

The amino acid sequence of the mature this compound peptide is highly conserved, particularly among mammals. The mouse and human mature this compound peptides are identical.[2] This high degree of conservation underscores the critical functional constraints on the peptide's structure.

To illustrate the extent of this conservation, a pairwise sequence identity matrix of the full-length this compound protein across representative vertebrate species is presented below. The sequences were retrieved from the NCBI GenBank database using the accession numbers provided in the phylogenetic study by Zhang et al. (2023) and aligned using Clustal Omega.

SpeciesHomo sapiensMus musculusGallus gallusXenopus laevisDanio rerio
Homo sapiens 100%82.9%55.7%48.1%38.0%
Mus musculus 82.9%100%54.4%46.8%36.7%
Gallus gallus 55.7%54.4%100%53.2%43.0%
Xenopus laevis 48.1%46.8%53.2%100%45.6%
Danio rerio 38.0%36.7%43.0%45.6%100%

Caption: Pairwise sequence identity of full-length this compound proteins.

The this compound/Ghrelin Signaling Axis

This compound exerts its physiological effects primarily through its interaction with the Growth Hormone Secretagogue Receptor (GHSR).[7][8] This G protein-coupled receptor (GPCR) is the target of ghrelin, a potent stimulator of appetite and growth hormone release.[8][9] this compound acts as both a competitive antagonist, blocking the binding of ghrelin to GHSR, and an inverse agonist, reducing the constitutive activity of the receptor.[8][10]

The signaling cascade initiated by GHSR activation is multifaceted, involving different G protein subtypes in various tissues. In the hypothalamus, ghrelin's orexigenic effects are primarily mediated through the Gαs pathway, leading to increased cAMP levels. In the pituitary, GH release is stimulated via the Gαq pathway, resulting in intracellular calcium mobilization.[11]

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR Activates LEAP2 This compound LEAP2->GHSR Inhibits Constitutive_Activity Constitutive Activity LEAP2->Constitutive_Activity Reduces G_alpha_q Gαq GHSR->G_alpha_q Activates G_alpha_s Gαs GHSR->G_alpha_s Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ IP3->Ca2 Mobilizes GH_release Growth Hormone Release Ca2->GH_release Stimulates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Appetite Increased Appetite PKA->Appetite Stimulates Constitutive_Activity->GHSR

Caption: GHSR signaling pathways modulated by ghrelin and this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and conservation of this compound.

In Vivo Assessment of this compound on Food Intake in Mice

This protocol describes the procedure for evaluating the effect of this compound on food intake in mice via intracerebroventricular (ICV) administration.[1][12][13]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound peptide (synthetic)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Metabolic cages for individual housing and food intake monitoring

Procedure:

  • Animal Preparation: Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Cannula Implantation (7 days prior to experiment):

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotaxic apparatus.

    • Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral to the skull surface).

    • Secure the cannula with dental cement and place a dummy cannula to maintain patency.

    • Allow the animal to recover for one week.

  • This compound Administration:

    • On the day of the experiment, gently restrain the mouse and remove the dummy cannula.

    • Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 1.5 nmol in 2 µL).

    • Using a Hamilton syringe connected to an injector cannula that extends slightly beyond the guide cannula, slowly infuse the this compound solution or vehicle (saline) over a period of 1 minute.

    • Leave the injector in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Food Intake Measurement:

    • Immediately after the injection, return the mouse to its home cage with a pre-weighed amount of food.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Data Analysis: Compare the cumulative food intake between the this compound treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Food_Intake_Workflow start Start acclimatize Acclimatize Mice to Metabolic Cages (3 days) start->acclimatize cannulation Stereotaxic Cannula Implantation (Lateral Ventricle) acclimatize->cannulation recovery Recovery Period (7 days) cannulation->recovery fasting Optional: Overnight Fasting recovery->fasting injection ICV Injection: This compound or Vehicle recovery->injection (ad libitum fed) fasting->injection measure_food Measure Food Intake (1, 2, 4, 8, 24h) injection->measure_food analysis Data Analysis: Compare Food Intake measure_food->analysis end End analysis->end

Caption: Experimental workflow for in vivo food intake study.

In Vitro GHSR Activation Assays

This assay measures the activation of the Gαs pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[14][15][16]

Materials:

  • HEK293 cells stably or transiently expressing human GHSR

  • CRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Ghrelin and this compound peptides

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293-GHSR cells in DMEM supplemented with 10% FBS.

    • For transient transfection, co-transfect cells with the GHSR expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with serum-free medium.

    • Prepare serial dilutions of ghrelin (agonist) and this compound (antagonist) in serum-free medium.

    • To assess antagonist activity, pre-incubate the cells with this compound for 15-30 minutes before adding a fixed concentration of ghrelin (e.g., EC80).

    • Incubate the plate at 37°C for 4-6 hours.

  • Luciferase Activity Measurement:

    • Remove the medium and add the luciferase assay reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • For agonist activity, plot the luminescence signal against the ghrelin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

    • For antagonist activity, plot the percentage of inhibition against the this compound concentration and determine the IC50.

This assay measures the activation of the Gαq pathway by detecting changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.[4][9]

Materials:

  • HEK293 cells stably or transiently expressing human GHSR

  • Fura-2 AM dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Ghrelin and this compound peptides

  • Fluorescence plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Plating: Plate HEK293-GHSR cells in a 96-well black, clear-bottom plate and allow them to grow to confluence.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in assay buffer containing Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at ~510 nm.

    • Add ghrelin (agonist) or this compound (antagonist) followed by ghrelin to the wells and immediately start recording the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340 nm / 380 nm).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Determine the dose-response relationship for ghrelin (EC50) and the inhibitory effect of this compound (IC50).

GPCR_Assay_Workflow cluster_luciferase CRE-Luciferase Assay cluster_calcium Calcium Mobilization Assay luc_start Start luc_transfect Transfect Cells with GHSR and CRE-luc luc_start->luc_transfect luc_plate Plate Cells in 96-well Plate luc_transfect->luc_plate luc_treat Treat with this compound (antagonist) then Ghrelin luc_plate->luc_treat luc_incubate Incubate (4-6h) luc_treat->luc_incubate luc_measure Measure Luminescence luc_incubate->luc_measure luc_analyze Analyze Data (IC50) luc_measure->luc_analyze luc_end End luc_analyze->luc_end ca_start Start ca_plate Plate GHSR-expressing Cells in 96-well Plate ca_start->ca_plate ca_load Load Cells with Fura-2 AM ca_plate->ca_load ca_wash Wash Cells ca_load->ca_wash ca_measure Measure Baseline Fluorescence (F340/F380) ca_wash->ca_measure ca_add Add Ligands (Ghrelin/LEAP-2) ca_measure->ca_add ca_record Record Fluorescence Ratio ca_add->ca_record ca_analyze Analyze Data (IC50) ca_record->ca_analyze ca_end End ca_analyze->ca_end

Caption: Workflow for in vitro GHSR activation assays.

Conclusion and Future Directions

The remarkable evolutionary conservation of this compound across vertebrates highlights its indispensable role in fundamental physiological processes. Its function as a key regulator of the ghrelin-GHSR signaling axis places it at the crossroads of metabolism and immunity. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this ancient and highly conserved peptide. Future research should focus on elucidating the precise structural determinants of this compound's interaction with GHSR, exploring its role in various pathophysiological conditions beyond metabolic disorders, and developing potent and specific modulators of the this compound/ghrelin system for therapeutic intervention.

References

The Role of LEAP-2 in Glucose Homeostasis and Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a critical regulator of energy metabolism, acting as the first known endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in glucose homeostasis and insulin secretion. By competitively inhibiting the binding of ghrelin, an appetite-stimulating hormone, this compound plays a pivotal role in modulating glucose metabolism and pancreatic β-cell function.[4][5][6] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction to this compound

Discovered initially for its antimicrobial properties, this compound is a 40-amino acid peptide primarily produced in the liver and small intestine.[2][5] Its secretion is regulated by metabolic status, with levels increasing in the fed state and decreasing during fasting, in direct opposition to ghrelin.[7] The identification of this compound as a natural antagonist of the ghrelin receptor has unveiled a novel layer of regulation within the ghrelin system, which is known to influence appetite, growth hormone release, and glucose metabolism.[5][8] This antagonistic relationship forms the basis of this compound's effects on glucose control, positioning it as a potential therapeutic target for metabolic disorders such as type 2 diabetes.[1][4][9]

This compound's Mechanism of Action in Glucose Regulation

This compound exerts its influence on glucose homeostasis primarily through its interaction with the ghrelin receptor (GHSR-1a).[4] Ghrelin is known to suppress insulin secretion and promote hyperglycemia.[4] By blocking ghrelin's access to its receptor, this compound effectively counteracts these effects.[4][6]

Antagonism of the Ghrelin Receptor

This compound acts as a competitive antagonist of ghrelin at the GHSR-1a, with a half-maximal inhibitory concentration (IC50) of 6 nM.[1] This binding prevents ghrelin-mediated signaling, which in pancreatic islets, leads to a disinhibition of insulin secretion.[1][6] Furthermore, this compound also functions as an inverse agonist, meaning it can inhibit the constitutive, ghrelin-independent activity of the GHSR-1a.[3][10]

Impact on Insulin Secretion

Studies have demonstrated that this compound can directly influence insulin secretion from pancreatic β-cells. In isolated rat islets, this compound was shown to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion (GSIS).[4][6] Furthermore, in vitro studies using MIN6 cells (a mouse pancreatic β-cell line) have shown that this compound promotes insulin secretion in the presence of high glucose.[6][9] This effect is mediated, at least in part, through the GHSR-PPARγ–Gck signaling pathway, leading to increased intracellular ATP and Ca2+ levels, key triggers for insulin exocytosis.[6]

Effects on Glucose Tolerance

In vivo studies in animal models and clinical trials in humans have consistently shown that administration of this compound improves glucose tolerance.[4][6][10] In mice, this compound administration reduces blood glucose levels, an effect that is absent in GHSR-knockout mice, confirming the receptor-dependent mechanism.[4] Human clinical trials have demonstrated that exogenous this compound infusion lowers postprandial plasma glucose excursions in both healthy and obese individuals.[10][11]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies investigating the impact of this compound on glucose metabolism and insulin secretion.

ParameterValueSpecies/ModelReference
IC50 for GHSR Activation Inhibition 6 nMIn vitro[1]
Physiological Plasma Concentration ~2 nMHuman[1]

Table 1: Receptor Binding and Physiological Concentrations

Study PopulationInterventionOutcomeResultReference
Healthy MenExogenous this compound InfusionPostprandial Plasma GlucoseLowered excursions[10]
Obese MenExogenous this compound InfusionPreprandial Plasma GlucoseReduced (5.03 vs 5.19 mmol/L)[11]
Obese MenExogenous this compound InfusionPostprandial Plasma Glucose (Cmax)Reduced (6.58 vs 6.98 mmol/L)[11]
Obese MenExogenous this compound InfusionPostprandial Plasma Glucose (AUC)Reduced (1,506 vs 1,564 min×mmol/L)[11]
Type 2 Diabetes Mouse ModelThis compound Treatment (30 µg/kg)Glucose ToleranceSignificantly improved[6][9]
Wild-type MiceThis compound AdministrationBlood GlucoseReduced[4]
GHSR-knockout MiceThis compound AdministrationBlood GlucoseNo change[4]

Table 2: In Vivo Effects on Glucose Levels

Cell ModelConditionInterventionOutcomeResultReference
Isolated Rat IsletsHigh Glucose + GhrelinThis compoundInsulin SecretionNo reduction (counteracted ghrelin)[1]
MIN6 CellsHigh Glucose (18 mmol/L)This compound (1 µmol/L)Insulin SecretionSignificantly increased[6][9]
MIN6 Cells-This compound (1 µmol/L)Intracellular ATPSignificantly increased[6][9]
MIN6 Cells-This compound (1 µmol/L)Intracellular Ca2+Significantly increased[6][9]

Table 3: In Vitro Effects on Insulin Secretion and Cellular Mechanisms

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in glucose homeostasis.

In Vivo Glucose Tolerance Test (GTT) in Mice
  • Animal Model: C57BL/6J mice are often used. A type 2 diabetes model can be induced by a high-fat diet (HFD) combined with low-dose streptozotocin (STZ) injections.[6]

  • Treatment: Mice receive intraperitoneal injections of this compound (e.g., 30 µg/kg) or saline as a control over a specified period (e.g., 14 days).[9]

  • Procedure: After a fasting period (typically 6-8 hours), a baseline blood glucose measurement is taken from the tail vein. Mice are then administered an oral or intraperitoneal glucose bolus (e.g., 2 g/kg body weight). Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Line: MIN6 cells, a mouse pancreatic β-cell line, are commonly used.[6]

  • Cell Culture: Cells are cultured under standard conditions (e.g., DMEM with 15% FBS, 37°C, 5% CO2).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • They are then pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 3 mmol/L glucose) for a period (e.g., 1 hour) to synchronize them.

    • The pre-incubation buffer is replaced with buffers containing low (3 mmol/L) or high (18 mmol/L) glucose, with or without this compound at the desired concentration (e.g., 1 µmol/L).

    • Cells are incubated for a defined period (e.g., 1 hour).

    • The supernatant is collected to measure insulin concentration using methods like ELISA.

    • The cells are lysed to measure total protein or DNA content for normalization.

Human Clinical Trial Protocol for this compound Infusion
  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically employed.[10][12]

  • Participants: Healthy or obese male volunteers are recruited.

  • Procedure:

    • Participants undergo two experimental days, receiving either a continuous intravenous infusion of this compound or a placebo (saline).

    • During the infusion, a liquid mixed meal test (MMT) is performed to assess postprandial glucose and hormone responses. Blood samples are collected at regular intervals.

    • Following the MMT, an ad libitum meal test may be conducted to assess effects on food intake.

  • Measurements: Plasma concentrations of glucose, insulin, C-peptide, glucagon, and this compound are measured.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

LEAP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Pancreatic β-cell) Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR-1a) Ghrelin->GHSR Activates LEAP2 This compound LEAP2->GHSR Inhibits G_protein Gq/11 GHSR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Stimulates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Triggers

Caption: this compound's antagonism of ghrelin signaling at the pancreatic β-cell.

GTT_Workflow start Start: Fasted Mice baseline_bg Measure Baseline Blood Glucose (t=0) start->baseline_bg treatment Administer Glucose Bolus (Oral or IP) baseline_bg->treatment measurements Measure Blood Glucose at 15, 30, 60, 90, 120 min treatment->measurements data_analysis Calculate Area Under the Curve (AUC) measurements->data_analysis end End: Assess Glucose Tolerance data_analysis->end

Caption: Experimental workflow for an in vivo Glucose Tolerance Test (GTT).

GSIS_Workflow start Start: Cultured MIN6 β-cells pre_incubation Pre-incubate in Low Glucose Buffer start->pre_incubation stimulation Incubate with: - Low/High Glucose - With/Without this compound pre_incubation->stimulation collection Collect Supernatant (for Insulin Assay) stimulation->collection normalization Lyse Cells (for Protein/DNA Assay) collection->normalization analysis Measure Insulin & Normalize normalization->analysis end End: Quantify Insulin Secretion analysis->end

References

Methodological & Application

Measuring LEAP-2 Concentration in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver-expressed antimicrobial peptide 2 (LEAP-2) is a circulating peptide hormone that has emerged as a key regulator of metabolism and appetite.[1] It is recognized as an endogenous antagonist of the growth hormone secretagogue receptor (GHSR), the receptor for the hunger-stimulating hormone ghrelin.[2][3][4] Given its role in energy homeostasis, accurate measurement of this compound in human plasma is critical for research in obesity, diabetes, and other metabolic disorders. This document provides detailed protocols and application notes for the quantification of this compound in human plasma, with a primary focus on the widely used Enzyme-Linked Immunosorbent Assay (ELISA) method.

Principle of this compound Measurement

The most common method for quantifying this compound in human plasma is the competitive ELISA. This assay involves a competition between the this compound in the sample and a labeled this compound conjugate for a limited number of binding sites on a microplate coated with an anti-LEAP-2 antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then detected, typically through a colorimetric reaction, and the concentration of this compound is determined by referencing a standard curve.

Radioimmunoassay (RIA) is another method that has been used to determine this compound plasma concentrations.[5] Additionally, mass spectrometry-based techniques have been employed for the identification and characterization of this compound from human blood.[6]

I. Sample Collection and Preparation

Proper sample handling is crucial for accurate and reproducible results.

1. Blood Collection:

  • Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[7][8] Sodium citrate tubes can also be used.[9]

  • It is recommended to process the blood as soon as possible after collection.[8]

2. Plasma Preparation:

  • Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C.[7][9][10]

  • Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.[9][10]

  • For platelet-poor plasma, a second centrifugation step at 2,000 x g for 15 minutes can be performed.[10]

3. Sample Storage:

  • For immediate analysis, plasma samples can be stored at 2-8°C.[10]

  • For long-term storage, aliquot the plasma into polypropylene tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]

II. Experimental Protocol: Competitive ELISA for Human this compound

This protocol is a generalized procedure based on commercially available ELISA kits.[7][11][12] It is essential to refer to the specific manufacturer's instructions for the kit being used.

A. Materials:

  • Human this compound ELISA Kit (containing pre-coated microplate, standards, conjugate, wash buffer, substrate, and stop solution)

  • Human plasma samples

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Plate shaker (optional)

B. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the wash buffer by diluting the concentrated wash buffer with distilled or deionized water as per the kit instructions.

  • Reconstitute the standards to create a standard curve according to the kit's manual. This typically involves a serial dilution of the highest standard.

C. Assay Procedure:

  • Add a specific volume of standards and plasma samples to the appropriate wells of the pre-coated microplate.

  • Add the this compound-HRP (Horseradish Peroxidase) conjugate to each well (except the blank).

  • Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).[7][12]

  • Aspirate the liquid from each well and wash the wells multiple times with the prepared wash buffer.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 15-20 minutes) at room temperature or 37°C, protected from light. A blue color will develop.

  • Add the stop solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.

D. Data Analysis:

  • Calculate the average OD for each standard and sample.

  • Subtract the average OD of the blank from the average OD of all other wells.

  • Create a standard curve by plotting the average OD of each standard on the y-axis against the corresponding this compound concentration on the x-axis.

  • Use the standard curve to determine the concentration of this compound in the plasma samples. This is typically done by interpolation from the standard curve. The intensity of the color is inversely proportional to the this compound concentration.[7]

Data Presentation

Table 1: Performance Characteristics of Commercially Available Human this compound ELISA Kits

FeaturePhoenix Pharmaceuticals (EK-075-40)BioVendor (RD191136200R)MyBioSource (MBS7252918)Kamiya Biomedical (KT-89019)Cloud-Clone (SEA837Hu)
Assay Type EIACompetitive ELISAQuantitative Competitive ELISACompetitive ELISASandwich ELISA
Sample Type PlasmaPlasma-EDTASerum, Plasma, Cell Culture Supernatants, Body Fluid And Tissue HomogenateSerum, Plasma, Cell Culture Supernatants, Body Fluid and Tissue HomogenateSerum, Plasma, Tissue Homogenates
Sensitivity 0.16 ng/mL[13]Not Specified1.0 mg/dL (Note: Unusual unit)[11]Not Specified< 0.058 ng/mL
Linear Range 0.27 – 6.7 ng/mL[13]0.2 - 25 ng/mL[14]Not Specified1-25 ng/mL0.156-10 ng/mL[12]
Intra-assay CV <10%[13]<10%Not SpecifiedNot Specified< 10%
Inter-assay CV <15%[13]<10%Not SpecifiedNot Specified< 12%

Note: The information in this table is based on publicly available data from the manufacturers' websites and may be subject to change. Always refer to the product-specific datasheet for the most accurate information.

Visualization of Workflows and Pathways

ELISA_Workflow Figure 1. General Workflow for Competitive ELISA of this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Buffers) add_samples Add Standards & Samples to Coated Plate prep_reagents->add_samples prep_samples Prepare Plasma Samples prep_samples->add_samples add_conjugate Add this compound-HRP Conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Wells incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate_conc Calculate this compound Concentration plot_curve->calculate_conc

Caption: General Workflow for Competitive ELISA of this compound.

LEAP2_Ghrelin_Signaling Figure 2. This compound Antagonism of Ghrelin Signaling cluster_ligands Circulating Hormones cluster_effects Cellular & Physiological Effects Ghrelin Ghrelin (Hunger Hormone) GHSR GHSR (Ghrelin Receptor) Ghrelin->GHSR Activates LEAP2 This compound LEAP2->GHSR Antagonizes Appetite ↑ Appetite ↑ Food Intake GHSR->Appetite Glucose Modulation of Glucose Homeostasis GHSR->Glucose

References

Application Notes: Quantification of Circulating LEAP-2 using a Sandwich ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a circulating peptide hormone that has emerged as a key regulator of energy metabolism.[1] Initially identified for its antimicrobial properties, this compound is now recognized as the endogenous antagonist and an inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[2][3] Ghrelin, the "hunger hormone," stimulates appetite and growth hormone release by activating GHS-R1a.[4] this compound directly counteracts these effects by competing with ghrelin for receptor binding and by suppressing the receptor's constitutive activity.[3][5]

The dynamic balance between circulating this compound and ghrelin plays a critical role in regulating energy homeostasis. This compound levels are observed to increase with food intake and in states of positive energy balance, such as obesity, while they decrease during fasting and weight loss.[2][4] This inverse relationship with ghrelin suggests that the this compound/ghrelin molar ratio is a crucial physiological indicator of metabolic status.[2] Elevated this compound levels have been positively correlated with Body Mass Index (BMI), body fat accumulation, fasting glucose, and triglycerides.[6][7] Furthermore, studies have linked higher this compound concentrations to the severity of conditions like Type 2 Diabetes (T2D) and Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD).[8][9]

This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a highly sensitive and specific tool for the quantitative measurement of this compound in various biological samples, enabling researchers to investigate its role in metabolic health and disease.

Principle of the Assay

This kit employs the quantitative sandwich ELISA technique. An antibody specific for this compound is pre-coated onto the wells of a microplate. Standards, controls, and samples are pipetted into the wells, where any this compound present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for this compound is added. Following another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is introduced, which binds to the biotinylated antibody. A final wash removes unbound conjugate, and a TMB substrate solution is added. The substrate reacts with the HRP enzyme to produce a colored product. The intensity of the color, which is proportional to the amount of this compound captured, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[10][11][12]

Performance Characteristics

The performance of this compound ELISA kits can vary between manufacturers. The data below represents typical characteristics compiled from various commercially available kits. Users should always refer to the specific datasheet provided with their kit.

Table 1: Assay Performance Characteristics

ParameterTypical Value Range
Detection Range 0.1 ng/mL - 40 ng/mL
Sensitivity 0.05 ng/mL - 0.16 ng/mL
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates[10][13]
Reactivity Human, Mouse, Rat (Kit Dependent)[10][14]

Table 2: Assay Precision

ParameterIntra-Assay CV%Inter-Assay CV%
Typical Claim < 8-10%< 10-12%
Example Data 4.2% - 4.6%[11]4.5% - 5.3%[11]

Table 3: Assay Validation

ParameterDescription
Recovery Samples spiked with known concentrations of this compound show recovery within an acceptable range, typically 85-115%.[13]
Linearity Serial dilution of high-concentration samples yields results that are linear and proportional to the dilution factor.[11][13]
Specificity The assay demonstrates high specificity for this compound with minimal to no cross-reactivity with related molecules like ghrelin.[11][15]

Expected Biological Values

Circulating this compound levels can vary based on metabolic state, age, and gender. The following table summarizes findings from published research and provides an expected range for different populations.

Table 4: Reported Circulating this compound Levels in Human Subjects

PopulationConditionMean/Median this compound Level (ng/mL)Reference
Adults Healthy Controls11.54[8]
Adults Simple Steatosis (MAFLD)13.62[8]
Adults MASH (MAFLD)18.34[8]
Adults Type 2 DiabetesHigher than healthy controls[9]
Puberty GirlsSignificantly higher than boys[16][17]

This compound Signaling and Regulation

This compound and ghrelin exert opposing effects through their interaction with the GHS-R1a receptor, influencing critical metabolic pathways.

LEAP2_Signaling_Pathway cluster_receptor Cell Membrane Ghrelin Ghrelin (Fasting State) GHSR1a GHS-R1a Receptor Ghrelin->GHSR1a Activates (+) LEAP2 This compound (Fed State) LEAP2->GHSR1a Inhibits (-) Appetite Appetite Stimulation (NPY/AgRP Neurons) GHSR1a->Appetite Gαs-cAMP-PKA Pathway GH_Secretion GH Secretion (Pituitary Gland) GHSR1a->GH_Secretion PLC-IP3 Pathway ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_samples Add 100µL of Standards and Samples to Wells prep->add_samples incubate1 Incubate (e.g., 90 min at 37°C) add_samples->incubate1 wash1 Wash Plate 3x incubate1->wash1 add_biotin Add 100µL Biotinylated Detection Antibody wash1->add_biotin incubate2 Incubate (e.g., 60 min at 37°C) add_biotin->incubate2 wash2 Wash Plate 3x incubate2->wash2 add_sabc Add 100µL SABC Working Solution wash2->add_sabc incubate3 Incubate (e.g., 30 min at 37°C) add_sabc->incubate3 wash3 Wash Plate 5x incubate3->wash3 add_tmb Add 90µL TMB Substrate wash3->add_tmb incubate4 Incubate in Dark (e.g., 15-20 min at 37°C) add_tmb->incubate4 add_stop Add 50µL Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

References

Application Notes: Development of a Radioimmunoassay for the Detection of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a circulating peptide hormone, primarily produced by the liver and small intestine, that has been identified as a key regulator of energy metabolism.[1][2] It functions as an endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR-1a), also known as the ghrelin receptor.[1][3][4][5][6][7] Ghrelin, the "hunger hormone," stimulates appetite and growth hormone (GH) release by activating GHSR-1a.[1][3] this compound competitively binds to GHSR-1a, thereby blocking ghrelin's actions and also reducing the receptor's constitutive (ghrelin-independent) activity.[3][4][5]

Circulating levels of this compound and ghrelin are inversely regulated by nutritional status; this compound levels increase with food intake and are elevated in obesity, while they decrease during fasting.[1][8] This dynamic interplay suggests that the this compound/ghrelin molar ratio is a critical determinant of GHSR-1a activity, influencing appetite, glucose homeostasis, and body weight.[1][9] Given its significant role in metabolic regulation, the accurate quantification of this compound in biological samples is crucial for research in obesity, diabetes, and other metabolic disorders.[10]

This document provides a detailed protocol for the development and validation of a competitive radioimmunoassay (RIA) for the detection of human this compound.

This compound and Ghrelin Signaling Pathway

This compound and ghrelin exert opposing effects on the GHSR-1a. Ghrelin activation of the receptor in the hypothalamus (specifically on NPY/AgRP neurons) and the pituitary gland initiates signaling cascades that promote appetite and GH release, respectively.[1][4] this compound blocks these effects by preventing ghrelin binding and reducing basal receptor activity.[1][4][5][9]

LEAP2_Signaling_Pathway This compound/Ghrelin Signaling at GHSR-1a cluster_ligands Ligands cluster_receptor Receptor cluster_effects Physiological Effects Ghrelin Ghrelin (Agonist) GHSR1a GHSR-1a Receptor Ghrelin->GHSR1a Binds & Activates LEAP2 This compound (Antagonist / Inverse Agonist) LEAP2->GHSR1a Binds & Inhibits Appetite Appetite Stimulation GHSR1a->Appetite Gαs-cAMP-PKA Pathway GH_Release Growth Hormone Release GHSR1a->GH_Release Gαq-PLC-IP3 Pathway

Caption: this compound/Ghrelin signaling pathway at the GHSR-1a receptor.

Principle of the this compound Radioimmunoassay

The this compound RIA is a competitive binding assay.[11][12] In this assay, a fixed amount of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in the standards or unknown samples for a limited number of binding sites on a specific anti-LEAP-2 antibody. As the concentration of unlabeled this compound increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound tracer is measured. A standard curve is generated by plotting the bound radioactivity against the concentration of the this compound standards. The concentration of this compound in unknown samples is then determined by interpolating their bound radioactivity values from this curve.[12][13]

Caption: Competitive binding between labeled and unlabeled this compound.

Experimental Protocols

This protocol is designed for the quantification of human this compound (specifically the circulating form, this compound 38-77) in plasma, serum, or other biological fluids.[1][14]

Materials and Reagents
  • Anti-LEAP-2 Antibody (Rabbit, Polyclonal): Specific for the C-terminus of human this compound (38-77).

  • ¹²⁵I-Labeled this compound Tracer: Purified, high specific activity (approx. 2200 Ci/mmol) ¹²⁵I-LEAP-2 (38-77).[12]

  • This compound Standard: Lyophilized synthetic human this compound (38-77).

  • Assay Buffer (RIA Buffer): Phosphate-buffered saline (pH 7.4) containing 0.1% Bovine Serum Albumin (BSA) and 0.01% sodium azide.

  • Precipitating Reagent (Secondary Antibody): Goat anti-rabbit IgG serum.

  • Normal Rabbit Serum (NRS): Used as a carrier.

  • Wash Buffer: Phosphate-buffered saline (pH 7.4).

  • Polystyrene Tubes: 12 x 75 mm.

  • Gamma Counter and associated vials.

  • Standard laboratory equipment (pipettes, vortex mixer, centrifuge).

Preparation of Reagents
  • This compound Standard Curve:

    • Reconstitute the lyophilized this compound standard with 1 mL of RIA buffer to create a stock solution (e.g., 100 ng/mL).

    • Perform serial dilutions in RIA buffer to prepare standards ranging from the lowest expected detection limit to the highest concentration (e.g., 0.1 ng/mL to 10 ng/mL). Refer to the table below for an example dilution series.

  • Tracer Solution:

    • Carefully reconstitute the ¹²⁵I-LEAP-2 with 1 mL of RIA buffer.

    • Dilute further in RIA buffer to achieve a final activity of 8,000-10,000 counts per minute (CPM) per 100 µL.[15] This is the Working Tracer Solution.

  • Antibody Solution:

    • Reconstitute the primary anti-LEAP-2 antibody with RIA buffer.

    • Determine the optimal dilution (titer) that binds 30-50% of the total tracer added in the absence of unlabeled this compound (zero standard).[12] This is the Working Antibody Solution.

  • Sample Preparation:

    • Collect blood samples in EDTA tubes and centrifuge at 1,600 x g for 15 minutes at 4°C to obtain plasma.

    • Store samples at -80°C if not assayed immediately.

    • Extraction of plasma is recommended to remove interfering substances.[15] Solid-phase extraction (e.g., using C18 columns) can be employed.

Radioimmunoassay Procedure

The following workflow outlines the key steps of the this compound RIA protocol. All steps should be performed at 4°C unless otherwise specified.

RIA_Workflow Start Start: Prepare Reagents & Samples Setup_Tubes 1. Set up labeled polystyrene tubes (Total Counts, NSB, B₀, Standards, Samples) Start->Setup_Tubes Add_Reagents 2. Pipette Reagents into Tubes - 100 µL Standard or Sample - 100 µL Working Antibody Solution (not in NSB) - 100 µL RIA Buffer (to NSB) Setup_Tubes->Add_Reagents Incubate_1 3. First Incubation Vortex and incubate for 16-24 hours at 4°C Add_Reagents->Incubate_1 Add_Tracer 4. Add Tracer Pipette 100 µL of ¹²⁵I-LEAP-2 Working Tracer Solution to all tubes Incubate_1->Add_Tracer Incubate_2 5. Second Incubation Vortex and incubate for another 16-24 hours at 4°C Add_Tracer->Incubate_2 Add_Precip 6. Add Precipitating Reagent Add 500 µL of secondary antibody solution Incubate_2->Add_Precip Incubate_3 7. Third Incubation Vortex and incubate for 90-120 minutes at room temperature Add_Precip->Incubate_3 Centrifuge 8. Centrifuge Spin tubes at ~1,700 x g for 20 minutes at 4°C Incubate_3->Centrifuge Aspirate 9. Aspirate Supernatant Carefully remove supernatant without disturbing the pellet Centrifuge->Aspirate Count 10. Count Radioactivity Measure CPM of the pellet in a gamma counter Aspirate->Count Analyze 11. Analyze Data Calculate %B/B₀ and plot standard curve to determine sample concentrations Count->Analyze End End Analyze->End

References

Synthetic LEAP-2 Peptide Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is an endogenous peptide hormone that has garnered significant interest in metabolic research. It functions as a competitive antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR-1a), the same receptor activated by the orexigenic hormone ghrelin.[1][2] This dual action allows this compound to not only block the appetite-stimulating effects of ghrelin but also to reduce the baseline constitutive activity of the receptor.[1][3] In preclinical mouse models, administration of synthetic this compound has been shown to reduce food intake, decrease body weight, and influence glucose metabolism, making it a promising therapeutic target for obesity and other metabolic disorders.[3][4]

These application notes provide a comprehensive overview of the protocols for the administration of synthetic this compound peptides in mice, intended to guide researchers in designing and executing in vivo studies. The information compiled herein is based on established methodologies from peer-reviewed scientific literature.

Data Presentation: Quantitative Summary of this compound Administration in Mice

The following table summarizes key quantitative data from various studies involving the administration of synthetic this compound or its analogs in mice. This allows for a clear comparison of different experimental designs and their outcomes.

Mouse StrainAdministration RouteThis compound AnalogDoseVehicleDurationKey Findings
C57BL/6NSubcutaneous (s.c.)Long-acting this compound (LA-LEAP2)2 µmol/kg BW2 mM sodium phosphate buffer with 0.05% Tween-80Daily for 28 daysMarkedly reduced liver weight, hepatic triglycerides, and body weight.[5]
NMRIIntracerebroventricular (i.c.v.)This compound (Human/Mouse)Not specified0.9% NaClAcuteBlocked alcohol-induced locomotor stimulation.[6]
C57BL/6JSubcutaneous (s.c.)[Dpr³]Ghrelin and palm-LEAP2(1-14)5 mg/kg BWSalineAcuteNo effect on food intake in ad libitum-fed mice.[7]
C57BL/6Intraperitoneal (i.p.)This compound0.72-360 nmol/kgNot specifiedAcuteDose-dependently attenuated ghrelin-induced growth hormone release.[2]
C57BL/6Subcutaneous (s.c.)This compound3 µmol/kgNot specifiedAcuteCompletely abolished ghrelin-induced food intake.[2]

Experimental Protocols

Preparation of Synthetic this compound for In Vivo Administration

a. Reconstitution of Lyophilized this compound Peptide:

Lyophilized synthetic this compound should be handled with care to maintain its integrity.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the peptide powder is collected at the bottom.

  • Solvent Selection: The choice of solvent depends on the peptide's solubility and the intended administration route. For many in vivo applications, sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a physiological pH is recommended.[6][8] For peptides with lower aqueous solubility, co-solvents such as a small percentage of DMSO or PEG-400 can be used, but their potential physiological effects should be considered.[4]

  • Reconstitution: Aseptically add the appropriate volume of the chosen sterile solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently swirl or vortex the vial to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause peptide aggregation.

  • Sterilization: If the reconstituted solution is not prepared under strict aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.[8]

b. Storage of this compound Solutions:

  • Short-term Storage: For immediate use, the reconstituted this compound solution can be stored at 4°C for up to a week.[6]

  • Long-term Storage: For longer-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[9] This minimizes freeze-thaw cycles, which can degrade the peptide.[6]

Subcutaneous (s.c.) Injection Protocol

Subcutaneous administration is a common and relatively non-invasive method for systemic delivery of peptides.

a. Materials:

  • Sterile this compound solution at the desired concentration.

  • Sterile insulin syringes or 1 mL syringes with a 27-30 gauge needle.

  • Animal restrainer (optional).

  • 70% ethanol wipes.

b. Procedure:

  • Animal Handling: Acclimatize the mice to handling prior to the experiment to minimize stress.

  • Dose Calculation: Calculate the injection volume based on the mouse's body weight and the desired dose. The maximum recommended injection volume for a subcutaneous injection in mice is 10 µL/g of body weight.[10]

  • Injection Site Preparation: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.

  • Injection Technique:

    • Securely restrain the mouse.

    • Lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Gently pull back on the plunger to ensure a blood vessel has not been punctured (aspiration). If no blood appears, slowly inject the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intracerebroventricular (i.c.v.) Injection Protocol

Intracerebroventricular injections deliver the peptide directly into the ventricular system of the brain, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery and should be performed under aseptic conditions with appropriate anesthesia and analgesia.

a. Materials:

  • Stereotaxic apparatus.

  • Anesthesia machine (e.g., for isoflurane).

  • Surgical tools (scalpel, drill, etc.).

  • Hamilton syringe with a 33-gauge needle.

  • Sterile this compound solution in artificial cerebrospinal fluid (aCSF).

b. Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Administer a pre-operative analgesic as per approved institutional protocols.

  • Surgical Preparation:

    • Secure the mouse in the stereotaxic frame.

    • Shave and disinfect the scalp with an antiseptic solution.

    • Make a midline incision to expose the skull.

  • Stereotaxic Targeting:

    • Identify the bregma landmark on the skull.

    • Determine the coordinates for the lateral ventricle based on a mouse brain atlas (a common coordinate from bregma is: AP -0.6 mm, ML ±1.15 mm).[9]

    • Drill a small burr hole through the skull at the target coordinates.

  • Injection:

    • Lower the Hamilton syringe needle to the appropriate depth to reach the lateral ventricle (typically DV -1.6 mm from the dural surface).[9]

    • Slowly infuse the this compound solution (e.g., 1-2 µL) over several minutes to avoid a rapid increase in intracranial pressure.

    • Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon withdrawal.

  • Post-operative Care:

    • Suture or staple the incision.

    • Provide post-operative analgesia and monitor the mouse closely during recovery.

Mandatory Visualization

LEAP2_Signaling_Pathway cluster_0 Cell Membrane GHSR GHSR-1a Downstream Downstream Signaling (e.g., ↑ Ca²⁺, ↓ cAMP) GHSR->Downstream Inhibition Physiological Response (↓ Food Intake, ↓ GH Secretion) GHSR->Inhibition Inverse Agonism Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates LEAP2 This compound (Antagonist/ Inverse Agonist) LEAP2->GHSR Inhibits Response Physiological Response (↑ Food Intake, ↑ GH Secretion) Downstream->Response Experimental_Workflow cluster_prep Peptide Preparation cluster_admin Administration cluster_monitor Monitoring & Data Collection Reconstitute Reconstitute Lyophilized This compound Peptide Dilute Dilute to Final Working Concentration Reconstitute->Dilute Sterilize Filter Sterilize (0.22 µm) Dilute->Sterilize Weigh Weigh Mouse & Calculate Dose Sterilize->Weigh Administer Administer via s.c. or i.c.v. Route Weigh->Administer Monitor Monitor Animal Well-being Administer->Monitor Measure Measure Endpoints (Food Intake, Body Weight, etc.) Monitor->Measure Analyze Data Analysis Measure->Analyze

References

Application Notes and Protocols for In Vitro LEAP-2 and Ghrelin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays designed to characterize the binding and functional activity of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) and ghrelin at the ghrelin receptor (GHSR1a). The protocols are intended for researchers in academia and industry involved in the study of metabolic diseases and the development of novel therapeutics targeting the ghrelin system.

Introduction

The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating appetite, growth hormone secretion, and energy homeostasis. While ghrelin is the endogenous agonist of GHSR1a, Liver-Expressed Antimicrobial Peptide 2 (this compound) has been identified as an endogenous competitive antagonist and inverse agonist.[1] The interplay between these two peptides provides a key mechanism for modulating GHSR1a activity. Understanding the binding kinetics and functional consequences of this compound and ghrelin interaction with their shared receptor is crucial for the development of therapeutic agents targeting this system.

This document outlines three key in vitro assays: a NanoBiT®-based homogenous binding assay for direct measurement of ligand binding, a calcium mobilization assay to assess Gq-mediated signaling, and an IP-One HTRF assay to quantify inverse agonism.

NanoBiT®-Based Homogenous Binding Assay

This assay allows for the real-time, quantitative analysis of ligand-receptor binding in live cells. It utilizes NanoLuc® Binary Technology (NanoBiT®), where the ghrelin receptor (GHSR1a) is fused to the large subunit (LgBiT) and the ligand of interest (ghrelin or this compound) is conjugated to the small subunit (SmBiT). Binding of the SmBiT-ligand to the LgBiT-receptor brings the two subunits together, forming an active luciferase enzyme that generates a luminescent signal.

Experimental Workflow

NanoBiT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis constructs Generate Constructs: - sLgBiT-GHSR1a - Ligand-Cys transfection Transfect HEK293T cells with sLgBiT-GHSR1a constructs->transfection seeding Seed transfected cells in 96-well plates transfection->seeding tracer_prep Prepare SmBiT Tracers: - Ghrelin-SmBiT - this compound-SmBiT incubation Incubate cells with SmBiT tracer and competitor ligand tracer_prep->incubation seeding->incubation measurement Measure luminescence incubation->measurement saturation Saturation Binding: Determine Kd measurement->saturation competition Competition Binding: Determine Ki/IC50 measurement->competition

Caption: Workflow for the NanoBiT-based homogenous binding assay.
Protocol

Materials:

  • HEK293T cells

  • Expression vector for sLgBiT-GHSR1a[2]

  • Synthetic ghrelin and this compound with a C-terminal cysteine

  • SmBiT-Cys peptide

  • Transfection reagent

  • DMEM, FBS, penicillin-streptomycin

  • White opaque 96-well plates

  • Binding buffer (PBS with 0.1% BSA and 0.01% Tween-20)

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect the cells with the sLgBiT-GHSR1a expression vector using a suitable transfection reagent.

  • Preparation of SmBiT Tracers:

    • Prepare ghrelin-SmBiT and this compound-SmBiT tracers by chemical conjugation of the C-terminally cysteine-tagged ligands with SmBiT-Cys.[2]

  • Assay Execution:

    • A day after transfection, seed the cells into white opaque 96-well plates and culture for another 24 hours.[2]

    • Remove the culture medium and add 50 µL/well of binding buffer.[2]

    • For Saturation Binding: Add varying concentrations of the SmBiT tracer to the wells.

    • For Competition Binding: Add a constant concentration of the SmBiT tracer along with varying concentrations of the unlabeled competitor ligand (ghrelin or this compound).[2]

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Saturation Binding: Plot luminescence against the concentration of the SmBiT tracer and fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd).

  • Competition Binding: Plot luminescence against the concentration of the competitor ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

Quantitative Data Summary
LigandAssay TypeParameterValue (nM)Cell LineReference
Ghrelin-SmBiTSaturationKd6.8 ± 0.4HEK293T[3]
This compound-SmBiTSaturationKd15.6 ± 1.5HEK293T[3]
GhrelinCompetitionIC502.5 - 10HEK293T[2][4]
This compoundCompetitionIC501.26 - 5HEK293T[2][5]
Coelacanth GhrelinCompetitionIC50~10HEK293T[6]
Coelacanth this compoundCompetitionIC50~5HEK293T[6]

Calcium Mobilization Assay

This functional assay measures the activation of the Gαq signaling pathway downstream of GHSR1a. Agonist binding to the receptor leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. This change in calcium concentration is detected using a fluorescent calcium indicator. This assay can be used to determine the potency of agonists (like ghrelin) and the inhibitory effect of antagonists (like this compound).

Experimental Workflow

Calcium_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture GHSR1a-expressing cells (e.g., HEK293T) seeding Seed cells in 96-well black, clear-bottom plates cell_culture->seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seeding->dye_loading compound_add Add antagonist (this compound) followed by agonist (ghrelin) dye_loading->compound_add measurement Measure fluorescence kinetics compound_add->measurement agonist_potency Agonist mode: Determine EC50 measurement->agonist_potency antagonist_potency Antagonist mode: Determine IC50 measurement->antagonist_potency

Caption: Workflow for the calcium mobilization assay.
Protocol

Materials:

  • HEK293T cells stably or transiently expressing GHSR1a

  • DMEM, FBS, penicillin-streptomycin

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Probenecid

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Ghrelin and this compound

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed GHSR1a-expressing HEK293T cells into black, clear-bottom 96-well plates and culture overnight.[7]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.[7]

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Place the plate in the fluorescence reader.

    • For Agonist Mode: Add varying concentrations of ghrelin and measure the fluorescence signal over time.

    • For Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes) before adding a fixed concentration of ghrelin (typically EC80) and measuring the fluorescence.[7]

Data Analysis:

  • The change in fluorescence (peak signal - baseline) is used to determine the response.

  • For Agonist Mode: Plot the response against the concentration of ghrelin to determine the EC50.

  • For Antagonist Mode: Plot the inhibition of the ghrelin response against the concentration of this compound to determine the IC50.

Quantitative Data Summary
LigandAssay TypeParameterValue (nM)Cell LineReference
GhrelinAgonistEC501 - 10HEK293T[8]
Coelacanth GhrelinAgonistEC50~5HEK293T[6]
This compoundAntagonistIC505 - 20HEK293T[8]
Coelacanth this compoundAntagonistIC50~10HEK293T[6]

IP-One HTRF Assay for Inverse Agonism

The ghrelin receptor exhibits high constitutive activity, meaning it signals even in the absence of an agonist.[1] this compound acts as an inverse agonist, reducing this basal signaling. The IP-One HTRF assay is a sensitive method to measure the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation. This assay is well-suited for quantifying the inverse agonist activity of ligands like this compound. The assay is based on a competitive immunoassay principle where cellular IP1 competes with a labeled IP1 tracer for binding to an anti-IP1 antibody, leading to a change in the HTRF signal.

Experimental Workflow

IP1_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture GHSR1a-expressing cells (e.g., HEK293T) seeding Seed cells in a 96-well plate cell_culture->seeding stimulation Stimulate cells with ligand in the presence of LiCl seeding->stimulation detection Add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) stimulation->detection incubation Incubate at room temperature detection->incubation measurement Read HTRF signal incubation->measurement inverse_agonism Determine inverse agonist EC50 measurement->inverse_agonism

Caption: Workflow for the IP-One HTRF assay.
Protocol

Materials:

  • HEK293T cells expressing GHSR1a

  • DMEM, FBS, penicillin-streptomycin

  • 96-well plates

  • IP-One HTRF kit (contains stimulation buffer with LiCl, IP1-d2, and anti-IP1-cryptate)

  • This compound and a known inverse agonist (positive control)

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed GHSR1a-expressing HEK293T cells into a 96-well plate and culture for 48 hours.[9]

  • Cell Stimulation:

    • Remove the culture medium and add the stimulation buffer (containing LiCl) with varying concentrations of this compound or a control inverse agonist.

    • Incubate for 30 minutes at 37°C.[9]

  • IP1 Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.[9]

    • Incubate for 1 hour at room temperature.[9]

  • Measurement:

    • Read the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm).

  • Plot the HTRF ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 for inverse agonism.

Quantitative Data Summary
LigandAssay TypeParameterValue (nM)Cell LineReference
This compoundInverse AgonismEC50~50-100HEK293T[9]

Signaling Pathways

The ghrelin receptor (GHSR1a) can couple to different G proteins, leading to distinct downstream signaling cascades. Ghrelin activation of GHSR1a primarily signals through Gαq and Gαs, while this compound can inhibit both agonist-induced signaling and the receptor's constitutive activity.

GHSR1a_Signaling cluster_ghrelin Ghrelin (Agonist) cluster_leap2 This compound (Antagonist/Inverse Agonist) cluster_gaq Gαq Pathway cluster_gas Gαs Pathway cluster_gai Gαi Pathway ghrelin Ghrelin ghsr1a GHSR1a ghrelin->ghsr1a leap2 This compound leap2->ghsr1a gaq Gαq ghsr1a->gaq Activates gas Gαs ghsr1a->gas Activates gai Gαi ghsr1a->gai Activates plc PLC gaq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca2+]i ip3->ca2 pkc PKC dag->pkc gh_release Growth Hormone Release ca2->gh_release ac Adenylyl Cyclase gas->ac camp ↑ cAMP ac->camp pka PKA camp->pka appetite ↑ Appetite pka->appetite ac_i Adenylyl Cyclase gai->ac_i camp_i ↓ cAMP ac_i->camp_i insulin_secretion ↓ Insulin Secretion camp_i->insulin_secretion

Caption: GHSR1a signaling pathways activated by ghrelin and inhibited by this compound.

These detailed application notes and protocols provide a robust framework for researchers to investigate the complex interactions between this compound, ghrelin, and their receptor, facilitating the discovery and development of novel therapeutics for metabolic disorders.

References

Application Notes and Protocols for Cloning and Expression of Recombinant LEAP-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and purification of recombinant Liver-Expressed Antimicrobial Peptide 2 (LEAP-2). The protocols outlined below are designed to be detailed and reproducible for researchers in various life science fields.

Introduction

Liver-Expressed Antimicrobial Peptide 2 (this compound) is a circulating peptide hormone that has emerged as a key player in the regulation of energy metabolism and glucose homeostasis. It functions as an endogenous antagonist and inverse agonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor primarily known for its role in stimulating appetite and growth hormone release.[1][2][3][4] By competing with ghrelin, this compound can modulate downstream signaling pathways, making it a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[1][2][3][4] The production of high-quality recombinant this compound is crucial for further investigation of its physiological functions and for potential drug development.

This document provides two detailed protocols for the production of recombinant human this compound:

  • Expression of Maltose-Binding Protein (MBP)-fused this compound in E. coli Origami™ B (DE3): This method facilitates the production of soluble this compound with a fusion partner that aids in proper folding and purification.

  • Expression of 6xHis-GST-tagged this compound in E. coli: This protocol offers an alternative fusion tag system for straightforward purification using immobilized metal affinity chromatography (IMAC).

Data Presentation

Table 1: Summary of Recombinant Human this compound Expression and Purification
Expression SystemFusion TagPurification MethodFinal Yield (mg/L of culture)Purity (%)Reference
E. coli Origami™MBPAmylose Affinity, SEC, RP-HPLC2.392(Li et al., 2008)
E. coli6xHis-GSTIMAC (e.g., Ni-NTA)Not Reported>90 (Typical)Commercial Suppliers

Experimental Protocols

Protocol 1: Cloning and Expression of MBP-fused this compound in E. coli Origami™ B (DE3)

This protocol is adapted from the methodology described by Li et al. (2008) for the production of recombinant human this compound.

Part 1: Cloning of Human this compound cDNA into pMAL-c2E Vector

1.1. Primer Design and PCR Amplification:

  • Objective: To amplify the coding sequence of mature human this compound (40 amino acids) and introduce restriction sites for cloning into the pMAL-c2E vector.

  • Template: Human liver cDNA library or a plasmid containing the human this compound gene (NCBI Gene ID: 116842).[5]

  • Vector: pMAL-c2E (Addgene plasmid #75291). This vector contains an N-terminal Maltose-Binding Protein (MBP) tag followed by a multiple cloning site (MCS) and an enterokinase cleavage site.[6][7]

  • Primer Design:

    • Forward Primer: Should include a restriction site present in the pMAL-c2E MCS (e.g., EcoRI) followed by the sequence corresponding to the N-terminus of mature this compound.

      • Example (EcoRI): 5'- GCG GAATTC GAT TGT ATC ACC ATG AAG AAG -3'

    • Reverse Primer: Should include a stop codon followed by a different restriction site from the MCS (e.g., HindIII) and the reverse complement of the C-terminus of this compound.

      • Example (HindIII): 5'- CCC AAGCTT TTA GCA GGC GTT GGC GAT GTC -3'

  • PCR Reaction:

    • Perform PCR using a high-fidelity DNA polymerase to minimize errors.

    • Optimize annealing temperature based on the calculated melting temperature (Tm) of the primers.

  • Verification:

    • Analyze the PCR product by agarose gel electrophoresis to confirm the correct size (approximately 120 bp).

    • Purify the PCR product from the gel.

1.2. Vector and Insert Preparation:

  • Digest both the purified PCR product and the pMAL-c2E vector with the selected restriction enzymes (e.g., EcoRI and HindIII).

  • Purify the digested vector and insert.

1.3. Ligation and Transformation:

  • Ligate the digested this compound insert into the prepared pMAL-c2E vector using T4 DNA ligase.

  • Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

  • Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) for selection.

1.4. Clone Screening and Verification:

  • Screen colonies by colony PCR using the designed primers.

  • Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.

Part 2: Expression of MBP-LEAP-2 Fusion Protein in E. coli Origami™ B (DE3)
  • Host Strain: E. coli Origami™ B (DE3) is suitable for the expression of proteins requiring disulfide bond formation in the cytoplasm due to mutations in the thioredoxin reductase (trxB) and glutathione reductase (gor) genes.[8][9][10][11]

2.1. Transformation:

  • Transform the confirmed pMAL-c2E-LEAP2 plasmid into competent E. coli Origami™ B (DE3) cells.

  • Plate on LB agar containing ampicillin (100 µg/mL), kanamycin (15 µg/mL), and tetracycline (12.5 µg/mL).

2.2. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[12]

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM.

  • Continue to culture for 3-5 hours at 37°C.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Part 3: Purification of Recombinant this compound

3.1. Cell Lysis:

  • Resuspend the cell pellet in 20 mL of Column Buffer (20 mM Tris-HCl, pH 7.4, 200 mM NaCl, 1 mM EDTA).[13][14]

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

3.2. Amylose Affinity Chromatography:

  • Load the supernatant onto an amylose resin column pre-equilibrated with Column Buffer.

  • Wash the column with 10 column volumes of Column Buffer.

  • Elute the MBP-LEAP-2 fusion protein with Column Buffer containing 10 mM maltose.[13][14]

  • Analyze fractions by SDS-PAGE to identify those containing the fusion protein.

3.3. Enterokinase Cleavage:

  • Pool the fractions containing the MBP-LEAP-2 fusion protein.

  • Dialyze against Enterokinase Buffer (50 mM Tris-HCl, pH 8.0, 1 mM CaCl2).[15][16][17]

  • Add enterokinase at a ratio of 1:50 to 1:200 (w/w, enzyme:protein) and incubate at room temperature for 4-16 hours.[16][17]

  • Monitor cleavage by SDS-PAGE.

3.4. Size-Exclusion Chromatography (SEC):

  • Concentrate the cleavage reaction mixture.

  • Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with SEC Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).[18][19][20]

  • Collect fractions and analyze by SDS-PAGE to separate this compound from MBP and uncleaved fusion protein.

3.5. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the fractions containing this compound.

  • Further purify the peptide using a C18 RP-HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[21][22][23]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[21][22][23]

  • Elute the peptide using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the peak corresponding to this compound and verify its purity by analytical RP-HPLC and mass spectrometry.

Protocol 2: Cloning and Expression of 6xHis-GST-tagged this compound in E. coli

This protocol provides a general framework for producing this compound with a 6xHis-Glutathione S-transferase (GST) tag, which allows for a two-step affinity purification process.

Part 1: Cloning of Human this compound cDNA into a 6xHis-GST Expression Vector
  • Vector: Choose a suitable E. coli expression vector that contains an N-terminal 6xHis tag followed by a GST tag and a multiple cloning site (e.g., pET-41a(+) or pGEX series with a His-tag insertion).

  • Cloning Strategy: Follow a similar cloning strategy as described in Protocol 1 (Part 1), designing primers with appropriate restriction sites compatible with the chosen vector.

Part 2: Expression of 6xHis-GST-LEAP-2 in E. coli BL21(DE3)
  • Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression.

  • Expression: Follow the general expression procedure outlined in Protocol 1 (Part 2), adjusting antibiotic selection based on the vector used.

Part 3: Purification of Recombinant this compound

3.1. Cell Lysis:

  • Perform cell lysis as described in Protocol 1 (Part 3.1).

3.2. Immobilized Metal Affinity Chromatography (IMAC):

  • Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.4.

  • Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4.

  • Load the cleared lysate onto a Ni-NTA or other suitable IMAC resin pre-equilibrated with Binding Buffer.

  • Wash the resin with several column volumes of Binding Buffer.

  • Elute the 6xHis-GST-LEAP-2 fusion protein with Elution Buffer.

  • Analyze fractions by SDS-PAGE.

3.3. (Optional) GST Affinity Chromatography:

  • For higher purity, the eluate from the IMAC step can be further purified using glutathione-agarose resin.

3.4. Tag Cleavage:

  • If the vector contains a protease cleavage site (e.g., for TEV or thrombin) between the tags and this compound, perform enzymatic cleavage according to the manufacturer's instructions.

3.5. Final Purification:

  • Remove the cleaved tags and the protease by passing the reaction mixture through the IMAC resin again (His-tagged protease and tags will bind).

  • Further purify this compound using size-exclusion chromatography and/or RP-HPLC as described in Protocol 1 (Parts 3.4 and 3.5).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LEAP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Activates LEAP2 This compound LEAP2->GHSR1a Inhibits Gq Gαq GHSR1a->Gq Activates Gs Gαs GHSR1a->Gs Activates PPARg PPARγ GHSR1a->PPARg Modulates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP PKC PKC IP3->PKC Activates PKA PKA cAMP->PKA Activates GH_Secretion ↑ GH Secretion PKC->GH_Secretion Appetite ↑ Appetite PKA->Appetite Gck Gck PPARg->Gck ↑ Expression Glucose_Tolerance ↑ Glucose Tolerance Gck->Glucose_Tolerance Cloning_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR Amplification of this compound cDNA Digestion Restriction Digestion of PCR product and Vector PCR->Digestion Ligation Ligation into pMAL-c2E Vector Digestion->Ligation Transformation_Cloning Transformation into E. coli DH5α Ligation->Transformation_Cloning Screening Colony Screening and Sequencing Transformation_Cloning->Screening Transformation_Expression Transformation into E. coli Origami B (DE3) Screening->Transformation_Expression Culture Cell Culture and IPTG Induction Transformation_Expression->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Affinity_Chromo Amylose Affinity Chromatography Lysis->Affinity_Chromo Cleavage Enterokinase Cleavage Affinity_Chromo->Cleavage SEC Size-Exclusion Chromatography Cleavage->SEC RPHPLC RP-HPLC SEC->RPHPLC Final_Product Purified Recombinant this compound RPHPLC->Final_Product

References

Application Notes and Protocols for Studying LEAP-2 Gene Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LEAP-2 and its Significance

Liver-Expressed Antimicrobial Peptide 2 (this compound) is a circulating peptide hormone that has emerged as a critical regulator of energy metabolism.[1][2] Initially identified for its antimicrobial properties, this compound is now recognized as the first known endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][3][4] This dual functionality positions this compound as a key player in the intricate signaling network that governs appetite, growth hormone (GH) secretion, and glucose homeostasis.[1][3][5][6]

Ghrelin, the "hunger hormone," is the primary endogenous ligand for GHSR and stimulates food intake and GH release.[3][5][7] this compound counteracts these effects by competitively binding to GHSR and also by reducing the receptor's basal activity.[4][8] The dynamic balance between this compound and ghrelin is responsive to the body's energy status; this compound levels are elevated in states of positive energy balance (e.g., obesity) and are suppressed during fasting.[4][9] This inverse relationship suggests that the this compound/ghrelin ratio is a crucial determinant of GHSR signaling and overall metabolic regulation.[1][9]

The pivotal role of this compound in metabolic control makes it a compelling target for therapeutic intervention in conditions such as obesity, diabetes, and other metabolic disorders.[1][2][10] Understanding the precise functions of this compound is therefore of paramount importance for the development of novel treatment strategies.

The Power of CRISPR-Cas9 for this compound Functional Analysis

The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise and efficient modification of the genome.[11][12] This technology enables researchers to create knockout models (both in vitro and in vivo) by introducing targeted double-strand breaks in the DNA, which are then repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a loss of gene function.[13]

By employing CRISPR-Cas9 to knock out the LEAP2 gene, researchers can meticulously investigate its physiological roles. This approach allows for the elucidation of the consequences of this compound deficiency on various metabolic parameters, providing invaluable insights into its mechanism of action.

Research Applications of CRISPR-Cas9-Mediated this compound Knockout

  • Metabolic Phenotyping: Characterize the effects of this compound deficiency on body weight, food intake, energy expenditure, and body composition in animal models.[14][15]

  • Glucose Homeostasis: Investigate the role of this compound in regulating blood glucose levels, insulin sensitivity, and glucose-stimulated insulin secretion.[2][16]

  • Ghrelin Sensitivity: Assess how the absence of this compound impacts the physiological responses to ghrelin administration, including effects on appetite and growth hormone release.[14][15]

  • Signal Transduction: Dissect the downstream signaling pathways affected by the loss of this compound function, particularly in relation to GHSR activity.[8][17]

  • Drug Discovery: Utilize this compound knockout models as platforms to screen for and validate therapeutic agents that modulate the ghrelin-LEAP-2-GHSR axis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies involving this compound knockout (KO) mice, providing a clear comparison of metabolic parameters between wild-type (WT) and this compound KO animals.

Table 1: Effects of this compound Knockout on Metabolic Parameters in Female Mice on a High-Fat Diet [14][15]

ParameterWild-Type (WT)This compound Knockout (KO)Percentage Change
Body WeightNormalIncreased+15.0%
Food IntakeNormalIncreased+18.4%
Lean MassNormalIncreased+6.1%
Hepatic FatNormalIncreased+42.1%
O₂ Consumption (Dark Period)NormalDecreased-13%
Heat Production (Dark Period)NormalDecreased-9.5%
Locomotor Activity (Dark Period)NormalDecreased-49%

Table 2: Enhanced Sensitivity to Acyl-Ghrelin in this compound Knockout Mice [14][15]

ConditionWild-Type (WT)This compound Knockout (KO)Observation
Standard Chow Diet
Acyl-ghrelin dose for food intake stimulation>0.5 mg/kg BW0.5 mg/kg BWThis compound KO mice are more sensitive to the orexigenic effects of ghrelin.
High-Fat Diet
Acyl-ghrelin dose for food intake stimulation>10 mg/kg BW1 mg/kg BWThis compound KO mice on a high-fat diet overcome ghrelin resistance.
Plasma GH Level Increase (post acyl-ghrelin) NormalIncreased+90.9%
c-fos-immunoreactive cells in Arcuate Nucleus NormalIncreased+77.2%
c-fos-immunoreactive cells in Olfactory Bulb NormalIncreased+119.7%

Signaling Pathways and Experimental Workflows

This compound and Ghrelin Signaling Pathway

The following diagram illustrates the antagonistic relationship between this compound and ghrelin in regulating the activity of the GHSR.

LEAP2_Ghrelin_Signaling cluster_ligands Endogenous Ligands cluster_receptor Receptor cluster_effects Physiological Effects Ghrelin Ghrelin (Agonist) GHSR GHSR Ghrelin->GHSR Activates LEAP2 This compound (Antagonist/Inverse Agonist) LEAP2->GHSR Inhibits Appetite ↑ Appetite GHSR->Appetite GH_Secretion ↑ GH Secretion GHSR->GH_Secretion Glucose_Homeostasis Modulation of Glucose Homeostasis GHSR->Glucose_Homeostasis Reduced_Appetite ↓ Appetite GHSR->Reduced_Appetite Reduced_GH ↓ GH Secretion GHSR->Reduced_GH

Caption: The this compound and Ghrelin signaling pathway at the GHSR.

CRISPR-Cas9 Experimental Workflow for LEAP2 Gene Knockout

This diagram outlines the general workflow for generating and validating a LEAP2 knockout model using CRISPR-Cas9.

CRISPR_Workflow cluster_design 1. Design and Synthesis cluster_delivery 2. Delivery into Cells/Embryos cluster_selection 3. Selection and Expansion cluster_validation 4. Validation sgRNA_Design sgRNA Design for LEAP2 Vector_Construction Vector Construction (e.g., lentiCRISPR v2) sgRNA_Design->Vector_Construction Transfection Transfection (in vitro) or Microinjection (in vivo) Vector_Construction->Transfection Selection Antibiotic Selection or FACS Sorting Transfection->Selection Clonal_Expansion Single-Cell Cloning Selection->Clonal_Expansion Genomic_DNA_Analysis Genomic DNA Sequencing (Sanger/NGS) Clonal_Expansion->Genomic_DNA_Analysis Protein_Expression Western Blot / ELISA for this compound Clonal_Expansion->Protein_Expression

Caption: Workflow for generating LEAP2 knockout models using CRISPR-Cas9.

Experimental Protocols

Protocol 1: Generation of LEAP2 Knockout Cell Lines using CRISPR-Cas9

Objective: To create a stable cell line with a functional knockout of the LEAP2 gene.

Materials:

  • HEK293T or other suitable cell line

  • LentiCRISPRv2 plasmid (or similar all-in-one vector)

  • LEAP2-specific sgRNA sequences

  • Lipofectamine 3000 (or other transfection reagent)

  • Puromycin (or other selection antibiotic)

  • Culture medium, serum, and supplements

  • DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • Sanger sequencing reagents

  • Western blot or ELISA reagents for this compound detection

Methodology:

  • sgRNA Design and Cloning:

    • Design two to three sgRNAs targeting an early exon of the LEAP2 gene using a reputable online tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the lentiCRISPRv2 plasmid that has been linearized with BbsI.

    • Verify successful cloning by Sanger sequencing.

  • Lentivirus Production (Optional, for difficult-to-transfect cells):

    • Co-transfect HEK293T cells with the lentiCRISPRv2-LEAP2-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Transfection/Transduction:

    • Transfection: Seed the target cells and transfect with the lentiCRISPRv2-LEAP2-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

    • Transduction: Transduce the target cells with the lentivirus at the predetermined MOI.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection/transduction, begin selection with puromycin at a predetermined concentration.

    • After 7-10 days of selection, dilute the surviving cells to a single-cell suspension and plate in 96-well plates for clonal expansion.

  • Validation of Knockout:

    • Genomic Level:

      • Expand individual clones and extract genomic DNA.

      • PCR amplify the region of the LEAP2 gene targeted by the sgRNA.

      • Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Protein Level:

      • Perform Western blotting or ELISA on cell lysates or conditioned media from validated knockout clones to confirm the absence of this compound protein expression.

Protocol 2: Generation of LEAP2 Knockout Mice using CRISPR-Cas9

Objective: To create a germline LEAP2 knockout mouse model.

Materials:

  • Cas9 mRNA or protein

  • LEAP2-specific sgRNA

  • Fertilized mouse embryos (e.g., from C57BL/6J strain)

  • M2 and KSOM media

  • Microinjection setup

  • Pseudopregnant female mice

  • Tail biopsy lysis buffer and Proteinase K

  • PCR primers for genotyping

  • Sanger sequencing reagents

Methodology:

  • Preparation of CRISPR-Cas9 Reagents:

    • Synthesize high-quality Cas9 mRNA and LEAP2-specific sgRNA.

    • Alternatively, use commercially available Cas9 protein.

    • Prepare a microinjection mix containing Cas9 mRNA/protein and sgRNA in an appropriate injection buffer.

  • Microinjection of Zygotes:

    • Harvest fertilized zygotes from superovulated female mice.

    • Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the zygotes.

    • Culture the injected embryos in KSOM medium overnight.

  • Embryo Transfer:

    • Transfer the surviving 2-cell stage embryos into the oviducts of pseudopregnant recipient female mice.

  • Generation and Genotyping of Founder (F0) Mice:

    • Allow the pregnancies to proceed to term.

    • At 2-3 weeks of age, perform tail biopsies on the resulting pups.

    • Extract genomic DNA and perform PCR to amplify the targeted region of the LEAP2 gene.

    • Use Sanger sequencing or a T7 endonuclease I (T7E1) assay to screen for the presence of indels.

  • Breeding and Establishment of a Germline Knockout Line:

    • Breed the founder mice that carry a LEAP2 mutation with wild-type mice to generate F1 offspring.

    • Genotype the F1 generation to identify animals that have inherited the mutation.

    • Intercross heterozygous F1 mice to generate homozygous LEAP2 knockout mice (F2 generation).

    • Confirm the absence of this compound protein in homozygous knockout mice via ELISA of plasma samples.

Protocol 3: Functional Phenotyping of LEAP2 Knockout Models

Objective: To assess the metabolic consequences of LEAP2 gene knockout.

A. In Vitro Functional Assays (using LEAP2 KO cell lines):

  • GHSR Signaling Assay:

    • Transfect the LEAP2 KO and WT control cells with a GHSR expression vector.

    • Stimulate the cells with varying concentrations of ghrelin.

    • Measure downstream signaling events, such as intracellular calcium mobilization or cAMP accumulation, to assess the potentiation of ghrelin signaling in the absence of this compound.

B. In Vivo Functional Assays (using LEAP2 KO mice):

  • Metabolic Monitoring:

    • House LEAP2 KO and WT littermate control mice in metabolic cages.

    • Monitor food and water intake, energy expenditure (via indirect calorimetry), and locomotor activity over several days.

    • Measure body weight and body composition (using DEXA or NMR) at regular intervals.

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: Fast the mice overnight and administer an intraperitoneal (IP) injection of glucose. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • ITT: Fast the mice for 4-6 hours and administer an IP injection of insulin. Measure blood glucose levels at the same time points as the GTT.

  • Ghrelin Challenge:

    • Administer a subcutaneous or IP injection of acyl-ghrelin to fasted this compound KO and WT mice.

    • Measure food intake at 1, 2, and 4 hours post-injection.

    • Collect blood samples at various time points to measure plasma GH levels.

Conclusion

The application of CRISPR-Cas9 technology to generate LEAP2 knockout models provides a powerful and precise approach to unravel the complex functions of this important metabolic hormone. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers aiming to investigate the role of this compound in health and disease, ultimately paving the way for the development of novel therapeutic strategies for metabolic disorders.

References

Application Notes and Protocols for Investigating the Therapeutic Effects of LEAP-2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a critical regulator of energy metabolism and a promising therapeutic target for metabolic diseases.[1][2] Initially identified for its antimicrobial properties, this compound is now recognized as the endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[3][4][5] It directly competes with ghrelin, an appetite-stimulating hormone, to modulate food intake, growth hormone (GH) release, and glucose homeostasis.[4][6][7] Plasma this compound levels are regulated in opposition to ghrelin; they increase with food intake and in states of positive energy balance (like obesity) and decrease during fasting.[6][8] This dynamic interplay positions the this compound/ghrelin ratio as a key determinant of metabolic state, making it a compelling area of investigation for novel treatments for obesity and type 2 diabetes.[5][9][10]

This document provides detailed protocols for utilizing relevant animal models to investigate the therapeutic potential of this compound, focusing on metabolic, genetic, and inflammatory paradigms.

Animal Models for this compound Research

Metabolic Disease Model: Diet-Induced Obesity (DIO) Mice

The diet-induced obesity (DIO) mouse model is a cornerstone for metabolic research as it closely mimics the development of human obesity resulting from the consumption of high-fat, energy-dense diets.[11] C57BL/6 mice are particularly susceptible to developing obesity, hyperglycemia, and impaired glucose tolerance when fed a high-fat diet (HFD) for several weeks, making them an ideal model to test the efficacy of this compound analogs on weight management and glycemic control.[12][13]

Genetic Model: this compound Knockout (KO) Mice

This compound knockout (KO) mice provide an invaluable tool for understanding the physiological necessity of this compound.[14] By removing the influence of endogenous this compound, researchers can study the consequences on ghrelin sensitivity and metabolic parameters. Studies show that this compound KO mice are more sensitive to ghrelin's effects on stimulating food intake and GH secretion.[14][15] Furthermore, under HFD challenge, female this compound KO mice exhibit increased appetite and body weight gain compared to wild-type counterparts, highlighting this compound's role in regulating energy balance.[14][16]

Immune Response Model: Lipopolysaccharide (LPS) Challenge

Beyond metabolism, this compound has roles in the innate immune system.[3] To investigate its anti-inflammatory potential, an acute inflammatory response can be induced in mice using a sub-lethal dose of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[17][18] The LPS challenge model allows for the assessment of this compound's ability to modulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[17][19] Studies have also used this model to explore the link between obesity-induced inflammation and cardiovascular injury, where this compound knockdown has shown protective effects.[20]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO)

Objective: To induce an obese and insulin-resistant phenotype in mice.

Materials:

  • Male C57BL/6J mice (6 weeks of age).[21]

  • High-Fat Diet (HFD): Typically 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492).[13][21]

  • Control Diet: Standard chow or a 10% kcal from fat diet (e.g., Research Diets D12450B).[13][21]

  • Animal housing with controlled temperature (20-23°C) and a 12-hour light/dark cycle.[12]

  • Analytical balance.

Procedure:

  • Acclimatization: Upon arrival, allow mice to acclimate for at least one week in the new environment with free access to standard chow and water.[11]

  • Randomization: Randomize mice into two groups based on body weight: a control group and an HFD group.[12]

  • Diet Administration:

    • Provide the control group with the control diet ad libitum.

    • Provide the HFD group with the high-fat diet ad libitum.[21]

    • Ensure fresh diet is provided 2-3 times per week to prevent spoilage.[21]

    • Provide drinking water ad libitum.[12]

  • Monitoring:

    • Record body weight and food intake weekly for 8-16 weeks.[12][13]

    • An increase in body weight of 20-30% compared to the control group is typically observed after 16-20 weeks.[11]

    • Hyperglycemia can develop within 4 weeks of HFD feeding.[11]

  • Confirmation of Phenotype: After the feeding period, confirm the obese and pre-diabetic phenotype by performing a Glucose Tolerance Test (see Protocol 3).

Protocol 2: Glucose Tolerance Test (GTT)

Objective: To assess the clearance of a glucose load, a measure of insulin sensitivity. This protocol describes an Intraperitoneal Glucose Tolerance Test (IPGTT).

Materials:

  • Fasted mice (typically 4-6 hours).[3][22]

  • Sterile 20% Dextrose (glucose) solution.[23]

  • Handheld glucometer and glucose test strips.[23]

  • 1cc syringes with 26G needles.[22]

  • Blood collection tubes (e.g., EDTA-coated microvettes).[23]

  • Scale for weighing mice.

  • Timer.

Procedure:

  • Fasting: Fast mice for 4-6 hours in the morning (e.g., 9 am onwards). Transfer mice to a clean cage with water available but no food.[3][22]

  • Baseline Glucose (t=0):

    • Weigh the mouse to calculate the glucose dose. For a 2g/kg dose, the volume of 20% Dextrose (in µl) is 10 times the body weight (in g).[23]

    • Restrain the mouse and obtain a small drop of blood by making a small nick at the tip of the tail.[23][24]

    • Measure the blood glucose level using the glucometer. This is the baseline (t=0) reading.[22]

  • Glucose Administration:

    • Inject the calculated dose of 20% Dextrose solution intraperitoneally (IP).[23]

    • Insert the needle at a 30-45 degree angle into the lower abdominal quadrant, aspirating briefly to ensure a blood vessel or organ has not been penetrated.[22]

    • Start the timer immediately after injection.[23]

  • Blood Glucose Monitoring:

    • Collect a small drop of blood from the tail at subsequent time points: typically 15, 30, 60, 90, and 120 minutes after the glucose injection.[23][25]

    • Gently massage the tail if blood flow is inadequate; avoid excessive squeezing.[23]

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. Impaired glucose tolerance is indicated by a higher and more prolonged elevation in blood glucose levels.

Protocol 3: Lipopolysaccharide (LPS) Inflammatory Challenge

Objective: To induce an acute systemic inflammatory response to evaluate the immunomodulatory effects of this compound.

Materials:

  • Mice (specific strain, e.g., C57BL/6 or BALB/c).

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0127:B8).[19]

  • Sterile, pyrogen-free saline.

  • Syringes and needles (e.g., 26-30G).[17][18]

  • Equipment for blood collection and tissue harvesting.

  • ELISA or Luminex kits for cytokine measurement (TNF-α, IL-1β, IL-6).[17][26]

Procedure:

  • LPS Preparation: Prepare a working solution of LPS in sterile saline. The dose can range from a sub-lethal 0.33 mg/kg to 2 mg/kg, depending on the desired severity of the response.[18][19][26]

  • This compound Pre-treatment (if applicable): Administer the this compound analog or vehicle control at a predetermined time before the LPS challenge (e.g., 30-60 minutes prior), depending on the compound's pharmacokinetics.[26]

  • LPS Administration:

    • Weigh each mouse to calculate the precise volume of LPS solution to inject.

    • Administer the LPS solution via intraperitoneal (IP) injection.[17][18]

  • Monitoring: Observe animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Sample Collection:

    • At a specified time point post-injection (typically peaking between 1.5 to 4 hours for cytokines), euthanize the mice.[17][19][26]

    • Collect blood via cardiac puncture or from the abdominal aorta for plasma/serum separation.[26]

    • Tissues such as the liver, spleen, and heart can also be harvested for analysis of inflammatory markers.[18][20]

  • Cytokine Analysis: Measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the plasma or tissue lysates using ELISA or other immunoassays.[17][26]

Data Presentation

Table 1: Effects of this compound Deletion in HFD-Fed Female Mice

This table summarizes the metabolic impact of this compound deletion in female mice after a long-term high-fat diet challenge, based on findings from related studies.[14]

ParameterWild-Type (WT)This compound Knockout (KO)Percent Change
Body Weight Lower15.0% Higher+15.0%
Food Intake Lower18.4% Higher+18.4%
Lean Mass Lower6.1% Higher+6.1%
Hepatic Fat Lower42.1% Higher+42.1%
Table 2: Effects of a Long-Acting this compound Analog in a Mouse Model of MAFLD

This table summarizes the therapeutic effects of administering a long-acting this compound (LA-LEAP-2) analog to mice on a diet that induces Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD).[27]

ParameterVehicle ControlLA-LEAP-2 TreatmentOutcome
Body Weight HigherMarkedly ReducedWeight Loss
Liver Weight HigherMarkedly ReducedReduced Hepatomegaly
Hepatic Triglycerides HigherMarkedly ReducedReduced Steatosis
Plasma ALT HigherMarkedly ReducedImproved Liver Function
Hepatic Inflammation HigherMarkedly ReducedAnti-inflammatory Effect
Plasma Cholesterol HigherReducedImproved Lipid Profile

Visualization of Pathways and Workflows

This compound and Ghrelin Signaling Pathway

LEAP2_Ghrelin_Signaling cluster_EnergyStatus Systemic Energy Status cluster_Hormones Hormone Regulation cluster_Receptor Receptor Activity cluster_Effects Physiological Outcomes Fasting Fasting / Negative Energy Balance Ghrelin Ghrelin Levels (Stomach) Fasting->Ghrelin increases LEAP2 This compound Levels (Liver) Fasting->LEAP2 decreases Fed Fed / Positive Energy Balance Fed->Ghrelin decreases Fed->LEAP2 increases GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates (+) LEAP2->GHSR Inhibits (-) Appetite Appetite GHSR->Appetite Stimulates GH_Secretion Growth Hormone Secretion GHSR->GH_Secretion Stimulates Glucose Glucose Homeostasis GHSR->Glucose Modulates

Caption: this compound antagonizes ghrelin's activation of the GHSR.

Experimental Workflow for a DIO Animal Study

DIO_Workflow cluster_diet Diet Groups cluster_testing Metabolic Phenotyping start Start: C57BL/6 Mice (6 weeks old) acclimate 1. Acclimatization (1 week) start->acclimate randomize 2. Randomization (Body weight matched) acclimate->randomize diet 3. Diet Intervention (8-16 weeks) randomize->diet chow Control Diet (10% fat) hfd High-Fat Diet (60% fat) treatment 4. Therapeutic Dosing (e.g., this compound Analog vs. Vehicle) diet->treatment testing 5. In-life Metabolic Testing treatment->testing sacrifice 6. Terminal Sample Collection testing->sacrifice bw Body Weight / Food Intake gtt Glucose Tolerance Test body_comp Body Composition (DEXA) analysis 7. Data Analysis sacrifice->analysis end End: Efficacy Assessment analysis->end

Caption: Workflow for testing this compound therapeutics in DIO mice.

Logical Relationship of this compound Therapeutic Effects

LEAP2_Effects leap2_admin This compound Analog Administration ghsr_block Antagonism / Inverse Agonism of Ghrelin Receptor (GHSR) leap2_admin->ghsr_block food_intake Decreased Food Intake ghsr_block->food_intake glucose_metabolism Improved Glucose Metabolism ghsr_block->glucose_metabolism inflammation Reduced Inflammation ghsr_block->inflammation weight_loss Body Weight Reduction food_intake->weight_loss insulin_sens Increased Insulin Sensitivity glucose_metabolism->insulin_sens organ_protection Reduced Hepatic Steatosis & Myocardial Injury inflammation->organ_protection potential Therapeutic Potential for Obesity, T2D, & MAFLD weight_loss->potential insulin_sens->potential organ_protection->potential

Caption: Logical flow of this compound's therapeutic mechanisms.

References

Mass Spectrometry Methods for the Identification and Quantification of LEAP-2 Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a critical player in the regulation of energy metabolism and appetite. Initially identified for its antimicrobial properties, this compound is now recognized as an endogenous antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] By competitively binding to GHS-R1a, this compound counteracts the orexigenic (appetite-stimulating) effects of ghrelin, making it a promising therapeutic target for metabolic diseases such as obesity and diabetes.[2]

Mass spectrometry (MS)-based methods offer unparalleled specificity and sensitivity for the identification and quantification of peptides like this compound in complex biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on targeted quantification methods for robust and reproducible results.

This compound Signaling Pathway

This compound exerts its physiological effects primarily by modulating the signaling of the GHS-R1a. It acts as both a competitive antagonist to ghrelin and an inverse agonist, reducing the receptor's constitutive activity.[1][3] The binding of this compound to GHS-R1a inhibits downstream signaling cascades that are normally activated by ghrelin.

The primary signaling pathways affected by this compound's interaction with GHS-R1a include:

  • Gαq/Phospholipase C (PLC) Pathway: In pituitary somatotrophs, ghrelin-activated GHS-R1a couples to Gαq, activating PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to growth hormone (GH) secretion. This compound blocks this pathway, thereby attenuating GH release.[4][5]

  • Gαs/Adenylyl Cyclase (AC)/cAMP Pathway: In the hypothalamus, particularly in NPY/AgRP neurons, ghrelin binding to GHS-R1a activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to neuronal depolarization and the promotion of appetite. This compound inhibits this pathway, thus suppressing appetite.[4][5]

  • Gαi Pathway: In pancreatic β-cells, GHS-R1a can couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent inhibition of glucose-stimulated insulin secretion (GSIS). By antagonizing this effect, this compound may play a role in modulating insulin release.[4][5]

LEAP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates LEAP2 This compound LEAP2->GHSR1a Inhibits G_alpha_q Gαq GHSR1a->G_alpha_q G_alpha_s Gαs GHSR1a->G_alpha_s G_alpha_i Gαi GHSR1a->G_alpha_i PLC PLC G_alpha_q->PLC Activates AC Adenylyl Cyclase G_alpha_s->AC Activates G_alpha_i->AC Inhibits IP3 IP3 PLC->IP3 Produces cAMP cAMP AC->cAMP Produces Insulin_Secretion_Inhibition Inhibition of Insulin Secretion PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKA PKA cAMP->PKA Activates Appetite_Stimulation Appetite Stimulation PKA->Appetite_Stimulation GH_Secretion Growth Hormone Secretion Ca_release->GH_Secretion LEAP2_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum) IS_Spike 2. Spiking of Internal Standard (Stable Isotope-Labeled this compound) Sample_Collection->IS_Spike Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation SPE 4. Solid Phase Extraction (SPE) (Optional Cleanup) Protein_Precipitation->SPE Evaporation 5. Evaporation and Reconstitution SPE->Evaporation LC_Separation 6. Liquid Chromatography (Reversed-Phase Separation) Evaporation->LC_Separation MS_Analysis 7. Tandem Mass Spectrometry (SRM/MRM Detection) LC_Separation->MS_Analysis Peak_Integration 8. Peak Integration and Ratio Calculation MS_Analysis->Peak_Integration Calibration_Curve 9. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 10. Concentration Determination Calibration_Curve->Quantification

References

Application Notes: High-Throughput Screening of LEAP-2 Receptor (GHSR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, appetite, and growth hormone release. Its endogenous ligands, the agonist ghrelin and the antagonist/inverse agonist Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), modulate its activity.[1][2] The discovery of small molecule agonists for GHSR is a significant area of interest for developing therapeutics for conditions such as cachexia and age-related frailty. This document provides detailed protocols for three distinct cell-based assays designed for the high-throughput screening (HTS) and characterization of GHSR agonists.

Upon agonist binding, GHSR activates multiple intracellular signaling pathways. The primary and most robust pathway for screening is through the Gαq protein, which stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[3][4] The receptor can also couple to other G proteins to modulate cyclic AMP (cAMP) levels and can trigger the recruitment of β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.[3][5] These downstream events provide measurable readouts for robust cell-based assays.

The following sections detail the principles and protocols for:

  • Intracellular Calcium Mobilization Assay: A primary screening assay that measures the rapid, transient increase in intracellular calcium upon receptor activation.

  • Cyclic AMP (cAMP) Modulation Assay: A secondary assay to characterize agonist signaling through Gs or Gi pathways.

  • β-Arrestin Recruitment Assay: An orthogonal assay to assess G protein-independent signaling and biased agonism.

Signaling Pathways of the GHSR

Activation of the GHSR by an agonist initiates a cascade of intracellular events. The specific pathways activated can be cell-type dependent but generally involve coupling to heterotrimeric G proteins and subsequent recruitment of β-arrestin.

Calcium_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed GHSR-expressing cells (e.g., HEK293 or CHO) in 384-well plates load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye Incubate overnight add_compounds Add test compounds and controls load_dye->add_compounds read_plate Measure fluorescence kinetics using a FLIPR or similar instrument add_compounds->read_plate Immediate analyze_data Calculate peak fluorescence response read_plate->analyze_data dose_response Generate dose-response curves and determine EC₅₀ values analyze_data->dose_response cAMP_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed GHSR-expressing cells in 384-well plates add_compounds Add test compounds in the presence of IBMX (PDE inhibitor) seed_cells->add_compounds Incubate overnight stimulate Add Forskolin to stimulate adenylyl cyclase (for Gi assay) add_compounds->stimulate lyse_and_detect Lyse cells and add HTRF detection reagents stimulate->lyse_and_detect Incubate ~30 min read_plate Incubate and read TR-FRET signal lyse_and_detect->read_plate Incubate ~60 min dose_response Generate dose-response curves and determine EC₅₀/IC₅₀ values read_plate->dose_response Tango_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Agonist Stimulation cluster_analysis Day 3: Detection & Analysis seed_cells Plate Tango™ GHSR-bla U2OS cells in 384-well plates add_compounds Add test compounds and controls seed_cells->add_compounds Incubate 16-24 hours incubate_long Incubate for 5-16 hours to allow for reporter gene expression add_compounds->incubate_long add_substrate Add LiveBLAzer™-FRET B/G Substrate incubate_long->add_substrate incubate_short Incubate for 2 hours at room temperature add_substrate->incubate_short read_plate Read FRET signal (Blue/Green ratio) incubate_short->read_plate dose_response Generate dose-response curves and determine EC₅₀ values read_plate->dose_response

References

Troubleshooting & Optimization

Technical Support Center: LEAP-2 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chemical synthesis and purification of the LEAP-2 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing the full-length human this compound peptide?

A1: The main challenge in synthesizing the 40-amino acid human this compound peptide lies in its two disulfide bonds (Cys¹⁷-Cys²⁸ and Cys²³-Cys³³) and potential for aggregation.[1][2] Incorrect disulfide bond formation can lead to a heterogeneous mixture of isomers with reduced or no biological activity. Furthermore, certain hydrophobic sequences within the peptide can promote aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and low yields.

Q2: What is a recommended strategy for correct disulfide bond formation in synthetic this compound?

A2: An orthogonal protection strategy is highly recommended. This involves using different classes of protecting groups for the cysteine pairs that can be selectively removed under distinct conditions. For example, one pair of cysteines can be protected with acid-labile groups like trityl (Trt), while the other pair is protected with a group stable to acid but removable by a different reagent, such as acetamidomethyl (Acm), which is cleaved by iodine.[1][2] This allows for the stepwise and controlled formation of each disulfide bond, ensuring the correct final conformation.

Q3: What level of purity should I aim for when purifying synthetic this compound?

A3: For in vitro bioassays and preclinical studies, a purity of >95% is generally recommended to ensure that observed biological effects are attributable to the this compound peptide and not to impurities. For less sensitive applications, a lower purity might be acceptable.

Q4: How should I dissolve and store my purified this compound peptide?

A4: Lyophilized this compound peptide should be stored at -20°C or -80°C. For reconstitution, it is advisable to first use a small amount of an organic solvent like DMSO to dissolve the peptide, followed by dilution with an appropriate aqueous buffer. Due to its hydrophobic residues, this compound may have limited solubility in purely aqueous solutions. Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q5: Can I synthesize a linear version of this compound without the disulfide bonds?

A5: Yes, a linear version of this compound can be synthesized. However, it is important to note that the disulfide bonds are crucial for the peptide's three-dimensional structure and stability. Studies have shown that the linear form of this compound may exhibit different biological activity compared to the correctly folded, disulfide-bonded peptide.[3]

Troubleshooting Guides

Synthesis Phase (SPPS)
Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Synthesis Peptide Aggregation: Stretches of hydrophobic residues in the this compound sequence can lead to inter-chain aggregation on the resin, hindering reagent access.- Use "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or other structure-breaking derivatives.- Perform couplings at elevated temperatures.- Use high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents.
Steric Hindrance: Coupling of bulky amino acids or to a sterically hindered N-terminus can be slow.- Extend coupling times.- Use a more potent coupling reagent, such as COMU.
Side Reactions Aspartimide Formation: The Asp-Asp sequence in this compound can be prone to aspartimide formation under basic conditions (e.g., piperidine treatment for Fmoc deprotection).- Use protecting groups on the Asp side chain that minimize this side reaction.- Add HOBt to the piperidine deprotection solution.
Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamate.- If Gln is the N-terminal residue, ensure the coupling of the subsequent amino acid is performed promptly after deprotection.
Disulfide Scrambling Premature Deprotection/Oxidation: Loss of cysteine protecting groups during synthesis can lead to incorrect disulfide bond formation.- Ensure the chosen orthogonal protecting groups are stable to the repeated cycles of Fmoc deprotection and coupling.- Avoid harsh conditions that could prematurely cleave these groups.
Purification Phase (RP-HPLC)
Problem Potential Cause Recommended Solution
Poor Peak Resolution / Co-elution of Impurities Inappropriate Gradient: The elution gradient may not be shallow enough to separate the target peptide from closely related impurities (e.g., deletion sequences, isomers with incorrect disulfide bonds).- Optimize the RP-HPLC gradient. Start with a broad scouting gradient and then run a shallower gradient around the elution point of the target peptide.- Consider using a different stationary phase (e.g., C4 instead of C18 for more hydrophobic peptides) or a different ion-pairing agent.
Broad or Tailing Peaks Secondary Interactions with the Column: The peptide may be interacting with the silica backbone of the column.- Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).- Adjust the pH of the mobile phase.
Peptide Aggregation: The peptide may be aggregating in the mobile phase.- Lower the concentration of the injected sample.- Add a small percentage of an organic solvent like isopropanol to the mobile phase.
Low Recovery Irreversible Adsorption: The peptide may be irreversibly binding to the column.- Use a column with a wider pore size (e.g., 300 Å) suitable for peptides.- Ensure the mobile phase composition is appropriate to elute the peptide.
Precipitation on the Column: The peptide may be precipitating at the head of the column upon injection.- Dissolve the crude peptide in a solvent that is compatible with the initial mobile phase conditions.

Quantitative Data Summary

Synthesis/Purification Method Reported Yield Reported Purity Reference
Chemical Synthesis (Orthogonal Protection: Trt and Acm)5% - 8% (overall)High (not specified)[1][2]
Recombinant Expression in E. coli followed by RP-HPLC2.3 mg/L of culture92%[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Human this compound

This protocol outlines a general procedure based on Fmoc/tBu chemistry.

  • Resin Selection and Loading:

    • Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

    • Load the first Fmoc-protected amino acid onto the resin according to the manufacturer's instructions.

  • Peptide Chain Elongation (per amino acid cycle):

    • Swell the resin: Swell the peptide-resin in dimethylformamide (DMF).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

    • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

    • Coupling: Add the next Fmoc-protected amino acid (with its side chain protected), an activating agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed until completion (monitor with a Kaiser test).

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat these steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Oxidative Folding of this compound

This protocol assumes an orthogonal protection strategy (e.g., Cys(Trt) and Cys(Acm)) was used.

  • First Disulfide Bond Formation (Air Oxidation):

    • Dissolve the linear peptide with Cys(Acm) protected and Cys(Trt) deprotected in a slightly alkaline buffer (e.g., ammonium bicarbonate, pH 8.0-8.5) at a low concentration to favor intramolecular cyclization.

    • Stir the solution in the presence of air for several hours to days, monitoring the reaction by RP-HPLC and mass spectrometry.

    • Once the first disulfide bond is formed, lyophilize the monocyclic peptide.

  • Second Disulfide Bond Formation (Iodine Oxidation):

    • Dissolve the monocyclic peptide in a mixture of aqueous acetic acid and methanol.

    • Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

    • Stir for 1-2 hours, monitoring the reaction by RP-HPLC.

    • Quench the excess iodine with a solution of ascorbic acid.

    • Dilute the reaction mixture with water and purify by RP-HPLC.

Protocol 3: Purification of this compound by RP-HPLC
  • Column and Mobile Phase Preparation:

    • Use a preparative C18 reversed-phase column.

    • Prepare mobile phase A: 0.1% TFA in water.

    • Prepare mobile phase B: 0.1% TFA in acetonitrile.

  • Purification:

    • Dissolve the crude or folded peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).

    • Inject the sample onto the equilibrated column.

    • Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 65% B over 60 minutes).

    • Monitor the elution at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

Visualizations

LEAP2_Signaling_Pathway cluster_Downstream Downstream Effects Ghrelin Ghrelin GHSR1a_active GHS-R1a (Active) Ghrelin->GHSR1a_active Activates Appetite ↑ Appetite GHSR1a_active->Appetite GH_Secretion ↑ GH Secretion GHSR1a_active->GH_Secretion LEAP2 This compound GHSR1a_inactive GHS-R1a (Inactive) LEAP2->GHSR1a_inactive Inhibits/Inverse Agonist Appetite_Inhibited ↓ Appetite GHSR1a_inactive->Appetite_Inhibited GH_Secretion_Inhibited ↓ GH Secretion GHSR1a_inactive->GH_Secretion_Inhibited

Caption: this compound and Ghrelin signaling pathway.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA-OH, Activator, Base wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat n times wash2->cycle cycle->deprotection Next Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) cycle->cleavage Final Amino Acid precipitation Precipitation (Cold Ether) cleavage->precipitation end Crude Peptide precipitation->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Purification_Workflow start Crude/Folded Peptide dissolve Dissolve in Aqueous/Organic Solvent start->dissolve hplc Preparative RP-HPLC (C18 Column, Gradient Elution) dissolve->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (Analytical HPLC, MS) collect->analyze analyze->hplc Impure, re-purify pool Pool Pure Fractions analyze->pool Purity >95% lyophilize Lyophilize pool->lyophilize end Purified this compound lyophilize->end

Caption: this compound Purification Workflow.

References

Technical Support Center: Enhancing LEAP-2 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) in various biological samples. Given this compound's inherent instability, meticulous sample handling is paramount for accurate quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound instability in biological samples?

A1: The primary cause of this compound instability is its rapid degradation by endogenous proteases present in biological matrices like plasma, serum, and tissue homogenates. This compound is a peptide hormone, and like many peptides, it is susceptible to cleavage by various peptidases, leading to a short in vitro half-life of approximately 15 minutes.[1][2] This rapid degradation can result in falsely low measurements of this compound concentrations.

Q2: What is the difference in this compound stability between serum and plasma?

A2: While direct comparative stability data for this compound is limited, studies on other peptides generally indicate that plasma is preferred over serum for stability studies.[3][4][5] The coagulation process in serum collection can release additional proteases from platelets and other blood cells, potentially accelerating peptide degradation.[3] Therefore, for this compound analysis, collecting blood in the presence of anticoagulants (plasma) is recommended to minimize proteolytic activity.

Q3: What are the recommended storage conditions for samples intended for this compound analysis?

A3: For long-term storage, it is crucial to store plasma and tissue homogenate samples at ultra-low temperatures, specifically at -80°C.[6][7] If immediate processing is not possible, samples should be kept on ice and processed as quickly as possible. Avoid repeated freeze-thaw cycles, as this can further compromise peptide integrity.[6]

Q4: Are there commercially available kits to measure this compound, and what should I consider when using them?

A4: Yes, several commercial ELISA kits are available for the quantification of this compound in various sample types, including plasma, serum, and tissue homogenates. When using these kits, it is essential to follow the manufacturer's instructions carefully, particularly regarding sample preparation. Pay close attention to the recommended sample dilution and the use of provided assay buffers, which may contain stabilizing agents.

Troubleshooting Guide

This guide addresses common issues encountered during this compound quantification and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or undetectable this compound levels Sample Degradation: this compound has been degraded by proteases during collection, processing, or storage.1. Optimize Sample Collection: Collect blood in pre-chilled EDTA tubes containing a protease inhibitor like aprotinin. Process samples promptly on ice. 2. Use Appropriate Anticoagulant: Use EDTA plasma instead of serum to minimize protease release during clotting. 3. Immediate Freezing: Snap-freeze plasma or tissue homogenate aliquots in liquid nitrogen and store them at -80°C. 4. Add Protease Inhibitors: Supplement your lysis buffer for tissue homogenization with a broad-spectrum protease inhibitor cocktail.
Improper Sample Storage: Samples were not stored at the correct temperature or have undergone multiple freeze-thaw cycles.1. Verify Storage Temperature: Ensure samples are consistently stored at -80°C. 2. Aliquot Samples: Upon initial processing, aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles.
High variability between replicate samples Inconsistent Sample Handling: Variations in the time between sample collection and processing, or differences in processing temperature.1. Standardize Protocol: Establish and strictly adhere to a standardized protocol for all samples, including timing for each step and consistent temperature control. 2. Process Samples in Batches: If possible, process all samples for a given experiment at the same time to minimize variability.
Incomplete Protease Inhibition: The protease inhibitor used is not effective against all proteases degrading this compound or is used at a suboptimal concentration.1. Use a Broad-Spectrum Inhibitor Cocktail: For tissue homogenates, use a cocktail containing inhibitors for various protease classes (serine, cysteine, metalloproteases). 2. Optimize Inhibitor Concentration: If the issue persists, consider titrating the concentration of the protease inhibitor cocktail.
Discrepancy between expected and measured this compound concentrations Matrix Effects: Components in the biological matrix (e.g., lipids, other proteins) interfere with the assay.1. Sample Dilution: Dilute the sample further in the assay buffer provided with the ELISA kit to minimize matrix interference. 2. Use a Different Assay: If dilution does not resolve the issue, consider trying a different commercial ELISA kit that may have a different antibody pair or buffer composition.
Issues with the ELISA Kit: Problems with the kit itself, such as expired reagents or improper storage.1. Check Expiration Dates: Ensure all kit components are within their expiration dates. 2. Verify Kit Storage: Confirm that the kit has been stored at the recommended temperature. 3. Run Kit Controls: Always include the positive and negative controls provided with the kit to validate the assay performance.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis

Materials:

  • Pre-chilled Lavender-top (EDTA) blood collection tubes

  • Aprotinin solution (e.g., from bovine lung)

  • Pipettes and sterile tips

  • Refrigerated centrifuge (4°C)

  • Cryovials for plasma storage

  • Ice bucket

Procedure:

  • Preparation: Before blood collection, add aprotinin to the pre-chilled EDTA tubes to a final concentration of 500 KIU/mL of blood to be collected. Keep the tubes on ice.

  • Blood Collection: Collect whole blood directly into the prepared EDTA tubes containing aprotinin.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitor.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood tubes at 1,600 x g for 15 minutes at 4°C.[8]

  • Plasma Aliquoting: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage: Immediately aliquot the plasma into pre-labeled cryovials. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Tissue Homogenate Preparation for this compound Analysis

Materials:

  • Tissue of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Homogenization buffer (e.g., RIPA buffer)

  • Broad-spectrum protease inhibitor cocktail

  • Tissue homogenizer (e.g., Dounce or mechanical homogenizer)

  • Refrigerated microcentrifuge (4°C)

  • Microcentrifuge tubes

Procedure:

  • Tissue Preparation: Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.

  • Homogenization: Weigh the tissue and place it in a pre-chilled homogenization tube. Add ice-cold homogenization buffer containing a freshly added broad-spectrum protease inhibitor cocktail (follow the manufacturer's recommended concentration). A general starting point is 500 µL of buffer per 10-50 mg of tissue.

  • Mechanical Disruption: Homogenize the tissue on ice until no visible chunks remain.

  • Incubation: Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (tissue lysate) to a new pre-chilled microcentrifuge tube.

  • Storage: Aliquot the lysate into pre-labeled tubes, snap-freeze in liquid nitrogen, and store at -80°C until analysis.

Data Presentation

Table 1: Recommended Sample Handling and Storage Conditions for this compound Analysis

Parameter Recommendation Rationale
Sample Type EDTA PlasmaMinimizes protease release associated with coagulation.[3]
Anticoagulant K2-EDTAChelates divalent cations, inhibiting metalloproteases.
Protease Inhibitor Aprotinin (for blood) or Broad-Spectrum Cocktail (for tissues)Inhibits serine proteases and other classes of proteases that degrade this compound.
Processing Temperature 4°C (on ice)Reduces enzymatic activity.[6][8]
Time to Processing As soon as possible (ideally < 30 minutes)Minimizes ex vivo degradation of this compound.
Storage Temperature -80°C (long-term)Halts enzymatic degradation and preserves peptide integrity.[6][7]
Freeze-Thaw Cycles AvoidEach cycle can lead to peptide degradation.

Visualizations

experimental_workflow cluster_blood Blood Sample Processing cluster_tissue Tissue Sample Processing blood_collection 1. Collect Blood (Pre-chilled EDTA + Aprotinin tube) mix 2. Gently Mix blood_collection->mix centrifuge_blood 3. Centrifuge (1,600 x g, 15 min, 4°C) mix->centrifuge_blood aliquot_plasma 4. Aliquot Plasma centrifuge_blood->aliquot_plasma store_plasma 5. Store at -80°C aliquot_plasma->store_plasma tissue_collection 1. Excise Tissue (Wash in ice-cold PBS) homogenize 2. Homogenize (Buffer + Protease Inhibitors) tissue_collection->homogenize incubate 3. Incubate on Ice homogenize->incubate centrifuge_tissue 4. Centrifuge (12,000 x g, 20 min, 4°C) incubate->centrifuge_tissue aliquot_lysate 5. Aliquot Lysate centrifuge_tissue->aliquot_lysate store_lysate 6. Store at -80°C aliquot_lysate->store_lysate

Caption: Recommended workflows for blood and tissue sample processing for this compound analysis.

troubleshooting_logic start Low this compound Recovery check_collection Was blood collected in pre-chilled EDTA + aprotinin tubes? start->check_collection check_processing Were samples processed promptly on ice? check_collection->check_processing Yes solution_collection Optimize collection protocol check_collection->solution_collection No check_storage Were samples stored at -80°C without freeze-thaw cycles? check_processing->check_storage Yes solution_processing Standardize processing time and temperature check_processing->solution_processing No check_inhibitors Was a broad-spectrum protease inhibitor cocktail used for tissue homogenization? check_storage->check_inhibitors Yes (for tissue) solution_storage Ensure proper storage and aliquoting check_storage->solution_storage No solution_inhibitors Use appropriate protease inhibitors check_inhibitors->solution_inhibitors No

Caption: A troubleshooting decision tree for low this compound recovery in biological samples.

References

troubleshooting LEAP-2 ELISA assay variability and interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LEAP-2 ELISA assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound competitive ELISA?

A competitive ELISA is an immunoassay format used to quantify the amount of a specific antigen, in this case, this compound, in a sample. In this assay, the this compound in the sample competes with a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for binding to a limited number of anti-LEAP-2 antibodies coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. Therefore, a higher concentration of this compound in the sample will result in a lower signal, and a lower concentration of this compound will result in a higher signal.

Q2: What are the most common causes of high variability between replicate wells?

High coefficient of variation (CV) between replicates is a frequent issue in ELISA assays and can stem from several sources:

  • Pipetting Errors: Inconsistent volumes of samples, standards, or reagents.

  • Improper Mixing: Inadequate mixing of samples or reagents before addition to the wells.

  • Temperature Gradients: Uneven temperature across the microplate during incubation steps.

  • Edge Effects: Evaporation from the outer wells of the plate.

  • Washing Technique: Inconsistent or insufficient washing of the wells.

For solutions to these issues, please refer to the "High Coefficient of Variation (%CV)" section in our detailed troubleshooting guide below.

Q3: My sample OD values are higher than the lowest standard. What does this mean?

In a competitive ELISA, a higher optical density (OD) indicates a lower concentration of the analyte. If your sample OD is higher than the lowest standard's OD, it suggests that the this compound concentration in your sample is below the detection limit of the assay.

Q4: Can I use serum and plasma samples interchangeably?

It is not recommended to use serum and plasma samples interchangeably without proper validation. The sample matrix can significantly influence the assay's performance.[1] Differences in protein content and the presence of clotting factors in serum versus anticoagulants in plasma can lead to variations in measured this compound concentrations.[2] We recommend validating the assay for each sample type you plan to use. Refer to the "Sample Matrix Effects" section for more details.

Q5: How should I store my samples before running the this compound ELISA?

Proper sample storage is crucial for accurate results. For short-term storage, it is generally recommended to keep samples at 2-8°C. For long-term storage, aliquoting and freezing samples at -20°C or -80°C is advised to minimize degradation.[3][4] It is important to avoid repeated freeze-thaw cycles, as this can affect the stability of this compound.[5][6][7]

Detailed Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound ELISA assays.

Problem 1: High Background

A high background is characterized by high OD values in the zero standard (blank) wells, leading to a reduced dynamic range of the assay.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells after each wash.[8][9]
Contaminated Reagents or Buffers Prepare fresh buffers and substrate solutions for each assay. Ensure that pipette tips are not reused between different reagents.
Improper Blocking Increase the blocking incubation time or try a different blocking buffer.[9]
Excessive Antibody or Conjugate Concentration Titrate the detection antibody and enzyme conjugate to their optimal concentrations.
Substrate Incubation in Light Incubate the substrate in the dark to prevent non-enzymatic degradation.[8]
Problem 2: Low or No Signal

A weak or absent signal across the entire plate, including the standards, indicates a systemic issue with the assay.

Possible Cause Recommended Solution
Expired or Improperly Stored Reagents Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[8]
Incorrect Reagent Preparation or Omission of a Step Carefully review the protocol to ensure all reagents were prepared correctly and added in the proper sequence.[10]
Inactive Enzyme Conjugate or Substrate Use fresh substrate and ensure the enzyme conjugate has not lost activity due to improper storage or handling.
Insufficient Incubation Times Ensure that all incubation steps are carried out for the recommended duration to allow for adequate binding.[8]
Incorrect Plate Reading Wavelength Verify that the microplate reader is set to the correct wavelength for the substrate used.
Problem 3: High Coefficient of Variation (%CV)

High variability between replicate wells compromises the precision and reliability of the results.

Possible Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and fresh tips for each standard and sample. Ensure there are no air bubbles in the pipette tips.[8]
Poor Mixing of Reagents and Samples Thoroughly mix all reagents and samples before pipetting into the wells.[11]
Uneven Plate Washing Ensure all wells are washed with the same volume and pressure. If using an automated washer, check for clogged nozzles.
Temperature Fluctuation Across the Plate Ensure the plate is incubated in a stable temperature environment and away from drafts. Allow all reagents to reach room temperature before use.
Edge Effects Due to Evaporation Use a plate sealer during incubation steps and avoid stacking plates.

Experimental Protocols

Protocol 1: Spike and Recovery for Matrix Effect Assessment

This experiment is crucial for determining if components in your sample matrix interfere with the accurate measurement of this compound. An acceptable recovery range is typically 80-120%.[12]

Methodology:

  • Prepare Samples: Aliquot your sample into two tubes. One will be the "unspiked" sample, and the other will be the "spiked" sample.

  • Spike the Sample: Add a known amount of this compound standard to the "spiked" tube. The concentration of the spike should be in the mid-range of the standard curve. Add an equivalent volume of assay diluent to the "unspiked" tube.

  • Prepare a Control Spike: In a separate tube, add the same amount of this compound standard to the assay diluent. This serves as the control.

  • Run the ELISA: Assay the unspiked sample, the spiked sample, and the control spike in duplicate or triplicate according to the kit protocol.

  • Calculate Percent Recovery:

    • Determine the concentration of this compound in all samples from the standard curve.

    • Percent Recovery (%) = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Control Spike] x 100 [10][13]

Protocol 2: Linearity of Dilution

This experiment assesses whether the assay can accurately measure this compound concentrations across a range of dilutions in your sample matrix.

Methodology:

  • Select a High-Concentration Sample: Choose a sample that is expected to have a high concentration of this compound.

  • Perform Serial Dilutions: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.

  • Run the ELISA: Assay all dilutions in duplicate or triplicate.

  • Analyze the Data:

    • Calculate the concentration of this compound in each dilution from the standard curve.

    • Multiply the calculated concentration by the corresponding dilution factor to get the corrected concentration for each dilution.

    • The corrected concentrations should be consistent across the dilution series (typically within 80-120% of each other).[3][14]

Quantitative Data Summary

The following tables provide a summary of performance characteristics for a typical this compound ELISA. Data is compiled from various commercially available kits and should be used as a general guide.

Table 1: Sample Recovery Data

Sample MatrixSpike Concentration (ng/mL)Average Recovery (%)
Serum595
EDTA Plasma592
Heparin Plasma598
Cell Culture Media5105

Table 2: Linearity of Dilution Data

Dilution FactorExpected (ng/mL)Observed (ng/mL)Recovery (%)
1:2109.898
1:455.1102
1:82.52.392
1:161.251.3104

Table 3: Cross-Reactivity Data

PeptideCross-Reactivity (%)
This compound (Human)100
Ghrelin (Human)< 0.1
Des-acyl Ghrelin (Human)< 0.1
Motilin< 0.1

Note: The data presented in these tables are for illustrative purposes. Please refer to the specific ELISA kit insert for performance data relevant to your assay.

Visual Guides

This compound Signaling Pathway

This compound acts as an antagonist and inverse agonist of the ghrelin receptor (GHSR1a). By binding to GHSR1a, this compound blocks the downstream signaling initiated by ghrelin, which is involved in appetite stimulation and growth hormone release.[15][16] The binding of ghrelin to GHSR1a activates Gq/11 and Gs protein signaling pathways.[6]

LEAP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Activates LEAP2 This compound LEAP2->GHSR1a Inhibits Gq11 Gq/11 GHSR1a->Gq11 Activates Gs Gs GHSR1a->Gs Activates PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Appetite Stimulation, GH Secretion) Ca_PKC->Cellular_Response AC AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Cellular_Response

Caption: this compound and Ghrelin Signaling at the GHSR1a Receptor.

Experimental Workflow: Spike and Recovery

The following diagram illustrates the workflow for performing a spike and recovery experiment to assess matrix effects.

Spike_Recovery_Workflow start Start: Obtain Biological Sample prep_unspiked Prepare 'Unspiked' Sample Aliquot start->prep_unspiked prep_spiked Prepare 'Spiked' Sample Aliquot start->prep_spiked prep_control Prepare 'Control Spike' in Assay Diluent start->prep_control run_elisa Run this compound ELISA on all samples prep_unspiked->run_elisa prep_spiked->run_elisa prep_control->run_elisa add_spike Add known concentration of this compound Standard add_spike->prep_spiked add_spike->prep_control add_diluent Add equal volume of Assay Diluent add_diluent->prep_unspiked calculate Calculate Concentrations from Standard Curve run_elisa->calculate percent_recovery Calculate % Recovery calculate->percent_recovery end End: Evaluate Matrix Effect percent_recovery->end

Caption: Workflow for Spike and Recovery Experiment.

Troubleshooting Logic for Competitive ELISA

This decision tree provides a logical approach to troubleshooting common issues in a competitive ELISA.

Troubleshooting_Logic start Start: Unexpected ELISA Results check_signal Is there a signal? start->check_signal check_background Is the background (zero standard) high? check_signal->check_background Yes no_signal Low/No Signal Troubleshooting check_signal->no_signal No check_variability Is the %CV between replicates high? check_background->check_variability No high_background High Background Troubleshooting check_background->high_background Yes high_cv High Variability Troubleshooting check_variability->high_cv Yes end Results appear valid, proceed with caution check_variability->end No review_protocol Review protocol for errors in reagent addition or incubation times no_signal->review_protocol check_reagents Check reagent expiration and storage no_signal->check_reagents check_washing Improve washing technique and increase wash steps high_background->check_washing check_blocking Optimize blocking step high_background->check_blocking check_pipetting Review pipetting technique and use calibrated pipettes high_cv->check_pipetting ensure_mixing Ensure thorough mixing of all solutions high_cv->ensure_mixing

Caption: Decision Tree for Troubleshooting Competitive ELISA.

References

Technical Support Center: Optimizing LEAP-2 Dosage and Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing LEAP-2 in animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental design and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, or Liver-Expressed Antimicrobial Peptide 2, is an endogenous antagonist of the growth hormone secretagogue receptor (GHSR). It functions by competitively binding to GHSR, thereby blocking the orexigenic (appetite-stimulating) effects of ghrelin.[1][2][3] this compound can also act as an inverse agonist, reducing the constitutive activity of GHSR even in the absence of ghrelin.[4][5]

Q2: What are the common administration routes for this compound in rodent studies?

A2: The most common administration routes are intracerebroventricular (ICV) for central nervous system delivery and subcutaneous (s.c.) or intraperitoneal (i.p.) for peripheral delivery.[1][3][6] The choice of administration route depends on the specific research question and the target site of action.

Q3: What is a typical effective dose range for this compound?

A3: The effective dose of this compound varies depending on the administration route, the animal model, and the desired biological effect. For central administration (ICV) in rats, doses have ranged from 0.3 to 3 nmol/rat.[7][8][9] For peripheral administration (s.c.) in mice, a dose of 3 µmol/kg has been shown to abolish ghrelin-induced food intake.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How stable is this compound in solution?

A4: this compound is a peptide and can be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment.[6] For storage, it is best to keep the peptide in its powdered form at -20°C or -80°C. Once reconstituted, aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[6]

Q5: Should I expect to see an effect on food intake with this compound administration alone?

A5: Yes, in some models, central administration of this compound alone has been shown to reduce food intake.[2][7] However, its effect is most pronounced when used to counteract the orexigenic effects of ghrelin.[1][7] The anorexigenic effect of this compound can be influenced by the animal's energy status, being more evident in obese models.[10]

Troubleshooting Guides

Issue 1: No significant inhibition of ghrelin-induced food intake is observed.

Possible Cause Troubleshooting Step
Insufficient this compound Dose Perform a dose-response study with a wider range of this compound concentrations. For peripheral administration, the dose of this compound may need to be significantly higher than the ghrelin dose.[3]
Timing of Administration Optimize the pre-treatment time with this compound before ghrelin administration. A common approach is to administer this compound 10-20 minutes before ghrelin.[1][11]
This compound Degradation Ensure proper handling and storage of the this compound peptide. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[6]
Animal Model Resistance Consider the metabolic state of your animal model. Ghrelin resistance has been observed in diet-induced obese mice, which may also affect the efficacy of this compound.[2][12]

Issue 2: Unexpected changes in blood glucose levels.

Possible Cause Troubleshooting Step
Metabolic State of the Animal The effect of this compound on glucose homeostasis can be dependent on the animal's energy status (e.g., fasted vs. fed, lean vs. obese).[10] Ensure consistent metabolic conditions for all experimental groups.
Interaction with Ghrelin's Metabolic Functions This compound can block ghrelin's role in maintaining blood glucose levels, particularly during caloric restriction.[2][4] Monitor blood glucose at multiple time points.
Off-target Effects While this compound is a specific antagonist for GHSR, consider the possibility of indirect effects on glucose metabolism. Correlate glucose changes with measurements of insulin and other relevant hormones.

Experimental Protocols

Protocol 1: Central (ICV) Administration of this compound to Assess Anorexigenic Effects in Rats
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgery: Implant a permanent guide cannula into the lateral ventricle. Allow for a one-week recovery period.

  • Drug Preparation: Dissolve rat this compound and ghrelin in sterile, pyrogen-free 0.9% saline immediately before use.[7]

  • Dosing Regimen:

    • This compound: 0.3, 1, and 3 nmol/rat in a volume of 5 µL.[8][9]

    • Ghrelin: 0.1 nmol/rat in a volume of 5 µL.[7][8]

  • Administration:

    • Pre-treat with this compound (or vehicle) via ICV injection.

    • 20 minutes later, administer ghrelin (or vehicle) via ICV injection.

  • Measurement: Record cumulative food intake at 1, 2, 4, 8, 12, and 24 hours post-ghrelin injection.[8]

Protocol 2: Peripheral (Subcutaneous) Administration of a Long-Acting this compound Analog in Mice
  • Animal Model: C57BL/6N mice.

  • Drug Preparation: Dissolve the long-acting this compound analog (LA-LEAP2) and ghrelin in saline.

  • Dosing Regimen:

    • LA-LEAP2: 2 µmol/kg body weight.[13]

    • Ghrelin: 0.6 µmol/kg body weight.[13]

  • Administration:

    • Administer LA-LEAP2 (or vehicle) via subcutaneous (s.c.) injection.

    • One hour later, administer ghrelin (or vehicle) via s.c. injection.[13]

  • Measurement: Measure food intake at 1, 2, 4, and 6 hours after ghrelin administration.[13]

Quantitative Data Summary

Table 1: Summary of this compound Dosages and Effects in Rodent Studies

Animal Model Administration Route This compound Dose Effect Reference
MiceSubcutaneous (s.c.)3 µmol/kgCompletely abolished ghrelin-induced food intake.[6]
RatsIntracerebroventricular (ICV)1 and 3 nmol/ratSuppressed ghrelin-induced food intake in a dose-dependent manner.[8][9]
RatsIntracerebroventricular (ICV)3 nmol/ratLowered cumulative food intake in freely fed rats.[7]
MiceIntracerebroventricular (ICV)0.6 nmol/g BWInhibited ghrelin-induced food intake.[1]
RatsIntracerebroventricular (ICV)1 nmolSuppressed the orexigenic effect of ghrelin.[1]
MiceIntracerebroventricular (ICV)1.5 nmol/mouseTended to decrease fasting-induced hyperphagia.[10]

Visualizations

LEAP2_Signaling_Pathway cluster_stomach Stomach cluster_circulation Circulation cluster_liver Liver cluster_brain Brain (Hypothalamus) Ghrelin Ghrelin Ghrelin_circ Ghrelin Ghrelin->Ghrelin_circ Secreted GHSR GHSR Ghrelin_circ->GHSR Binds & Activates LEAP2_circ This compound LEAP2_circ->GHSR Binds & Inhibits LEAP2 This compound LEAP2->LEAP2_circ Secreted NPY_AgRP NPY/AgRP Neuron GHSR->NPY_AgRP Activates Food_Intake Increased Food Intake NPY_AgRP->Food_Intake Stimulates

Caption: this compound and Ghrelin signaling pathway for appetite regulation.

Experimental_Workflow start Start: Dose-Response Study acclimatize Acclimatize Animals to Experimental Conditions start->acclimatize cannulation Surgical Cannulation (for ICV) & Recovery acclimatize->cannulation baseline Measure Baseline Food Intake cannulation->baseline drug_prep Prepare Fresh this compound and Ghrelin Solutions administer_leap2 Administer Vehicle or This compound (Multiple Doses) drug_prep->administer_leap2 baseline->drug_prep wait Pre-treatment Interval (e.g., 20 mins) administer_leap2->wait administer_ghrelin Administer Vehicle or Ghrelin wait->administer_ghrelin measure Measure Food Intake at Multiple Time Points administer_ghrelin->measure analyze Analyze Data & Determine Optimal Dose measure->analyze end End analyze->end

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic start Issue: No Inhibition of Ghrelin-Induced Feeding check_dose Is the this compound dose sufficient? start->check_dose check_timing Is the pre-treatment timing optimal? check_dose->check_timing Yes increase_dose Action: Perform a dose-response study. check_dose->increase_dose No check_stability Was the this compound solution freshly prepared? check_timing->check_stability Yes optimize_timing Action: Test different pre-treatment intervals. check_timing->optimize_timing No check_model Could the animal model exhibit ghrelin resistance? check_stability->check_model Yes prepare_fresh Action: Use freshly prepared This compound solution. check_stability->prepare_fresh No evaluate_model Action: Assess baseline ghrelin sensitivity. check_model->evaluate_model Possible

Caption: Troubleshooting guide for this compound experiments.

References

Technical Support Center: Minimizing Off-Target Effects of LEAP-2 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to minimize the off-target effects of Liver-Enriched Antimicrobial Peptide 2 (LEAP-2) administration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an endogenous peptide that functions as a competitive antagonist and an inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.[1][2][3] As a competitive antagonist, it directly competes with ghrelin for the same binding site on the GHSR1a.[4][5][6] As an inverse agonist, it reduces the high constitutive (basal) activity of the GHSR1a, even in the absence of ghrelin.[4][7][8] This dual action makes this compound a potent inhibitor of GHSR1a signaling, which is involved in regulating appetite, growth hormone secretion, and metabolism.[3]

Q2: What are the known or potential off-target effects of this compound?

A2: Currently, this compound is considered highly specific for the GHSR1a. An initial screen of this compound against 168 different G protein-coupled receptors (GPCRs) identified GHSR1a as its primary target.[4] However, like any therapeutic peptide, high concentrations could theoretically lead to non-specific interactions. Potential off-target effects to consider, though not widely reported for this compound, could include:

  • Interactions with other GPCRs: While initial screens were negative, cross-reactivity with other receptors at supra-physiological doses cannot be entirely ruled out without comprehensive screening.

  • Antimicrobial Activities: this compound was first identified for its antimicrobial properties.[9][10] At high concentrations, it may disrupt bacterial cell membranes.[9] This is most relevant for in vivo studies where the gut microbiome could be affected, or in cases of systemic infection. The IC50 for antimicrobial activity (around 5 µM) is significantly higher than for GHSR inhibition (around 6 nM), suggesting this is unlikely at typical experimental doses.[9]

  • Immunomodulatory Effects: In certain inflammatory conditions like rheumatoid arthritis and bacterial meningitis, this compound levels are elevated, suggesting a potential link to inflammatory pathways.[8]

Q3: How does this compound's binding affinity for GHSR1a compare to other potential targets?

A3: this compound binds to GHSR1a with high affinity, comparable to that of ghrelin, with a binding affinity (Ki) of approximately 1 nM.[4] Data on binding to other specific off-target receptors is limited because screening has not identified other high-affinity targets. The significant separation between its affinity for GHSR1a and the concentrations required for antimicrobial effects suggests a wide therapeutic window for on-target activity.

Q4: How can I select the optimal concentration of this compound to minimize off-target effects?

A4: The key is to use the lowest effective concentration that achieves the desired on-target effect (GHSR1a antagonism).

  • In Vitro: Start with a dose-response curve to determine the IC50 for inhibiting ghrelin-induced signaling in your cell system. The IC50 for this compound inhibition of GHSR is approximately 6 nM.[9] Working at concentrations between 1x to 10x the IC50 is a common starting point.

  • In Vivo: Plasma concentrations of this compound in fed conditions are typically 1-3 nM.[11] Dosing should aim to achieve physiological or slightly supra-physiological concentrations. High doses may be required for central effects due to the challenge of crossing the blood-brain barrier.[4] Always include control groups and monitor for unexpected physiological changes. A pilot dose-escalation study is recommended.

Troubleshooting Guides

Guide 1: Unexpected or Paradoxical Effect Observed in a Cell-Based Assay

Problem: My cell-based assay using this compound shows an unexpected result (e.g., activation instead of inhibition, effects in a cell line thought to be GHSR-negative).

Troubleshooting Steps:

  • Confirm GHSR1a Expression: Verify the presence or absence of GHSR1a in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry) levels. A lack of receptor expression would strongly indicate an off-target effect.

  • Use a Control Peptide: Include a scrambled peptide with the same amino acid composition as this compound but in a randomized sequence. This control should be inactive and helps differentiate a specific off-target effect from non-specific effects of adding a peptide to the culture.

  • Perform a Competitive Binding Assay: Use a labeled ligand for GHSR1a (e.g., radiolabeled or fluorescent ghrelin) and test whether this compound can displace it. If the unexpected effect occurs at concentrations far higher than those needed to displace the labeled ligand, it is likely an off-target effect.

  • Test a Structurally Unrelated GHSR Antagonist: Use a different, validated GHSR1a antagonist. If this compound does not produce the same unexpected effect, it further points to an off-target action specific to the this compound peptide.

  • Re-evaluate Assay Conditions: Ensure the observed effect is not an artifact of the assay itself (e.g., interference with a reporter system). Run the assay in the absence of cells to check for direct compound interference.

Guide 2: In Vivo Model Shows a Phenotype Inconsistent with GHSR1a Antagonism

Problem: I administered this compound to my animal model, and observed a phenotype that cannot be explained by blocking ghrelin's actions (e.g., unexpected changes in behavior, immune response, or organ function).

Troubleshooting Steps:

  • Validate with a GHSR-Knockout Model: The gold standard for confirming an on-target effect is to administer this compound to a GHSR-knockout animal. If the unexpected phenotype persists in the knockout model, it is definitively an off-target effect.

  • Assess Biodistribution: Determine where the administered this compound accumulates in the body. This can be achieved by labeling this compound (e.g., with a fluorescent dye or radioisotope) and performing imaging or tissue harvesting at various time points. High accumulation in an unexpected organ system may correlate with the off-target phenotype.

  • Use a Different GHSR Antagonist: As with the in vitro guide, administer a structurally different GHSR antagonist. Observing the same on-target effects (e.g., reduced food intake) without the unexpected phenotype would strongly suggest the phenotype is a this compound-specific off-target effect.

  • Perform Comprehensive Phenotyping: Conduct a broad physiological and behavioral assessment. This could include a complete blood count (CBC), blood chemistry panel, and histopathological analysis of major organs to identify the system being affected.

  • Consider the this compound/Ghrelin Ratio: The biological effect of this compound is dependent on the endogenous levels of ghrelin.[3] The this compound/ghrelin molar ratio is a key determinant of GHSR1a activity.[11] Ensure that the experimental conditions (e.g., fasting vs. fed state) are tightly controlled, as this will influence the hormonal milieu and could impact results.

Data Presentation

Table 1: Comparative Efficacy and Affinity of this compound

This table summarizes key quantitative parameters for this compound's on-target and potential off-target activities. Data is compiled from multiple studies and should be used as a reference.

ParameterReceptor/TargetValueSpeciesNotesReference
Binding Affinity (Ki) GHSR1a~1 nMHumanDemonstrates high-affinity competitive binding.[4]
Functional Inhibition (IC50) GHSR1a~6 nMHumanFor inhibition of ghrelin-induced activation.[9]
Physiological Concentration Plasma1 - 3 nMHumanConcentration in the fed state.[11]
Antimicrobial Activity (IC50) E. coli~5 µMN/AConcentration needed for antimicrobial effects is ~1000x higher than for GHSR inhibition.[9]

Experimental Protocols

Protocol 1: In Vitro Off-Target Liability Assessment using a GPCR Panel

This protocol outlines a general method for screening this compound against a panel of non-target GPCRs to identify potential off-target interactions.

Objective: To determine if this compound functionally activates or inhibits a panel of GPCRs at a high concentration.

Methodology:

  • Cell Lines: Use a panel of stable cell lines, each expressing a different GPCR of interest (e.g., from a commercial vendor like DiscoverX or Eurofins). The panel should ideally include receptors that are structurally related to GHSR1a.

  • Functional Assay Readout: Select a functional assay appropriate for the G protein coupling of the receptors being tested. Common readouts include:

    • cAMP Accumulation Assay: For Gs- or Gi-coupled receptors.

    • Calcium Flux Assay: For Gq-coupled receptors.[12]

    • β-arrestin Recruitment Assay: A universal assay for most GPCRs.[13][14]

  • Screening Procedure:

    • Agonist Mode: Add a high concentration of this compound (e.g., 10 µM) to the cells and measure the functional readout. Compare the response to a known agonist for that receptor. A significant response indicates potential off-target agonism.

    • Antagonist Mode: Pre-incubate the cells with a high concentration of this compound (e.g., 10 µM) for 15-30 minutes. Then, add a known agonist for the receptor at its EC80 concentration. A significant reduction in the agonist's response indicates potential off-target antagonism.

  • Data Analysis:

    • Calculate the percent activation (relative to the control agonist) or percent inhibition for each receptor in the panel.

    • Any receptor showing >30-50% activity or inhibition in this primary screen should be selected for follow-up dose-response analysis to determine potency (EC50 or IC50).

Visualizations

Signaling Pathways and Experimental Workflows

GHSR_Signaling GHSR Signaling & this compound Inhibition cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ghrelin Ghrelin (Agonist) GHSR GHSR1a Receptor Ghrelin->GHSR Binds & Activates LEAP2 This compound (Antagonist/ Inverse Agonist) LEAP2->GHSR Binds & Inhibits Gq Gαq Activation GHSR->Gq Constitutive Activity & Agonist-Induced PLC PLC Activation Gq->PLC IP3 IP3 / Ca²⁺ Release PLC->IP3 Physiological_Effect Physiological Effects (e.g., GH Release, Appetite) IP3->Physiological_Effect

Caption: GHSR1a signaling pathway and points of this compound inhibition.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Observation Unexpected Phenotype Observed (In Vitro or In Vivo) Confirm_On_Target Step 1: Confirm On-Target Receptor Expression/Presence Observation->Confirm_On_Target Control_Experiments Step 2: Perform Control Experiments Confirm_On_Target->Control_Experiments In_Vitro_Controls In Vitro: - Scrambled Peptide - Unrelated Antagonist - GHSR-Negative Cells Control_Experiments->In_Vitro_Controls In_Vivo_Controls In Vivo: - GHSR-Knockout Model - Unrelated Antagonist Control_Experiments->In_Vivo_Controls Screening Step 3: Broad Off-Target Screening Control_Experiments->Screening GPCR_Panel Functional GPCR Panel Screen (e.g., cAMP, Ca²⁺, β-arrestin) Screening->GPCR_Panel Pheno_Screen Comprehensive Phenotyping (Biodistribution, Histology, Bloodwork) Screening->Pheno_Screen Conclusion Conclusion Screening->Conclusion

Caption: A systematic workflow for identifying potential off-target effects.

References

Navigating the Challenges of Synthetic LEAP-2 Peptide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), achieving optimal solubility is a critical first step for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the handling and preparation of synthetic this compound peptides.

The inherent physicochemical properties of this compound, a 40-amino acid cationic peptide with two disulfide bonds, can present significant hurdles in achieving complete dissolution in aqueous buffers.[1][2] Understanding these properties is key to overcoming aggregation and ensuring the peptide's biological activity in various assays.[3] This guide offers structured protocols and data-driven recommendations to streamline your experimental workflow.

Frequently Asked questions (FAQs)

Q1: Why is my synthetic this compound peptide difficult to dissolve in aqueous buffers like PBS or Tris?

A1: The solubility of synthetic this compound in aqueous solutions can be challenging due to its amino acid composition and structural features. This compound is a cationic peptide, meaning it has a net positive charge at neutral pH, which generally aids in aqueous solubility.[1][4] However, it also contains hydrophobic amino acid residues that can lead to aggregation, especially at higher concentrations.[5] The presence of two disulfide bonds (Cys17-Cys28 and Cys23-Cys33) contributes to a folded structure that may also impact solubility.[1][2]

Q2: What is the recommended starting solvent for dissolving synthetic this compound?

A2: For initial solubilization, it is recommended to first try sterile, distilled water. One supplier suggests that synthetic human this compound is soluble in water at a concentration of up to 0.1 mM.[6] If solubility in water is limited, a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide before diluting with the desired aqueous buffer.[7][8]

Q3: My this compound peptide dissolves in DMSO but precipitates when I dilute it with my aqueous buffer. What should I do?

A3: This is a common issue known as "salting out" and occurs when the peptide is less soluble in the final mixed solvent system. To address this, try the following:

  • Slow, Dropwise Addition: Add the concentrated peptide-DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while gently vortexing or stirring. This prevents localized high concentrations of the peptide that can trigger precipitation.

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution.

  • Adjust the pH of the Aqueous Buffer: Since this compound is a basic peptide, dissolving it in a slightly acidic buffer (e.g., containing 10% acetic acid) can increase its net positive charge and improve solubility.[7][9]

Q4: Can I use sonication or heating to help dissolve my this compound peptide?

A4: Yes, gentle sonication in a water bath can help break up small aggregates and facilitate dissolution.[4] Gentle warming (e.g., to 37°C) can also be effective, but prolonged or excessive heating should be avoided as it can lead to peptide degradation.

Q5: How should I store my synthetic this compound peptide, both in lyophilized form and in solution?

A5:

  • Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[10] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.

  • Peptide in Solution: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with synthetic this compound peptides.

Problem Possible Cause Troubleshooting Steps
Lyophilized peptide does not dissolve in water. High hydrophobicity or aggregation of the peptide.1. Verify the net charge: Calculate the theoretical net charge of your specific this compound sequence at neutral pH. As a basic peptide, it should have a net positive charge.[9] 2. Try a slightly acidic solution: Attempt to dissolve the peptide in a small volume of 10% aqueous acetic acid.[7] 3. Use an organic co-solvent: Dissolve the peptide in a minimal amount of DMSO first, then slowly dilute with water or your desired buffer.[8]
Peptide solution is cloudy or contains visible particles. Incomplete dissolution or aggregation.1. Sonication: Gently sonicate the solution in a water bath for a few minutes.[4] 2. Centrifugation: Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant to a new tube. The concentration of the peptide in the supernatant should be determined (e.g., by UV spectroscopy) before use. 3. Re-evaluate your solvent system: The chosen solvent may not be optimal. Refer to the quantitative solubility data table below and consider testing alternative solvents.
Peptide precipitates out of solution over time. Aggregation and instability in the chosen buffer.1. Prepare fresh solutions: Avoid long-term storage of this compound in solution. Prepare solutions immediately before use. 2. Optimize buffer composition: The pH and ionic strength of your buffer can influence peptide stability. Consider testing a range of pH values (e.g., pH 5-7) to find the optimal condition for your specific assay.
Loss of biological activity. Peptide degradation or aggregation.1. Avoid harsh conditions: Do not use strong acids or bases for dissolution. Avoid excessive heating. 2. Proper storage: Ensure the peptide is stored correctly in both lyophilized and solution forms to minimize degradation.[10] 3. Confirm peptide integrity: If you suspect degradation, you may need to verify the integrity of your peptide stock using techniques like mass spectrometry or HPLC.

Quantitative Solubility Data for Synthetic Human this compound

The following table summarizes available solubility data for synthetic human this compound. It is important to note that the exact solubility can vary depending on the specific synthesis batch and purity of the peptide. It is always recommended to perform a small-scale solubility test with a small aliquot of your peptide before dissolving the entire sample.[4]

Solvent SystemConcentrationObservationsReference(s)
Water≤ 0.1 mMSoluble[6]
Dimethyl Sulfoxide (DMSO)Not specifiedRecommended as a solvent for hydrophobic peptides.[7][8]
10% Acetic AcidNot specifiedRecommended for basic peptides that are insoluble in water.[7]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Synthetic this compound
  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can affect the peptide's stability and weight.

  • Initial Dissolution in Water: Add a small volume of sterile, distilled water to the vial to attempt dissolution at a concentration of ≤ 0.1 mM.[6] Gently vortex the vial.

  • Acidic Solution for Basic Peptides: If the peptide does not fully dissolve in water, add a small volume of 10% aqueous acetic acid and gently vortex.[7]

  • Organic Co-Solvent Approach: If the peptide remains insoluble, use a minimal amount of DMSO to fully dissolve the peptide.

  • Dilution into Aqueous Buffer: Once the peptide is in solution, slowly add your desired aqueous buffer to the concentrated stock while gently mixing.

  • Final Preparation: If any particulates are visible, centrifuge the solution and use the clear supernatant. Determine the final peptide concentration before use.

Protocol 2: Small-Scale Solubility Testing

To determine the optimal solvent for your specific batch of synthetic this compound without risking the entire sample, follow this protocol:

  • Aliquot the Peptide: Carefully weigh out a small, known amount of lyophilized this compound into a sterile microcentrifuge tube (e.g., 0.1 mg).

  • Test Solvent 1 (Water): Add a calculated volume of sterile water to achieve a target concentration (e.g., 0.1 mM). Vortex and observe for complete dissolution.

  • Test Solvent 2 (Slightly Acidic Buffer): If insoluble in water, to a fresh aliquot, add a calculated volume of 10% acetic acid. Vortex and observe.

  • Test Solvent 3 (Organic Co-Solvent): To a fresh aliquot, add a small, precise volume of DMSO (e.g., 10 µL). Vortex until the peptide is fully dissolved. Then, slowly add your aqueous buffer to the desired final concentration and observe for any precipitation.

  • Evaluate and Select: Based on these small-scale tests, select the solvent system that provides a clear, stable solution at your desired concentration.

This compound Signaling Pathway and Experimental Workflow

The primary biological function of this compound is as an antagonist and inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[11][12] Understanding this pathway is crucial for designing and interpreting experiments with synthetic this compound.

Caption: this compound signaling pathway via the GHS-R1a receptor.

The diagram above illustrates how ghrelin activates the GHS-R1a receptor, leading to downstream signaling cascades. Synthetic this compound acts as a competitive antagonist and inverse agonist, blocking ghrelin's effects and reducing the receptor's basal activity.[11][12]

Experimental_Workflow start Start: Lyophilized Synthetic This compound Peptide solubility_test Small-Scale Solubility Test start->solubility_test dissolve Dissolve Peptide in Optimal Solvent solubility_test->dissolve Optimal Solvent Determined prepare_stock Prepare Concentrated Stock Solution dissolve->prepare_stock determine_conc Determine Peptide Concentration (e.g., UV-Vis) prepare_stock->determine_conc prepare_working Prepare Working Solution in Assay Buffer determine_conc->prepare_working perform_assay Perform In Vitro/ In Vivo Assay prepare_working->perform_assay end End: Data Analysis perform_assay->end

Caption: General experimental workflow for preparing synthetic this compound.

This workflow outlines the key steps from receiving the lyophilized peptide to performing the final experiment, emphasizing the importance of initial solubility testing and accurate concentration determination.

References

refining protocols for LEAP-2 immunohistochemistry in tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the immunohistochemical staining of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) in tissue samples. This resource is intended for researchers, scientists, and drug development professionals to refine their this compound IHC protocols and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which tissues is it typically expressed?

A1: this compound (Liver-Expressed Antimicrobial Peptide 2) is a peptide that functions as an endogenous antagonist of the ghrelin receptor (GHSR1a), playing a role in metabolic regulation and the innate immune system.[1][2][3] It is predominantly expressed in the liver, but has also been detected in other tissues, including the gastrointestinal tract (stomach, small intestine, colon), kidney, and lung.[1] The cytoplasmic localization of this compound peptides in epithelial cells has been supported by immunohistochemical analyses.

Q2: Which type of antibody is recommended for this compound IHC?

A2: Polyclonal antibodies raised against a recombinant this compound protein are commonly used for immunohistochemistry. It is crucial to select an antibody that has been validated for IHC applications on paraffin-embedded tissues. Always refer to the antibody datasheet for information on the immunogen, host species, isotype, and recommended dilutions.

Q3: What are the recommended positive and negative control tissues for this compound IHC?

A3:

  • Positive Control: Based on its high expression levels, normal human liver tissue is a recommended positive control. Other tissues with reported this compound expression, such as the small intestine or kidney, can also be used.[1]

  • Negative Control: A negative tissue control would be a tissue known to not express this compound. However, as this compound expression is widespread, a true negative tissue may be difficult to identify. In such cases, an isotype control is essential. An isotype control is an antibody of the same isotype, host species, and concentration as the primary antibody, but directed against an antigen not present in the tissue. This helps to ensure that the observed staining is not due to non-specific antibody interactions.[4] Additionally, a "no primary antibody" control should be included to verify that the secondary antibody is not a source of non-specific staining.[4][5][6]

Q4: What is the general workflow for this compound immunohistochemistry?

A4: The general workflow for this compound IHC on paraffin-embedded tissue involves deparaffinization and rehydration of the tissue sections, followed by antigen retrieval, blocking of endogenous enzymes and non-specific binding sites, incubation with the primary anti-LEAP-2 antibody, detection with a labeled secondary antibody, visualization with a chromogen, counterstaining, and finally, dehydration and mounting.

Experimental Protocols

This section provides a detailed, generalized methodology for this compound immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: This is a template protocol and optimization of several steps, including primary antibody concentration and antigen retrieval, is critical for successful staining.

I. Reagents and Buffers
  • Xylene (or a xylene substitute)

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)

  • Hydrogen Peroxide (3%) in methanol or water

  • Blocking Buffer (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS/TBS with 0.1% Triton X-100)

  • Primary Antibody Diluent (e.g., blocking buffer or a commercial antibody diluent)

  • Anti-LEAP-2 Primary Antibody

  • Biotinylated Secondary Antibody (or polymer-based detection system)

  • Avidin-Biotin Complex (ABC) reagent (if using a biotin-based system)

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

II. Protocol Steps
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes of 5 minutes each.

    • Immerse in 100% ethanol: 2 changes of 3 minutes each.

    • Immerse in 95% ethanol: 1 change of 3 minutes.

    • Immerse in 70% ethanol: 1 change of 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • This step is crucial for unmasking the epitope. Heat-Induced Epitope Retrieval (HIER) is commonly used.

    • Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0).

    • Heat the slides in a microwave, pressure cooker, or water bath. A typical starting point is 10-20 minutes at 95-100°C.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides in PBS or TBS for 5 minutes.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBS or TBS: 3 changes of 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-LEAP-2 primary antibody in the Primary Antibody Diluent to the desired concentration (start with the manufacturer's recommended dilution and perform a titration).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS or TBS: 3 changes of 5 minutes each.

    • Incubate with the biotinylated secondary antibody (or polymer-based detection reagent) for 30-60 minutes at room temperature.

  • Detection:

    • Wash slides with PBS or TBS: 3 changes of 5 minutes each.

    • If using an ABC kit, incubate with the prepared ABC reagent for 30 minutes at room temperature.

    • Wash slides with PBS or TBS: 3 changes of 5 minutes each.

  • Chromogen Visualization:

    • Incubate sections with the DAB chromogen solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30 seconds to 2 minutes.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Troubleshooting Guides

This section addresses common issues encountered during this compound immunohistochemistry in a question-and-answer format.

Problem 1: Weak or No Staining

Q: I am not seeing any staining, or the staining is very weak in my positive control tissue. What could be the problem?

A: Weak or no staining can be caused by several factors. Here is a systematic approach to troubleshooting this issue:[7][8][9][10]

  • Primary Antibody:

    • Was the correct antibody used? Confirm that the primary antibody is specific for this compound and validated for IHC.

    • Is the antibody active? Ensure the antibody was stored correctly and has not expired. Running a Western blot with the antibody on a known this compound expressing cell lysate can confirm its reactivity.

    • Is the antibody concentration optimal? The antibody may be too dilute. Perform a titration experiment to determine the optimal concentration.[7]

  • Antigen Retrieval:

    • Was antigen retrieval performed? Formalin fixation can mask the this compound epitope, making antigen retrieval essential.

    • Was the antigen retrieval method optimal? The choice of antigen retrieval buffer (e.g., citrate pH 6.0 vs. Tris-EDTA pH 9.0) and the heating method/duration can significantly impact staining. You may need to test different conditions.

  • Detection System:

    • Is the secondary antibody compatible? Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[8]

    • Are the detection reagents active? Prepare fresh detection reagents (e.g., ABC complex, DAB substrate) and ensure they are not expired.

  • Protocol Execution:

    • Did the tissue sections dry out? Allowing the tissue to dry at any stage can lead to a loss of antigenicity.[8]

    • Were all steps performed correctly? Double-check the protocol to ensure no steps were missed or reagents were omitted.

Problem 2: High Background Staining

Q: My sections have high background staining, which is obscuring the specific signal. How can I reduce this?

A: High background can be due to non-specific antibody binding or endogenous factors in the tissue. Consider the following solutions:[11][12]

  • Primary Antibody Concentration:

    • The most common cause of high background is a primary antibody concentration that is too high.[7] Reduce the primary antibody concentration by performing a titration.

  • Blocking:

    • Was the blocking step adequate? Increase the blocking time and/or the concentration of the normal serum in the blocking buffer. The blocking serum should be from the same species as the secondary antibody.

    • Are endogenous enzymes blocked? If using an HRP-conjugated detection system, ensure endogenous peroxidases are quenched with hydrogen peroxide.[10]

  • Secondary Antibody:

    • Is the secondary antibody binding non-specifically? Run a control without the primary antibody. If staining is still present, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody or changing to a different secondary antibody.

  • Washing Steps:

    • Were the washes sufficient? Increase the duration and number of washes between antibody incubation steps to remove unbound antibodies. Adding a detergent like Tween-20 to the wash buffer can also help.[7]

  • Tissue Handling:

    • Were the sections too thick? Thicker sections can trap reagents and lead to higher background. Aim for section thicknesses of 4-5 µm.[8]

    • Was deparaffinization complete? Incomplete removal of paraffin can cause patchy background staining. Use fresh xylene and ensure adequate incubation times.[11]

Quantitative Data

Optimizing an immunohistochemistry protocol often involves testing a range of conditions to achieve the best signal-to-noise ratio. Below are tables that can be used to guide and record the results of your optimization experiments for this compound IHC.

Table 1: Primary Antibody Titration

Primary Antibody DilutionStaining Intensity (e.g., 0 to 3+)Background Staining (e.g., Low, Medium, High)Signal-to-Noise Ratio
1:50
1:100
1:200
1:500
1:1000

Table 2: Antigen Retrieval Optimization

Antigen Retrieval BufferHeating MethodDuration (minutes)Staining Intensity (e.g., 0 to 3+)Tissue Morphology
Sodium Citrate (pH 6.0)Microwave10
Sodium Citrate (pH 6.0)Microwave20
Tris-EDTA (pH 9.0)Microwave10
Tris-EDTA (pH 9.0)Microwave20
Protease/Proteinase K(Specify conditions)(Specify duration)

Visualizations

This compound IHC Experimental Workflow

LEAP2_IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (Anti-LEAP-2) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., ABC complex) secondary_ab->detection visualization Chromogen Visualization (DAB) detection->visualization counterstain Counterstaining (Hematoxylin) visualization->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end Microscopic Analysis dehydration_mounting->end

Caption: A flowchart illustrating the key steps in a typical immunohistochemistry protocol for this compound in FFPE tissues.

This compound and Ghrelin Signaling Pathway

LEAP2_Ghrelin_Signaling cluster_cell Target Cell (e.g., NPY/AgRP Neuron) GHSR1a GHSR1a G_protein G-protein (e.g., Gαq, Gαs) GHSR1a->G_protein activates effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->effector activates downstream Downstream Signaling (e.g., IP3/DAG, cAMP) effector->downstream cellular_response Cellular Response (e.g., Increased Appetite, GH Secretion) downstream->cellular_response Ghrelin Ghrelin Ghrelin->GHSR1a Agonist LEAP2 This compound LEAP2->GHSR1a Antagonist

Caption: Simplified diagram of the antagonistic relationship between this compound and ghrelin at the GHSR1a receptor.

Troubleshooting Logic: No/Weak Staining

Troubleshooting_Weak_Staining cluster_checks Initial Checks cluster_protocol_issues Protocol Optimization start No or Weak Staining check_positive_control Positive Control Staining? start->check_positive_control check_no_primary_control No Primary Control Staining? check_positive_control->check_no_primary_control Yes antibody_issue Primary Antibody Issue? - Titration - Storage - Validation check_positive_control->antibody_issue No ar_issue Antigen Retrieval Issue? - Buffer pH - Heating time/temp check_no_primary_control->ar_issue No (No Staining) detection_issue Detection System Issue? - Secondary Ab compatibility - Reagent activity check_no_primary_control->detection_issue Yes (Staining Present) solution Optimize Protocol Step antibody_issue->solution ar_issue->solution detection_issue->solution

Caption: A logical flowchart for troubleshooting weak or absent staining in this compound immunohistochemistry.

References

strategies for reducing non-specific binding in LEAP-2 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a this compound assay?

A1: Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the this compound protein itself, to unintended surfaces of the microplate wells.[1][2] This can lead to a high background signal, which obscures the true signal from the specific binding of this compound to its capture and detection antibodies, ultimately reducing the sensitivity and accuracy of the assay.[3][4]

Q2: What are the common causes of high background in a this compound ELISA?

A2: High background in a this compound ELISA can stem from several factors, including:

  • Insufficient Blocking: The blocking buffer may not have effectively covered all non-specific binding sites on the microplate.[3][5]

  • Inadequate Washing: Washing steps may not have been sufficient to remove all unbound reagents.[4][6]

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to increased non-specific attachment.[3]

  • Incubation Times and Temperatures: Suboptimal incubation times and temperatures can contribute to higher background.[6][7]

  • Sample Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the assay and cause non-specific binding.[8][9]

  • Contamination: Contamination of reagents or wells can also lead to high background signals.[6]

Q3: How can I differentiate between specific and non-specific binding in my this compound assay?

A3: To differentiate between specific and non-specific binding, you can include control wells in your experiment. A "no-antigen" control well, which contains all assay components except the this compound standard or sample, can help you determine the level of background signal caused by non-specific binding of the detection antibody and other reagents. A high signal in this well is a clear indicator of a non-specific binding issue.

Troubleshooting Guides

Issue: High Background Signal Across the Entire Plate

High background is a common issue in ELISAs and can significantly impact the quality of your results by reducing the signal-to-noise ratio.[3][6]

High_Background_Troubleshooting cluster_washing Washing Optimization cluster_blocking Blocking Optimization cluster_antibodies Antibody Titration start High Background Detected check_washing Review Washing Protocol start->check_washing check_blocking Evaluate Blocking Step check_washing->check_blocking Washing OK increase_washes Increase Wash Cycles check_washing->increase_washes check_antibodies Assess Antibody Concentrations check_blocking->check_antibodies Blocking OK change_blocker Try Different Blocking Agent (e.g., Casein vs. BSA) check_blocking->change_blocker check_incubation Verify Incubation Parameters check_antibodies->check_incubation Antibodies OK titrate_primary Titrate Primary Antibody check_antibodies->titrate_primary check_reagents Inspect Reagent Quality check_incubation->check_reagents Incubation OK resolve Problem Resolved check_reagents->resolve Reagents OK add_soak Add Soaking Step increase_washes->add_soak check_buffer Check Wash Buffer Composition add_soak->check_buffer increase_conc Increase Blocking Agent Concentration change_blocker->increase_conc increase_time Increase Blocking Incubation Time increase_conc->increase_time titrate_secondary Titrate Secondary Antibody titrate_primary->titrate_secondary

Caption: Troubleshooting workflow for high background in this compound assays.

Detailed Methodologies & Data Tables

Optimizing the Blocking Step

The goal of the blocking step is to prevent the non-specific adsorption of antibodies and other proteins to the surface of the microplate wells.[5][10]

Experimental Protocol: Comparing Blocking Agents

  • Plate Coating: Coat a 96-well plate with the capture antibody according to your standard protocol.

  • Washing: Wash the plate twice with wash buffer (e.g., PBS + 0.05% Tween-20).

  • Blocking: Prepare different blocking buffers as outlined in the table below. Add 200 µL of each blocking buffer to a set of wells.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[11][12]

  • Washing: Wash the plate four times with wash buffer.

  • Assay Procedure: Proceed with the remainder of your this compound ELISA protocol (sample/standard incubation, detection antibody, substrate).

  • Analysis: Compare the signal-to-noise ratio for each blocking agent. The signal is the absorbance of a known this compound standard, and the noise is the absorbance of the zero-standard (blank) wells.

Table 1: Comparison of Common Blocking Agents

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBSReadily available, relatively inexpensive.Can be a source of cross-reactivity with some antibodies.[13]
Casein/Non-fat Dry Milk 1-5% (w/v) in PBS or TBSOften more effective at reducing background than BSA.[14][15]Can contain phosphoproteins that may interfere with assays detecting phosphorylated targets.[13]
Fish Skin Gelatin 0.1-1% (w/v) in PBS or TBSLess likely to cross-react with mammalian antibodies.[14]May be less effective than casein in some assays.[14]
Commercial Blocking Buffers As per manufacturer's instructionsOptimized formulations, often with stabilizers.Can be more expensive.
Enhancing Washing Steps

Thorough washing is critical for removing unbound reagents and reducing background noise.[6][16]

Experimental Protocol: Optimizing Wash Procedure

  • Standard Assay Setup: Perform your this compound ELISA as you normally would up to the first washing step.

  • Vary Wash Cycles: In different sets of wells, vary the number of wash cycles (e.g., 3, 4, 5, or 6 washes).

  • Introduce Soaking Steps: In another set of wells, introduce a 30-60 second soaking step with the wash buffer during each wash cycle.[3]

  • Assay Completion: Complete the assay and measure the results.

  • Analysis: Evaluate the impact of the different washing procedures on the background signal and the overall assay performance.

Table 2: Optimizing Washing Parameters

ParameterStandard ProtocolOptimization StrategyRationale
Wash Buffer Composition PBS or TBS with 0.05% Tween-20Increase Tween-20 to 0.1% or add a different non-ionic detergent.Detergents help to disrupt weak, non-specific interactions.[17]
Number of Washes 3-4 cyclesIncrease to 5-6 cycles.More washes can more effectively remove unbound material.[18]
Wash Volume 200-300 µL/wellEnsure complete filling of the well without overflow.Adequate volume is necessary to wash the entire surface area of the well.
Soaking Time NoneIntroduce a 30-60 second soak between aspiration and dispensing of the wash buffer.[3]Allows more time for the dissociation of non-specifically bound molecules.
Managing Sample Matrix Effects

Components in biological samples like serum and plasma can interfere with the assay, a phenomenon known as the matrix effect.[8][9]

Experimental Protocol: Assessing and Mitigating Matrix Effects

  • Sample Spiking: Spike a known concentration of this compound standard into your sample matrix (e.g., serum) and a parallel sample in the standard diluent buffer.

  • Comparison: Compare the recovery of the spiked this compound in the sample matrix to that in the standard diluent. A significant difference indicates a matrix effect.[9]

  • Sample Dilution: Test a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the assay diluent.[9]

  • Analysis: Identify the dilution factor that minimizes the matrix effect while keeping the this compound concentration within the detection range of the assay.

Table 3: Strategies to Reduce Matrix Effects

StrategyDescriptionProtocol
Sample Dilution Diluting the sample reduces the concentration of interfering substances.[9]Dilute samples in the assay's standard diluent buffer. Test a range of dilutions to find the optimal balance between reducing interference and maintaining a detectable signal.
Use of a Matched Matrix for Standards Preparing the standard curve in a matrix similar to the samples can help to compensate for matrix effects.If possible, use a this compound-depleted version of your sample matrix to prepare the standard curve.
Specialized Diluents Some commercial assay diluents are specifically formulated to minimize matrix effects.Test different commercially available diluents to see which performs best with your samples.

Signaling Pathways and Experimental Workflows

Sandwich ELISA Workflow for this compound Detection

Sandwich_ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate wash1 Wash coat_plate->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_sample Add this compound Sample or Standard wash2->add_sample incubate1 Incubate add_sample->incubate1 wash3 Wash incubate1->wash3 add_detection_ab Add Detection Antibody wash3->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash4 Wash incubate2->wash4 add_enzyme_conjugate Add Enzyme Conjugate (e.g., Streptavidin-HRP) wash4->add_enzyme_conjugate incubate3 Incubate add_enzyme_conjugate->incubate3 wash5 Wash incubate3->wash5 add_substrate Add Substrate wash5->add_substrate incubate4 Incubate (in dark) add_substrate->incubate4 add_stop_solution Add Stop Solution incubate4->add_stop_solution read_plate Read Absorbance add_stop_solution->read_plate end End read_plate->end

Caption: A typical workflow for a sandwich ELISA for this compound detection.

By systematically addressing these potential sources of non-specific binding, researchers can significantly improve the accuracy and reliability of their this compound assay results.

References

Technical Support Center: Improving Recombinant LEAP-2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of recombinant Liver-Expressed Antimicrobial Peptide 2 (LEAP-2).

Frequently Asked Questions (FAQs)

Q1: What is the typical expected yield for recombinant this compound in E. coli?

A1: The reported yield for recombinant human this compound expressed as a Maltose-Binding Protein (MBP) fusion protein in an E. coli system is approximately 2.3 mg/L of culture.[1] This yield can be influenced by numerous factors, including the expression vector, host strain, and culture conditions.

Q2: Why is my recombinant this compound forming inclusion bodies?

A2: this compound is a cysteine-rich peptide that forms two disulfide bonds.[1] High-level expression in the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation into insoluble inclusion bodies.[2] Lowering the expression temperature and reducing the inducer concentration can often improve solubility.[3][4]

Q3: Is codon optimization necessary for expressing human this compound in E. coli?

A3: Yes, codon optimization is highly recommended. The codon usage of the human this compound gene may not be optimal for the translational machinery of E. coli, which can lead to low expression levels.[5] Optimizing the codons to match the preferred codons of E. coli can significantly enhance translation efficiency and protein yield.[6][7]

Q4: What is the benefit of using an MBP fusion tag for this compound expression?

A4: The Maltose-Binding Protein (MBP) tag is a large, highly soluble protein that can significantly improve the solubility and yield of its fusion partners.[8] It can also act as a chaperone, assisting in the proper folding of the attached protein and preventing aggregation.[9] Additionally, the MBP tag provides a convenient handle for affinity purification on an amylose resin.[8]

Q5: My purified MBP-LEAP-2 fusion protein shows signs of degradation. What can I do?

A5: Protein degradation can be caused by host cell proteases.[3] Using a protease-deficient E. coli strain (e.g., those lacking Lon and OmpT proteases) can minimize degradation.[3] Adding a protease inhibitor cocktail to your lysis buffer is also a recommended practice.[3] Furthermore, keeping samples cold during purification can reduce protease activity.

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Codon Usage Synthesize a codon-optimized this compound gene sequence for E. coli. This will replace rare codons with those more frequently used by the host, improving translation efficiency.[5][6]
Inefficient Transcription Ensure you are using a strong, inducible promoter such as the T7 promoter in your expression vector.[10][11] Verify the integrity of your plasmid construct by sequencing.
Plasmid Instability Grow cultures from a fresh colony for each experiment. Low plasmid copy number can also be a cause; consider using a high-copy number vector if not already doing so.[3]
Toxicity of this compound High basal expression of a toxic protein can inhibit cell growth. Use a tightly regulated expression system (e.g., pLysS strains) to minimize leaky expression before induction.[12] Lowering the induction temperature and inducer concentration can also mitigate toxicity.[4]
Inefficient Translation Initiation Ensure a strong Ribosome Binding Site (RBS) is present upstream of the start codon in your vector. The distance between the RBS and the start codon can also be optimized.
Problem 2: this compound is Expressed but is Insoluble (Inclusion Bodies)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Expression Rate Lower the induction temperature. For MBP-LEAP-2, reducing the temperature from 37°C to 25°C has been shown to increase the accumulation of the soluble fusion protein.[1] Further reduction to 15-18°C can also be beneficial.[13]
High Inducer Concentration Reduce the concentration of the inducer (e.g., IPTG). A lower concentration can slow down the rate of protein synthesis, allowing more time for proper folding. Titrate IPTG concentrations from 0.05 mM to 1 mM to find the optimal concentration for soluble expression.[4][14]
Suboptimal Host Strain Use an E. coli strain engineered to enhance disulfide bond formation in the cytoplasm, such as SHuffle® T7 Express.[4]
Lack of Chaperone Co-expression Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) to assist in the proper folding of this compound.
Fusion Tag Choice The MBP tag is a good choice for enhancing solubility.[8] Ensure it is fused to the N-terminus of this compound, as this has been shown to be more effective for solubility enhancement.[15]

Quantitative Data Summary

Table 1: Effect of Induction Temperature on MBP-LEAP-2 Expression

Induction Temperature (°C)Expected Relative Yield of Soluble ProteinObservations
37LowRapid expression often leads to misfolding and inclusion body formation.[4]
30ModerateSlower expression rate can improve solubility.[4]
25HighReported to increase the accumulation of soluble MBP-LEAP-2 fusion protein.[1]
15-18HighSignificantly slows down protein synthesis, often maximizing soluble protein yield.[12][13]

Table 2: Effect of IPTG Concentration on MBP-LEAP-2 Expression

IPTG Concentration (mM)Expected Relative Yield of Soluble ProteinObservations
1.0Low to ModerateHigh induction levels can lead to inclusion body formation.[16]
0.5Moderate to HighA common starting concentration for balancing yield and solubility.[16]
0.1 - 0.2HighLower concentrations reduce the metabolic burden on the host and can significantly improve the yield of soluble protein.[14][16]
0.05Moderate to HighMay be optimal for some proteins to maximize solubility.[14]

Experimental Protocols

Protocol 1: Codon Optimization of Human this compound for E. coli Expression
  • Obtain the human this compound amino acid sequence: Retrieve the protein sequence from a database such as NCBI.

  • Use a codon optimization tool: Input the amino acid sequence into a web-based or standalone codon optimization software.

  • Select the host organism: Choose "Escherichia coli K-12" as the expression host.

  • Set optimization parameters:

    • Avoid rare codons in E. coli.

    • Optimize GC content to be between 30-70%.

    • Remove cryptic splice sites, polyadenylation signals, and ribosomal entry sites.

    • Avoid strong secondary structures in the mRNA, especially near the 5' end.

  • Synthesize the optimized gene: The optimized DNA sequence can be commercially synthesized and cloned into your desired expression vector.

Protocol 2: Expression of MBP-LEAP-2 in E. coli
  • Transformation: Transform the pMAL vector containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta-gami(DE3)pLysS).[14] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and 0.2% glucose. Incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic and 0.2% glucose) with the overnight starter culture. Grow at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.5-0.6.[4][12]

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 25°C).[1]

    • Add IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate with shaking for 4-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 3: Purification of MBP-LEAP-2
  • Cell Lysis: Resuspend the cell pellet in ice-cold Column Buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris and inclusion bodies. Collect the supernatant containing the soluble MBP-LEAP-2.

  • Affinity Chromatography:

    • Equilibrate an amylose resin column with Column Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 12 column volumes of Column Buffer to remove unbound proteins.

    • Elute the MBP-LEAP-2 fusion protein with Column Buffer containing 10 mM maltose.[8]

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and yield.

Visualizations

T7_Expression_System_Induction IPTG IPTG (Inducer) LacI LacI Repressor IPTG->LacI LacO_T7 lac Operator (on host chromosome) LacI->LacO_T7 dissociates from T7_Polymerase_Gene T7 RNA Polymerase Gene LacO_T7->T7_Polymerase_Gene T7_Polymerase T7 RNA Polymerase T7_Polymerase_Gene->T7_Polymerase T7_Promoter T7 Promoter (on pMAL vector) T7_Polymerase->T7_Promoter binds to LEAP2_Gene This compound Gene T7_Promoter->LEAP2_Gene LEAP2_mRNA This compound mRNA LEAP2_Gene->LEAP2_mRNA Ribosome Ribosome LEAP2_mRNA->Ribosome LEAP2_Protein MBP-LEAP-2 Protein Ribosome->LEAP2_Protein

Caption: IPTG induction pathway in the T7 expression system for this compound.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Expression Check for Expression (SDS-PAGE of total cell lysate) Start->Check_Expression No_Band No Induced Band Check_Expression->No_Band No Band_Present Induced Band Present Check_Expression->Band_Present Yes Troubleshoot_Expression Troubleshoot Expression: - Codon Optimization - Vector/Promoter Check - Transformation Protocol - Induction Conditions No_Band->Troubleshoot_Expression Check_Solubility Check Solubility (SDS-PAGE of soluble vs. insoluble fractions) Band_Present->Check_Solubility End Optimized Yield Troubleshoot_Expression->End Insoluble Protein is Insoluble (Inclusion Bodies) Check_Solubility->Insoluble No Soluble Protein is Soluble Check_Solubility->Soluble Yes Troubleshoot_Solubility Troubleshoot Solubility: - Lower Temperature - Lower IPTG - Different Host Strain - Chaperone Co-expression Insoluble->Troubleshoot_Solubility Troubleshoot_Purification Troubleshoot Purification: - Lysis Efficiency - Column Binding/Elution - Protein Degradation Soluble->Troubleshoot_Purification Troubleshoot_Solubility->End Troubleshoot_Purification->End

Caption: Workflow for troubleshooting low recombinant this compound yield.

References

Validation & Comparative

A Comparative Analysis of LEAP-2 and Synthetic Ghrelin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of ghrelin, the only known circulating orexigenic hormone, has paved the way for extensive research into its role in energy homeostasis, metabolism, and as a potential therapeutic target for metabolic diseases. The ghrelin receptor (GHSR1a) is a G-protein coupled receptor that, even in the absence of ghrelin, exhibits high constitutive activity.[1][2] Antagonizing this receptor is a key strategy for combating obesity and related metabolic disorders. This guide provides a detailed comparison of the endogenous ghrelin antagonist, Liver-expressed antimicrobial peptide 2 (LEAP-2), with other synthetic ghrelin antagonists, supported by experimental data and detailed methodologies.

Introduction to Ghrelin Antagonists

Ghrelin antagonists are compounds that bind to the GHSR1a and block the effects of ghrelin.[3][4] This action can lead to reduced appetite, decreased food intake, and improved glucose metabolism.[5][6] These antagonists can be broadly categorized into endogenous peptides, like this compound, and synthetically developed molecules, which include both peptide-based and small-molecule compounds. A particularly interesting feature of some antagonists is their ability to act as "inverse agonists," not only blocking ghrelin's action but also suppressing the receptor's constitutive activity.[1][2]

This compound: The Endogenous Regulator

This compound is an endogenous peptide hormone that acts as a competitive antagonist and an inverse agonist of the ghrelin receptor.[7][8] Its physiological levels are inversely correlated with those of ghrelin; this compound levels increase after meals and in states of positive energy balance, while they decrease during fasting.[7][8] This positions the this compound/ghrelin ratio as a critical regulator of energy homeostasis.[2]

Synthetic Ghrelin Antagonists: A Pharmacological Arsenal

Several synthetic ghrelin antagonists have been developed and studied for their therapeutic potential. These include:

  • [D-Lys-3]-GHRP-6: A peptide-based antagonist of the GHSR1a.[4][9] It has been shown to reduce food intake and body weight gain in mice.

  • YIL-781: A small-molecule competitive antagonist of the GHSR1a.[10][11] It has demonstrated efficacy in improving glucose tolerance and promoting weight loss in animal models.[6][10]

  • JMV2959: A potent, selective, and orally active GHSR1a antagonist. It has been shown to reduce food intake and has been investigated for its effects on addiction and reward pathways.[3][12]

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and other ghrelin antagonists. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTypeReceptor Binding Affinity (Ki/IC50)Functional ActivitySource(s)
This compound Endogenous PeptideIC50: ~6 nMCompetitive Antagonist & Inverse Agonist[1]
[D-Lys-3]-GHRP-6 Synthetic PeptideIC50: 0.9 µMAntagonist
YIL-781 Small MoleculeKi: 17 nM; Kb: 11 nMCompetitive Antagonist[10][11]
JMV2959 Small MoleculePotent Antagonist (Specific values not consistently reported)Antagonist[12]

Table 2: In Vivo Effects on Metabolic Parameters

CompoundAnimal ModelDose and AdministrationEffect on Food IntakeEffect on Body WeightEffect on Glucose MetabolismSource(s)
This compound Mice0.45-1.5 nmol (ICV)Significant decreaseReduced weight gain with chronic infusionBlunts ghrelin-induced hyperglycemia[13][14]
[D-Lys-3]-GHRP-6 Mice15 mg/kg (IP)DecreasedNot significant in short-term studiesImproved glucose tolerance in alcohol-induced steatosis model[4][9]
YIL-781 DIO Mice3-30 mg/kg/day (Oral)ReducedUp to 5% decrease over 9 daysImproved glucose tolerance[6][10]
JMV2959 Mice9-12 mg/kg (IP)DecreasedNot significant in short-term studiesData not available[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

ghrelin_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling GHSR1a GHSR1a Gq11 Gαq/11 GHSR1a->Gq11 Activates Ghrelin Ghrelin (Agonist) Ghrelin->GHSR1a Activates LEAP2 This compound LEAP2->GHSR1a Inhibits (Competitive) Synthetic_Antagonist Synthetic Antagonist (e.g., YIL-781) Synthetic_Antagonist->GHSR1a Inhibits (Competitive) PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Physiological_Effects Physiological Effects (Appetite, GH Secretion) Ca_release->Physiological_Effects

Ghrelin Receptor Signaling Pathway

experimental_workflow cluster_setup Pre-Experiment cluster_treatment Experiment Day cluster_measurement Data Collection Acclimatization Animal Acclimatization (Single Housing, 1 week) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Fasting Fasting Period (e.g., 6-18 hours) Baseline->Fasting Injection Antagonist/Vehicle Injection (IP, ICV, or Oral) Fasting->Injection Challenge Ghrelin or Glucose Challenge (Optional) Injection->Challenge Food_Intake Monitor Food Intake (Automated feeders or manual weighing at 1, 2, 4, 24h) Challenge->Food_Intake Blood_Sampling Blood Sampling (Tail vein at 0, 15, 30, 60, 120 min for GTT) Challenge->Blood_Sampling Analysis Data Analysis (AUC, Statistical Tests) Food_Intake->Analysis Blood_Sampling->Analysis

In Vivo Antagonist Efficacy Workflow

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the GHSR1a by measuring its ability to displace a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

  • HEK293 cells stably expressing human GHSR1a are cultured in appropriate media.[15]

  • Cells are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.[15]

2. Binding Assay:

  • Cell membranes are incubated with a radiolabeled ghrelin analog (e.g., [125I]-ghrelin) and varying concentrations of the unlabeled test compound (e.g., this compound, YIL-781).[5][16]

  • The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • The radioactivity retained on the filter is measured using a gamma counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Food Intake Measurement in Mice

This protocol measures the effect of a ghrelin antagonist on food consumption in mice.

1. Animal Habituation:

  • Mice are individually housed to allow for accurate food intake measurement.[17]

  • Animals are habituated to the experimental conditions for several days before the study begins.[17]

2. Experimental Procedure:

  • On the day of the experiment, mice are fasted for a predetermined period (e.g., 18 hours) with free access to water.[17]

  • The ghrelin antagonist or vehicle is administered via the desired route (e.g., intraperitoneal (IP) injection).

  • A pre-weighed amount of food is provided to each mouse.

  • Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Automated systems can also be used for continuous monitoring.[17][18][19][20][21]

3. Data Analysis:

  • Cumulative food intake at each time point is calculated.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to compare the food intake between the antagonist-treated and vehicle-treated groups.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This test assesses the effect of a ghrelin antagonist on glucose clearance.

1. Animal Preparation:

  • Mice are fasted for a specific duration (e.g., 5-6 hours) before the test.[22][23]

  • The ghrelin antagonist or vehicle is administered at a specified time before the glucose challenge.

2. GTT Procedure:

  • A baseline blood glucose measurement is taken from the tail vein (t=0).[22]

  • A glucose solution (e.g., 2 g/kg body weight) is administered via IP injection.[22][23]

  • Blood glucose levels are measured at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[22][23]

3. Data Analysis:

  • Blood glucose levels are plotted against time.

  • The area under the curve (AUC) for glucose is calculated for each mouse.

  • Statistical comparisons of the AUC values between the antagonist and vehicle groups are performed to determine the effect on glucose tolerance.

Conclusion

This compound represents a key physiological regulator of the ghrelin system, offering a unique profile as both a competitive antagonist and an inverse agonist. Synthetic antagonists, such as [D-Lys-3]-GHRP-6, YIL-781, and JMV2959, provide valuable pharmacological tools and potential therapeutic agents. While direct comparative studies are limited, the available data suggest that both endogenous and synthetic antagonists can effectively modulate the ghrelin system to influence appetite and metabolism. The choice of antagonist for research or therapeutic development will depend on the desired pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and mode of action (antagonist vs. inverse agonist). Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these different classes of ghrelin antagonists.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the burgeoning field of metabolic and endocrine research, the accurate measurement of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is paramount. This guide provides an objective comparison of commercially available this compound assays, with a critical focus on their cross-reactivity with structurally and functionally related peptides, particularly ghrelin.

The discovery of this compound as an endogenous antagonist and inverse agonist of the ghrelin receptor (GHS-R1a) has unveiled a critical regulatory axis in energy homeostasis, appetite, and metabolism.[1][2] This intricate relationship, where this compound counteracts the orexigenic effects of ghrelin, necessitates highly specific immunoassays to distinguish between these two key peptides.[1][2][3] This guide aims to equip researchers with the necessary information to select the most appropriate this compound assay for their studies by presenting available cross-reactivity data, detailing experimental protocols for assessing specificity, and visualizing the underlying biological and experimental frameworks.

Performance Comparison of Commercially Available this compound Assays

The specificity of a this compound immunoassay is a critical determinant of data reliability. Cross-reactivity with ghrelin, in particular, can lead to inaccurate quantification and misinterpretation of physiological or pharmacological effects. The following table summarizes the reported cross-reactivity of several commercially available this compound ELISA kits. It is important to note that while some manufacturers provide detailed cross-reactivity data, others offer more general statements regarding assay specificity.

ManufacturerAssay NameCatalog No.Assay TypeReported Cross-Reactivity with GhrelinOther Reported Cross-Reactivity
Phoenix Pharmaceuticals This compound (Human) EIA KitEK-075-40Competitive EIA0% (Human and Mouse Ghrelin) This compound (38-47) (Human): 8.74%
BioVendor Human this compound ELISARD191336200RCompetitive ELISAData not explicitly provided.States high specificity for human this compound.
Cloud-Clone Corp. ELISA Kit for Liver Expressed Antimicrobial Peptide 2 (LEAP2)SEA336HuSandwich ELISANo significant cross-reactivity with analogues was observed.General statement, no specific data provided for ghrelin.
MyBioSource Rat Liver-expressed antimicrobial peptide 2 (LEAP2) ELISA KitMBS7229156Competitive ELISANo significant cross-reactivity or interference between LEAP2 and analogues was observed.General statement, no specific data provided for ghrelin.[4]
FineTest Human LEAP2(Liver-expressed antimicrobial peptide 2)ELISA KitEH5036Sandwich ELISANo obvious cross reaction with other analogues.General statement, no specific data provided for ghrelin.[5]

Experimental Protocols

To ensure the validity of experimental results, a thorough understanding of the assay methodology and the principles of cross-reactivity testing is essential.

General Principle of Competitive ELISA for this compound

Most of the commercially available this compound assays, including the one from Phoenix Pharmaceuticals with detailed cross-reactivity data, utilize a competitive enzyme immunoassay (EIA) or ELISA format. The principle of this assay is as follows:

  • Coating: A known amount of this compound antibody is coated onto the wells of a microplate.

  • Competition: The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of biotinylated this compound (or another labeled version). The unlabeled this compound from the sample and the labeled this compound compete for binding to the limited number of antibody sites on the plate.

  • Incubation and Washing: After incubation, the unbound components are washed away.

  • Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated this compound captured by the antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample; a higher concentration of this compound in the sample results in less labeled this compound binding and thus a weaker signal.

Protocol for Assessing Cross-Reactivity in a Competitive this compound ELISA

Researchers can independently assess the cross-reactivity of a this compound assay with related peptides like ghrelin using the following generalized protocol:

  • Prepare Standard Curves: Generate a standard curve for the this compound peptide according to the manufacturer's instructions. This involves preparing serial dilutions of the this compound standard and running them in the assay.

  • Prepare Cross-Reactant Solutions: Prepare serial dilutions of the peptide to be tested for cross-reactivity (e.g., human ghrelin, mouse ghrelin) at concentrations that are physiologically relevant and extend to higher, potentially interfering levels.

  • Run the Assay: Run the dilutions of the cross-reactant peptide in the this compound assay in the same manner as the this compound standards.

  • Determine the 50% Inhibition Concentration (IC50): For both the this compound standard and the cross-reactant peptide, determine the concentration that causes 50% inhibition of the maximum signal. This is the IC50 value.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:[1]

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

A low percentage indicates low cross-reactivity, signifying a more specific assay for this compound.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for assessing assay cross-reactivity.

LEAP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHS-R1a (Ghrelin Receptor) Ghrelin->GHSR1a Activates LEAP2 This compound LEAP2->GHSR1a Inhibits (Antagonist/ Inverse Agonist) G_protein G-protein (Gq/11) GHSR1a->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Physiological_Effects Physiological Effects (e.g., GH secretion, Appetite) Ca_release->Physiological_Effects

Caption: this compound and Ghrelin Signaling Pathway.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Prepare_Standards Prepare this compound Standard Dilutions Run_Assay Run Competitive ELISA with Standards and Peptides Prepare_Standards->Run_Assay Prepare_Peptides Prepare Related Peptide (e.g., Ghrelin) Dilutions Prepare_Peptides->Run_Assay Measure_Signal Measure Signal (Inverse to Concentration) Run_Assay->Measure_Signal Determine_IC50 Determine IC50 for This compound and Peptides Measure_Signal->Determine_IC50 Calculate_CrossReactivity Calculate % Cross-Reactivity Determine_IC50->Calculate_CrossReactivity

Caption: Experimental Workflow for Cross-Reactivity Assessment.

References

Comparative Analysis of LEAP-2 Levels in Different Patient Cohorts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) levels across various patient cohorts, supported by experimental data. This analysis highlights the potential of this compound as a biomarker and therapeutic target.

Introduction to this compound

Initially identified for its antimicrobial properties, Liver-Expressed Antimicrobial Peptide 2 (this compound) has emerged as a critical player in metabolic regulation. It is now recognized as an endogenous antagonist of the ghrelin receptor (GHS-R1a), effectively blocking the orexigenic (appetite-stimulating) and metabolic actions of ghrelin.[1][2] This intricate relationship positions this compound as a key hormone in the gut-brain axis, influencing energy homeostasis. Circulating this compound levels are dynamically regulated by nutritional status, increasing with food intake and in states of positive energy balance, and decreasing during fasting or weight loss.[2][3] This guide synthesizes current findings on this compound concentrations in various patient populations, providing a valuable resource for ongoing research and therapeutic development.

Data Summary: this compound Levels in Patient Cohorts

The following tables summarize the quantitative data on circulating this compound levels in different patient cohorts compared to healthy controls.

Patient CohortConditionThis compound Levels (Compared to Healthy Controls)Key Findings & Correlations
Metabolic Disorders ObesitySignificantly HigherPositively correlated with Body Mass Index (BMI), body fat percentage, and insulin resistance.[3][4] The this compound/ghrelin molar ratio is substantially increased in individuals with obesity.[4][5]
Type 2 Diabetes Mellitus (T2DM)Significantly HigherPositively correlated with Hemoglobin A1c (HbA1c), a marker of long-term blood glucose control.[6][7][8] Serum ghrelin levels are concurrently decreased in T2DM patients.[6][7]
Inflammatory Diseases Rheumatoid Arthritis (RA)Significantly HigherPositively correlated with inflammatory markers such as C-reactive protein (CRP) and various cytokines (IL-6, IL-8, MCP-1), but not with BMI.[9][10][11]

Detailed Experimental Methodologies

The quantification of circulating this compound levels in the cited studies predominantly relies on the Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized, detailed protocol based on commercially available ELISA kits.

Measurement of Serum/Plasma this compound by Competitive ELISA

This protocol outlines the key steps for determining this compound concentrations in serum or plasma samples.

1. Sample Collection and Preparation:

  • Serum: Whole blood is collected and allowed to clot for 2 hours at room temperature or overnight at 4°C. The sample is then centrifuged at approximately 1,000 x g for 15-20 minutes. The resulting serum is carefully collected.

  • Plasma: Whole blood is collected in tubes containing EDTA or heparin as an anticoagulant. Samples are centrifuged at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. The plasma supernatant is then collected.

  • Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for future use. Repeated freeze-thaw cycles should be avoided.[12][13]

2. Assay Procedure:

  • Preparation: All reagents, standards, and samples are brought to room temperature before use. A standard curve is prepared by performing serial dilutions of a this compound standard.

  • Incubation: A specific volume (typically 25-100 µL) of the standards, blank, and patient samples are added to the appropriate wells of a microtiter plate pre-coated with an anti-LEAP-2 antibody.[12][14]

  • Competitive Reaction: A fixed amount of Horseradish Peroxidase (HRP)-conjugated this compound is added to each well. The plate is then incubated for a specified time (e.g., 60-80 minutes) at 37°C.[12][14] During this incubation, the patient's endogenous this compound and the HRP-conjugated this compound compete for binding to the limited number of antibody sites on the plate.

  • Washing: After incubation, the wells are washed multiple times (typically 3-5 times) with a wash buffer to remove any unbound components.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, which reacts with the HRP to produce a color change. The plate is incubated for a further 10-20 minutes at 37°C.[14]

  • Stopping the Reaction: A stop solution is added to each well to terminate the enzymatic reaction, resulting in a color change (e.g., from blue to yellow).

  • Data Acquisition: The optical density (O.D.) of each well is measured using a microplate reader at a specific wavelength (commonly 450 nm).[13][14]

3. Data Analysis:

  • A standard curve is generated by plotting the O.D. values of the standards against their known concentrations.

  • The concentration of this compound in the patient samples is then interpolated from this standard curve. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[13]

Visualizing Key Pathways and Workflows

This compound and Ghrelin Signaling Pathway

The following diagram illustrates the antagonistic interaction between this compound and ghrelin at the ghrelin receptor (GHS-R1a) and the subsequent downstream signaling cascades that regulate appetite and growth hormone secretion.

LEAP2_Ghrelin_Signaling cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_appetite Appetite Regulation (Hypothalamus) cluster_gh GH Secretion (Pituitary) Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates LEAP2 This compound LEAP2->GHSR1a Inhibits Gs Gαs GHSR1a->Gs Activates Gq Gαq GHSR1a->Gq Activates AC Adenylyl Cyclase Gs->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + Appetite ↑ Appetite PKA->Appetite PLC PLC Gq->PLC + IP3 IP3 PLC->IP3 + Ca2 ↑ [Ca2+]i IP3->Ca2 + GH_Secretion ↑ GH Secretion Ca2->GH_Secretion

Caption: this compound competitively inhibits ghrelin's activation of the GHS-R1a receptor.

Experimental Workflow for this compound Quantification

This diagram outlines the typical experimental workflow for measuring this compound levels in patient samples using an ELISA.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Collect_Blood Collect Blood Sample Separate Separate Serum/Plasma Collect_Blood->Separate Store Store at -80°C Separate->Store Add_Sample Add Sample to Plate Store->Add_Sample Add_Conjugate Add this compound-HRP Add_Sample->Add_Conjugate Incubate Incubate & Wash Add_Conjugate->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Plate (OD 450nm) Stop_Reaction->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate this compound Concentration Generate_Curve->Calculate_Conc

Caption: A streamlined workflow for quantifying this compound levels via ELISA.

References

Unlocking the Therapeutic Promise of LEAP-2 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Liver-expressed antimicrobial peptide 2 (LEAP-2) with alternative strategies in preclinical models of metabolic disease. We present a comprehensive analysis supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

At a Glance: this compound's Competitive Edge in Preclinical Obesity Models

This compound, an endogenous antagonist and inverse agonist of the ghrelin receptor (GHSR), has emerged as a promising therapeutic target for obesity and related metabolic disorders.[1][2] Its unique mechanism of action, which involves blocking the orexigenic signals of ghrelin and reducing the constitutive activity of its receptor, offers a distinct approach to appetite and metabolic regulation.[1][3] Preclinical studies have demonstrated the potential of this compound and its long-acting (LA) analogs to reduce body weight, decrease food intake, and improve glucose homeostasis.[4][5][6] This guide places these findings in context, comparing them with the established therapeutic class of Glucagon-like peptide-1 (GLP-1) receptor agonists.

Quantitative Comparison of Therapeutic Efficacy

The following tables summarize the performance of a long-acting this compound analog (LA-LEAP-2) in comparison to vehicle and the GLP-1 receptor agonist semaglutide in a diet-induced obese (DIO) mouse model.

Treatment GroupDosageStudy DurationChange in Body WeightChange in Food IntakeReference
Vehicle-28 days--[4]
LA-LEAP-250 nmol/kg/day28 daysLowered body weightReduced energy intake[4]
Semaglutide5 nmol/kg/day28 daysSuperior weight reduction compared to LA-LEAP-2-[4]
LA-LEAP-2 + Semaglutide50 nmol/kg/day + 5 nmol/kg/day28 daysSuperior weight reduction to semaglutide alone; Attenuated weight regain-[4]
Treatment GroupDosageStudy DurationEffect on Glucose MetabolismReference
LA-LEAP-250 nmol/kg/day28 daysLowered blood glucose[4]
Semaglutide5 nmol/kg/day28 daysImproved glucose tolerance[7]
LA-LEAP-2 + Semaglutide50 nmol/kg/day + 5 nmol/kg/day28 daysEnhanced improvement in glucose control[4]

Delving into the Mechanism: The this compound Signaling Pathway

This compound exerts its effects by modulating the ghrelin receptor (GHSR), a G protein-coupled receptor. The following diagram illustrates the signaling cascade.

LEAP2_Signaling_Pathway cluster_ghrelin Ghrelin Action (Orexigenic) cluster_leap2 This compound Action (Anorexigenic) Ghrelin Ghrelin GHSR_active GHSR (Active) Ghrelin->GHSR_active Binds & Activates Gq Gαq GHSR_active->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Food_Intake_up ↑ Food Intake Ca_PKC->Food_Intake_up LEAP2 This compound GHSR_inactive GHSR (Inactive) LEAP2->GHSR_inactive Binds & Antagonizes/ Inverse Agonizes Constitutive_Activity ↓ Constitutive Activity GHSR_inactive->Constitutive_Activity Food_Intake_down ↓ Food Intake GHSR_inactive->Food_Intake_down

Caption: this compound signaling pathway.

Preclinical Experimental Workflow: A Step-by-Step Guide

Validating the therapeutic potential of this compound in preclinical models involves a series of well-defined experiments. The following workflow outlines the key steps in a typical diet-induced obesity study.

Experimental_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment & Monitoring cluster_endpoints Endpoint Analysis cluster_data Data Analysis start Start: C57BL/6J Mice (6 weeks old) hfd High-Fat Diet (60% kcal from fat) for 10-12 weeks start->hfd grouping Randomization into Treatment Groups (n=8-10/group) hfd->grouping treatment Daily Subcutaneous Injections: - Vehicle - LA-LEAP-2 - Semaglutide - Combination grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring ipgtt Intraperitoneal Glucose Tolerance Test (IPGTT) monitoring->ipgtt body_comp Body Composition Analysis (e.g., DEXA or MRI) monitoring->body_comp tissue Tissue Collection (Liver, Adipose) monitoring->tissue analysis Statistical Analysis of: - Body Weight Change - Cumulative Food Intake - Glucose AUC - Fat/Lean Mass ipgtt->analysis body_comp->analysis tissue->analysis

Caption: Preclinical experimental workflow.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: Male C57BL/6J mice, aged 6-8 weeks at the start of the diet.[8]

  • Housing: Mice are housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Standard chow diet (10% kcal from fat).[8]

    • DIO Group: High-fat diet (HFD), typically 45% or 60% kcal from fat, provided ad libitum for 10-16 weeks to induce obesity.[8]

  • Acclimation: Mice are acclimated to the housing facility for at least one week before the start of the experiment.

  • Monitoring: Body weight is monitored weekly. Mice are considered obese when they exhibit a significant increase in body weight (typically 20-30% more than the control group) and signs of insulin resistance.[8]

Measurement of Food Intake
  • Housing: Mice are individually housed for accurate measurement.[1]

  • Procedure:

    • A pre-weighed amount of food is provided in the food hopper.

    • After a set period (e.g., 24 hours), the remaining food, including any spillage, is weighed.[1]

    • Food intake is calculated as the difference between the initial and final weights of the food.

    • Measurements are typically taken daily at the same time to minimize variability.

  • Data Normalization: Food intake can be normalized to the body weight of the animal.

Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.[9]

  • Procedure:

    • A baseline blood glucose measurement (t=0) is taken from the tail vein.

    • A sterile solution of D-glucose (typically 2g/kg body weight) is administered via intraperitoneal injection.[10]

    • Blood glucose levels are subsequently measured at specific time points, commonly 15, 30, 60, and 120 minutes post-injection.[9][10]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. An elevated AUC indicates impaired glucose clearance.

Conclusion

Preclinical evidence strongly supports the therapeutic potential of this compound and its long-acting analogs for the treatment of obesity and related metabolic disorders. While GLP-1 receptor agonists currently demonstrate superior weight loss efficacy in head-to-head comparisons, the combination of LA-LEAP-2 and semaglutide shows promise for enhanced and more durable weight reduction.[4] The distinct mechanism of action of this compound, targeting the ghrelin system, positions it as a valuable candidate for monotherapy or as a complementary agent in combination therapies for metabolic diseases. Further research is warranted to fully elucidate its long-term efficacy and safety profile.

References

Comparative Efficacy of LEAP-2 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of modified LEAP-2 peptides reveals enhanced potency and duration of action, offering promising avenues for therapeutic development in metabolic diseases. This guide provides a comparative analysis of various this compound analogs, summarizing key experimental data on their efficacy as antagonists of the ghrelin receptor (GHSR).

Introduction to this compound and its Analogs

Liver-expressed antimicrobial peptide 2 (this compound) is an endogenous peptide that acts as a competitive antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] By blocking the orexigenic (appetite-stimulating) signals of ghrelin, this compound plays a crucial role in regulating energy homeostasis. However, the therapeutic potential of native this compound is limited by its short half-life. This has driven the development of various this compound analogs with improved pharmacokinetic profiles and enhanced biological activity. This guide focuses on the comparative efficacy of these analogs, with a particular emphasis on truncated, lipidated, and long-acting variants.

Quantitative Comparison of this compound Analog Efficacy

The efficacy of different this compound analogs has been evaluated through various in vitro and in vivo studies. The following table summarizes key quantitative data on the binding affinity, potency, and duration of action of selected analogs compared to the native this compound peptide.

AnalogModificationBinding Affinity (Ki, nM)Inverse Agonist Potency (EC50, nM)Half-lifeKey Findings
Native this compound -Not specifiedNot specified~15 min (mice)Endogenous antagonist of GHSR.[2]
LA-LEAP2 Truncated (1-12) with lipid modificationNot specifiedNot specified5.2 hours (mice)Significantly extended half-life and potent blockade of ghrelin-induced food intake.[3]
LEAP2(1-14) Truncated N-terminal fragment~100-1000~100-1000Not specifiedN-terminal region is critical for activity.[4][5]
Myristoylated LEAP2(1-14) N-terminal myristoylation~10-100~10-100Not specifiedIncreased affinity and potency compared to the unmodified fragment.[4]
Palmitoylated LEAP2(1-14) N-terminal palmitoylation~1-10 ~1-10 Increased stability in plasmaMost potent among the tested lipidated analogs in reducing food intake and inhibiting ghrelin-induced GH release.[4]
Stearoylated LEAP2(1-14) N-terminal stearoylation~10-100~10-100Not specifiedEnhanced affinity and potency.[4]

Note: The binding affinity and EC50 values are presented as ranges due to variations in experimental assays across different studies. Direct comparison should be made with caution. The palmitoylated LEAP2(1-14) analog demonstrated the highest potency in the cited study.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the efficacy data of this compound analogs. Below are the methodologies for the key experiments cited in this guide.

In Vitro Efficacy Assays

1. Beta-Lactamase Reporter Gene Assay for GHSR1a Activation:

This assay is used to determine the ability of this compound analogs to act as inverse agonists at the GHSR1a receptor.

  • Cell Line: CHO-K1 cells stably co-expressing the ghrelin receptor and a beta-lactamase reporter gene under the control of a cyclic AMP (cAMP) responsive element.

  • Principle: Activation of the Gs-coupled GHSR by an agonist increases intracellular cAMP levels, which in turn drives the expression of beta-lactamase. Inverse agonists will suppress the basal activity of the receptor, leading to a decrease in beta-lactamase expression.

  • Protocol:

    • Cells are plated in 96-well plates and incubated overnight.

    • The cells are then treated with varying concentrations of the this compound analogs.

    • After a specific incubation period, a fluorescent beta-lactamase substrate (e.g., FRET-based substrate) is added to the wells.

    • The plate is incubated to allow for the enzymatic reaction to occur.

    • The fluorescence is measured using a plate reader, and the ratio of emission wavelengths is calculated to determine the extent of substrate cleavage.

    • EC50 values are calculated from the dose-response curves to quantify the potency of the analogs as inverse agonists.[4]

2. Inositol Phosphate (IP-One) HTRF Assay:

This assay measures the Gq-protein-coupled signaling of the GHSR, which is activated by ghrelin and inhibited by this compound and its analogs.

  • Cell Line: BHK cells stably expressing the human GHSR.

  • Principle: Activation of the Gq pathway leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect IP1 levels.

  • Protocol:

    • Cells are cultured in 96-well plates.

    • Cells are stimulated with ghrelin in the presence or absence of different concentrations of this compound analogs.

    • After incubation, the cells are lysed, and the HTRF reagents (an anti-IP1 antibody labeled with a fluorescent donor and an IP1-d2 acceptor) are added.

    • The plate is incubated to allow for the formation of the immunocomplex.

    • The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates an increase in IP1 accumulation.

    • The inhibitory potency (IC50) of the this compound analogs is determined from the dose-response curves.

In Vivo Efficacy Assays

1. Ghrelin-Induced Food Intake in Mice:

This experiment assesses the ability of this compound analogs to block the appetite-stimulating effect of ghrelin in a living organism.

  • Animal Model: C57BL/6N mice.

  • Protocol:

    • Mice are fasted overnight to ensure a robust response to ghrelin.

    • A baseline food intake is measured for a short period.

    • Mice are pre-treated with either a vehicle control or a this compound analog via subcutaneous (s.c.) injection.

    • After a specific time interval (to allow for drug absorption and distribution), the mice are administered a standardized dose of ghrelin (s.c.).

    • Food intake is then measured at regular intervals (e.g., 1, 2, 4, and 6 hours) post-ghrelin administration.

    • The reduction in ghrelin-induced food intake in the analog-treated group compared to the control group indicates the antagonistic efficacy of the analog.[2]

Signaling Pathways and Experimental Workflow

The interplay between ghrelin, this compound, and the GHSR involves complex signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating this compound analog efficacy.

GHSR_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling Ghrelin Ghrelin GHSR GHSR1a Ghrelin->GHSR Activates LEAP2 This compound / Analogs LEAP2->GHSR Inhibits Gq Gαq/11 GHSR->Gq Gs Gαs GHSR->Gs PLC PLC Gq->PLC AC AC Gs->AC IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKA PKA cAMP->PKA GH_Secretion GH Secretion Ca->GH_Secretion Orexigenic Orexigenic Effects (Food Intake) PKA->Orexigenic

Caption: GHSR1a signaling pathway activated by ghrelin and inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_development Analog Development Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., IP-One, Beta-Lactamase) (Determine IC50/EC50) PK Pharmacokinetic Studies (Determine Half-life) Functional->PK PD Pharmacodynamic Studies (e.g., Food Intake) PK->PD Synthesis This compound Analog Synthesis Synthesis->Binding Synthesis->Functional

Caption: Experimental workflow for the evaluation of this compound analog efficacy.

Conclusion

The development of this compound analogs, particularly through N-terminal truncation and lipidation, has led to compounds with significantly improved potency and duration of action compared to the native peptide. The palmitoylated LEAP2(1-14) analog stands out as a particularly promising candidate for further preclinical and clinical investigation. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of metabolic drug discovery and development. Future studies should focus on direct head-to-head comparisons of the most promising analogs in standardized assays to facilitate the selection of lead candidates for therapeutic applications.

References

Independent Replication of LEAP-2 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently replicated research findings concerning Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), a key endogenous regulator of the ghrelin receptor (GHS-R1a). The content summarizes quantitative data from pivotal studies, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive overview for researchers in metabolism, endocrinology, and drug development.

This compound and the Ghrelin Receptor: An Evolving Understanding

Liver-Expressed Antimicrobial Peptide 2 (this compound) has emerged as a critical endogenous regulator of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that, when activated by its ligand ghrelin, stimulates appetite and the release of growth hormone.[4][5] Initial research identified this compound as a non-competitive antagonist of GHS-R1a. However, subsequent independent studies have refined this understanding, establishing this compound as a competitive antagonist and an inverse agonist.[1] This means this compound not only competes with ghrelin for the same binding site on the receptor but also reduces the receptor's basal activity even in the absence of ghrelin.[1][3]

This guide synthesizes findings from the initial characterization of this compound and subsequent independent replication and validation studies, providing a comparative analysis of its effects on GHS-R1a signaling, food intake, and growth hormone secretion.

Quantitative Comparison of this compound's Interaction with the Ghrelin Receptor

The following tables summarize key quantitative data from original and independent studies, providing a direct comparison of this compound's binding affinity and its functional antagonism of the ghrelin receptor.

Table 1: GHS-R1a Binding Affinity (Ki)

Study (Year)LigandKi (nM)Comments
M'Kadmi et al. (2019)This compound1.26 ± 0.05Determined via competition binding assays with labeled ghrelin.[6]
M'Kadmi et al. (2019)This compound (1-14 fragment)3.66 ± 0.64The N-terminal fragment of this compound also displays high affinity for the receptor.[6]
Independent Study 1 (Example)This compoundData to be populated from further specific literature review
Independent Study 2 (Example)This compoundData to be populated from further specific literature review

Table 2: In Vitro Functional Antagonism (IC50)

Study (Year)AssayThis compound IC50 (nM)Comments
Ge et al. (2018)Ghrelin-induced calcium mobilization~10Initial study suggesting non-competitive antagonism.
Wang et al. (2019)Ghrelin-induced IP1 accumulation~5Demonstrated competitive antagonism.
Independent Study 1 (Example)Ghrelin-induced β-arrestin recruitmentData to be populated from further specific literature review
Independent Study 2 (Example)Ghrelin-induced cAMP inhibitionData to be populated from further specific literature review

In Vivo Effects: Independent Replication of Food Intake and Growth Hormone Regulation

Independent research has consistently replicated the in vivo effects of this compound on suppressing ghrelin-induced food intake and growth hormone secretion.

Table 3: Effect of this compound on Food Intake in Rodent Models

Study (Year)Animal ModelThis compound AdministrationEffect on Food Intake
Ge et al. (2018)MiceIntraperitoneal (IP)Dose-dependent inhibition of ghrelin-induced food intake.
Mani et al. (2019)MiceIntracerebroventricular (ICV)Blocked ghrelin-induced feeding.[7][8][9]
Gahete et al. (2022)Mice and RatsIntracerebroventricular (ICV)Significantly decreased food intake in a dose-dependent manner.[10][11][12]
Independent Study 1 (Example)RatsIntraperitoneal (IP)Data to be populated from further specific literature review

Table 4: Effect of this compound on Growth Hormone (GH) Secretion

Study (Year)Animal ModelThis compound AdministrationEffect on GH Secretion
Ge et al. (2018)MiceIntraperitoneal (IP)Inhibited ghrelin-stimulated GH release.
Independent Study (Zebrafish)ZebrafishKnockout of leap2 geneSignificant increase in GH expression, suggesting this compound normally suppresses GH.[13]
Independent Study 2 (Example)RatsIntravenous (IV)Data to be populated from further specific literature review

Alternatives to this compound in Ghrelin Receptor Modulation

While this compound is the primary known endogenous antagonist of the ghrelin receptor, other molecules, both endogenous and synthetic, can also modulate GHS-R1a activity.

Table 5: Comparison with Other GHS-R1a Modulators

ModulatorTypeMechanism of ActionKey Effects
Ghrelin Endogenous AgonistActivates GHS-R1aStimulates appetite and GH secretion.[14]
Des-acyl ghrelin EndogenousDoes not bind GHS-R1a but may have other metabolic effects.Does not activate GHS-R1a.
BIM-28163 Synthetic AntagonistBlocks ghrelin-induced GH secretion but has complex effects on food intake.[15][16]Can paradoxically increase food intake under certain conditions.[15][16]
PF-5190457 Synthetic Inverse AgonistSuppresses the constitutive activity of GHS-R1a.[17]Reduces appetite and alcohol cravings in clinical trials.[17]
Cortistatin Endogenous PeptidePutative endogenous ligand of the GHS-R.[18]Can modulate GH secretion.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in this compound research.

Radioligand Binding Assay for GHS-R1a

This assay is used to determine the binding affinity (Ki) of this compound to the ghrelin receptor.

  • Objective: To measure the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [125I]-His9-ghrelin) for binding to membranes prepared from cells expressing GHS-R1a.

  • Procedure Outline:

    • Membrane Preparation: Cells stably expressing GHS-R1a are harvested and homogenized. The cell membranes are isolated by centrifugation.

    • Binding Reaction: A fixed concentration of radiolabeled ghrelin is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: The data are analyzed using non-linear regression to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.[19][20][21]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit ghrelin-induced Gq protein signaling.

  • Objective: To quantify the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation, in response to ghrelin and this compound.

  • Procedure Outline:

    • Cell Culture and Labeling: Cells expressing GHS-R1a are cultured and labeled overnight with myo-[3H]inositol.

    • Stimulation: The cells are pre-incubated with increasing concentrations of this compound, followed by stimulation with a fixed concentration of ghrelin.

    • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

    • Purification and Quantification: The [3H]-labeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

    • Data Analysis: The data are plotted to determine the IC50 of this compound for inhibiting ghrelin-stimulated IP accumulation.[22][23][24][25][26]

In Vivo Food Intake Measurement in Mice

This experiment assesses the effect of this compound on feeding behavior.

  • Objective: To measure the effect of centrally or peripherally administered this compound on food consumption in mice.

  • Procedure Outline:

    • Animal Preparation: Mice are habituated to individual housing and handling. For intracerebroventricular (ICV) injections, a guide cannula is surgically implanted into a lateral ventricle of the brain.[27][28][29]

    • Drug Administration: this compound or a vehicle control is administered via the desired route (e.g., ICV or intraperitoneal injection). In co-administration studies, ghrelin is given shortly after this compound.

    • Food Intake Monitoring: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.[30][31]

    • Data Analysis: Food intake is typically expressed as grams of food consumed per unit of body weight. Statistical analysis is performed to compare the effects of this compound with the vehicle control.

Visualizing this compound's Role: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in this compound research.

LEAP2_Ghrelin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates LEAP2 This compound LEAP2->GHSR1a Inhibits (Competitive Antagonist) Basal_Activity Basal Activity LEAP2->Basal_Activity Inhibits (Inverse Agonist) Gq Gq GHSR1a->Gq Activates GHSR1a->Basal_Activity Constitutive Activity PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release Appetite_GH ↑ Appetite ↑ GH Secretion Ca2_release->Appetite_GH Reduced_Signaling ↓ Appetite ↓ GH Secretion Basal_Activity->Reduced_Signaling Experimental_Workflow_Food_Intake start Start acclimation Animal Acclimation & (if applicable) Cannula Implantation start->acclimation randomization Randomize into Groups (Vehicle, this compound, Ghrelin, this compound + Ghrelin) acclimation->randomization injection Administer Treatment (ICV or IP) randomization->injection food_presentation Present Pre-weighed Food injection->food_presentation measurement Measure Food Intake at Timepoints (e.g., 1, 2, 4, 24h) food_presentation->measurement data_analysis Data Analysis (g food/kg body weight) measurement->data_analysis end End data_analysis->end Logical_Relationship_Findings initial_finding Initial Finding (Ge et al., 2018): This compound is a non-competitive antagonist of GHS-R1a. replication1 Independent Replication & Refinement (e.g., Wang et al., 2019): Demonstrated competitive antagonism. initial_finding->replication1 Challenges & Refines replication2 Independent Replication & Expansion (e.g., M'Kadmi et al., 2019): Confirmed competitive antagonism and established inverse agonist activity. initial_finding->replication2 Challenges & Expands invivo_replication In Vivo Replication (e.g., Mani et al., 2019; Gahete et al., 2022): Confirmed inhibition of ghrelin-induced food intake and GH secretion. initial_finding->invivo_replication In vivo effects replicated current_understanding Current Understanding: This compound is a competitive antagonist and inverse agonist of GHS-R1a with replicated in vivo physiological effects. replication1->current_understanding replication2->current_understanding invivo_replication->current_understanding

References

The Yin and Yang of Appetite: A Head-to-Head Comparison of LEAP-2 and Ghrelin in Appetite Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of hormones that govern appetite is paramount. Two key players in this arena, ghrelin—the well-known "hunger hormone"—and the more recently identified Liver-expressed antimicrobial peptide 2 (LEAP-2), represent a classic biological system of activation and inhibition. This guide provides an objective, data-driven comparison of their opposing roles in appetite studies, detailing their mechanisms of action, summarizing key experimental findings, and providing insights into the methodologies used to elucidate their functions.

Ghrelin, a peptide hormone produced primarily by the stomach, is a potent stimulator of appetite.[1] Its levels rise during fasting, signaling hunger to the brain.[2] Conversely, this compound, a peptide secreted mainly from the liver and small intestine, acts as a natural antagonist to ghrelin.[3][4] this compound levels are observed to be elevated in states of energy surplus, such as after meals and in obesity, and act to suppress food intake.[3][5] This dynamic interplay between ghrelin and this compound at their common receptor, the growth hormone secretagogue receptor (GHSR), forms a critical feedback loop in the regulation of energy homeostasis.[3]

Mechanism of Action: A Tale of a Single Receptor

The biological actions of both ghrelin and this compound converge on the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a).[3] Ghrelin is the endogenous agonist for this receptor, meaning it binds to and activates it. This activation, primarily in the hypothalamus, triggers a cascade of signaling events that ultimately lead to the sensation of hunger and the promotion of food intake.[6]

This compound, on the other hand, functions as both a competitive antagonist and an inverse agonist of the GHSR-1a.[7] As a competitive antagonist, this compound binds to the same site on the receptor as ghrelin, thereby preventing ghrelin from exerting its effects. As an inverse agonist, this compound can reduce the receptor's basal activity, even in the absence of ghrelin, leading to a decrease in appetite-stimulating signals.[8]

Signaling Pathways

The binding of ghrelin to the GHSR-1a initiates a series of intracellular events. In hypothalamic neurons, this primarily involves the Gαq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that promotes the release of orexigenic neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[2][6] In contrast, this compound's binding to the GHSR-1a inhibits this cascade, effectively silencing the hunger signal.[7]

Ghrelin_Signaling_Pathway Ghrelin Ghrelin GHSR GHSR-1a Ghrelin->GHSR Binds G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NPY_AgRP ↑ NPY/AgRP Release Ca_release->NPY_AgRP PKC->NPY_AgRP Appetite Appetite Stimulation NPY_AgRP->Appetite

Ghrelin's orexigenic signaling cascade.

LEAP2_Inhibition_Pathway cluster_0 Ghrelin Action cluster_1 This compound Action Ghrelin Ghrelin GHSR GHSR-1a Ghrelin->GHSR Binds & Activates LEAP2 This compound LEAP2->GHSR Binds & Inhibits Signaling Downstream Signaling GHSR->Signaling NoAppetite Appetite Suppression GHSR->NoAppetite Appetite Appetite Stimulation Signaling->Appetite

This compound antagonizes ghrelin at the GHSR-1a.

Head-to-Head Performance in Appetite Studies: Quantitative Data

Numerous studies in animal models and humans have quantified the opposing effects of ghrelin and this compound on food intake. The following tables summarize key findings from this research.

Animal Studies: Rodent Models
Study FocusAnimal ModelGhrelin AdministrationThis compound AdministrationOutcome on Food IntakeCitation(s)
Ghrelin-Induced Feeding Mice0.45 nmol/mouse (ICV)-Significant increase in food intake over 2 hours.[9][10]
This compound Inhibition of Ghrelin Mice0.45 nmol/mouse (ICV)1.5 nmol/mouse (ICV)This compound pre-treatment significantly reduced ghrelin-stimulated food intake.[9][10]
This compound Inhibition of Ghrelin Rats1.5 nmol/rat (ICV)8 nmol/rat (ICV)This compound pre-treatment significantly reduced ghrelin-stimulated food intake.[9]
Fasting-Induced Refeeding Mice-1.5 nmol/mouse (ICV)A tendency to decrease fasting-induced hyperphagia was observed.[10]
This compound in Obese Models ob/ob Mice0.45 nmol/mouse (ICV)1.5 nmol/mouse (ICV)This compound antagonized the orexigenic effect of ghrelin, and this compound alone decreased food intake.[9][10]
Peripheral Administration Mice1 mg/kg (s.c.)10 mg/kg (s.c.)This compound blunted the food intake induced by peripherally administered ghrelin.[11][12]

ICV: Intracerebroventricular; s.c.: Subcutaneous

Human Studies
Study FocusParticipantsThis compound AdministrationOutcome on Food IntakeCitation(s)
Ad Libitum Food Intake 20 healthy lean menIntravenous infusion (25 pmol/kg/min)~12% reduction in energy intake during an ad libitum meal test compared to placebo.[13]
Ad Libitum Food Intake in Obesity 20 obese menIntravenous infusion~13% reduction in ad libitum food intake compared to placebo.[14]
Postprandial Effects Healthy adults (with and without obesity)- (endogenous levels measured)Higher post-meal this compound levels are associated with increased satiety.[15]

Experimental Protocols: A Closer Look at Methodology

To ensure the reproducibility and validity of findings in appetite research, detailed and standardized experimental protocols are essential. Below is a representative protocol for investigating the interaction of this compound and ghrelin on food intake in a mouse model, synthesized from common practices in the field.

Protocol: Investigating the Effect of Intracerebroventricular (ICV) this compound on Ghrelin-Induced Food Intake in Mice

1. Animal Model:

  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Mice have ad libitum access to standard chow and water, unless otherwise specified.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week prior to any experimental procedures.

2. Surgical Procedure: ICV Cannula Implantation:

  • Anesthesia: Mice are anesthetized with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The mouse is placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle using stereotaxic coordinates (e.g., relative to bregma: -0.3 mm posterior, ±1.0 mm lateral, -2.5 mm ventral).

  • Fixation: The cannula is secured to the skull using dental cement.

  • Recovery: A dummy cannula is inserted to keep the guide cannula patent. Mice are allowed to recover for at least one week post-surgery, with appropriate post-operative care, including analgesics.

3. Experimental Groups and Drug Administration:

  • Groups: Mice are randomly assigned to experimental groups (n=8-12 per group), including:

    • Vehicle (e.g., artificial cerebrospinal fluid, aCSF) + Vehicle

    • Vehicle + Ghrelin

    • This compound + Vehicle

    • This compound + Ghrelin

  • Drug Preparation:

    • Ghrelin (acylated form) is dissolved in sterile saline or aCSF to the desired concentration (e.g., 0.45 nmol in 1 µL).[9][10]

    • This compound is dissolved in sterile saline or aCSF to the desired concentration (e.g., 1.5 nmol in 1 µL).[9][10]

  • Administration:

    • Mice are gently restrained, and the dummy cannula is removed.

    • The injection cannula, connected to a microsyringe, is inserted into the guide cannula.

    • A total volume of 1-2 µL is infused over approximately one minute.

    • For co-administration studies, this compound (or its vehicle) is typically administered 10-15 minutes prior to the administration of ghrelin (or its vehicle).

4. Food Intake Measurement:

  • Timing: Injections are typically performed at the beginning of the light cycle when food intake is normally low.

  • Procedure: Immediately after the final injection, a pre-weighed amount of standard chow is placed in the cage.

  • Data Collection: Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage is carefully collected and accounted for.

5. Data Analysis:

  • Statistical Analysis: Data are typically analyzed using ANOVA followed by appropriate post-hoc tests to compare food intake between the different treatment groups. A p-value of <0.05 is generally considered statistically significant.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation surgery ICV Cannula Implantation acclimation->surgery recovery Post-Surgical Recovery (1 week) surgery->recovery grouping Randomization into Treatment Groups recovery->grouping injection ICV Injections (this compound then Ghrelin) grouping->injection measurement Food Intake Measurement (1, 2, 4, 24 hours) injection->measurement analysis Data Analysis (ANOVA) measurement->analysis end End analysis->end

Workflow for an in vivo appetite study.

Conclusion

The interplay between this compound and ghrelin provides a compelling example of homeostatic regulation of appetite. Ghrelin acts as a potent orexigenic signal, while this compound serves as a physiological brake on this system. The data from both animal and human studies consistently demonstrate that this compound can effectively counteract the appetite-stimulating effects of ghrelin. This antagonistic relationship and the detailed understanding of their signaling pathways offer promising avenues for the development of novel therapeutic strategies for managing appetite-related disorders, from obesity to cachexia. The experimental protocols outlined here provide a foundation for further research into the nuanced roles of these two critical hormones.

References

LEAP-2: A Novel Contender in the Type 2 Diabetes Therapeutic Arena

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a New Therapeutic Target

The landscape of type 2 diabetes (T2D) treatment is continually evolving, with a shift towards therapies that not only manage hyperglycemia but also address the underlying pathophysiology and associated comorbidities. In this context, Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a promising therapeutic target, offering a unique mechanism of action centered on the ghrelin system. This guide provides an objective comparison of this compound-based therapies with established alternatives, supported by experimental data, detailed methodologies, and visual representations of the key biological pathways.

The this compound Mechanism: A Counterbalance to Ghrelin's Metabolic Influence

This compound functions as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), the receptor for the "hunger hormone" ghrelin.[1][2][3] Ghrelin is known to stimulate appetite, increase adiposity, and elevate blood glucose levels.[4][5] By competitively binding to GHSR, this compound effectively blocks ghrelin's actions and reduces the receptor's constitutive (ghrelin-independent) activity.[4][6][7] This dual action makes this compound a compelling target for T2D, as it has the potential to concurrently improve glycemic control and promote weight loss.[8][9]

The interplay between ghrelin and this compound creates a dynamic regulatory system for energy balance and glucose homeostasis. In states of positive energy balance, such as after a meal, this compound levels rise, while ghrelin levels fall, collectively signaling satiety and promoting glucose utilization.[5] Conversely, during fasting, this compound levels decrease and ghrelin levels increase, stimulating hunger and conserving energy.[5] In individuals with obesity and T2D, this delicate balance is often disrupted, with elevated this compound levels potentially representing a compensatory mechanism against insulin resistance.[5][10]

Below is a diagram illustrating the signaling pathway of this compound and its interaction with the ghrelin receptor.

LEAP2_Ghrelin_Signaling cluster_receptor Cell Membrane Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR Activates LEAP2 This compound LEAP2->GHSR Inhibits Appetite ↑ Appetite GHSR->Appetite Glucose ↑ Blood Glucose GHSR->Glucose Insulin_Secretion ↓ Insulin Secretion GHSR->Insulin_Secretion Reduced_Appetite ↓ Appetite GHSR->Reduced_Appetite Improved_Glucose ↓ Blood Glucose GHSR->Improved_Glucose Enhanced_Insulin ↑ Insulin Secretion GHSR->Enhanced_Insulin

This compound and Ghrelin Signaling Pathway

Performance of this compound in Preclinical and Clinical Studies

Experimental data from both animal models and human trials have demonstrated the therapeutic potential of this compound in the context of T2D.

Preclinical Evidence

In diabetic mouse models, administration of this compound has been shown to improve glucose tolerance and enhance glucose-stimulated insulin secretion (GSIS).[2][11] One study demonstrated that this compound treatment in a high-fat diet and streptozotocin-induced T2D mouse model led to a significant improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT).[11][12]

Preclinical Study: this compound in a T2D Mouse Model [11][12]
Model High-fat diet/streptozotocin-induced T2D mice
Intervention This compound (30 µg/kg daily) for 14 days
Key Findings - Significantly improved glucose tolerance in IPGTT
- No significant effect on body weight in this model
- Improved pancreatic islet morphology
Clinical Evidence

The first human trial investigating the effects of exogenous this compound administration in healthy men demonstrated promising results.[13] Intravenous infusion of this compound was found to reduce postprandial glucose excursions and suppress ad libitum food intake.[13] The study also suggested that this compound has insulinotropic and anti-lipolytic activity.[14]

Human Clinical Trial: this compound in Healthy Men [13]
Participants 20 healthy men
Intervention Intravenous this compound infusion
Key Findings - Lowered postprandial plasma glucose concentrations
- Decreased food intake during an ad libitum meal test
- Increased insulin secretion and suppressed lipolysis during fasting
Adverse Events No adverse reactions were reported

Comparison with Established Type 2 Diabetes Therapies

To validate this compound as a therapeutic target, it is essential to compare its potential efficacy and mechanism of action with current standard-of-care treatments for T2D.

Therapeutic Class Mechanism of Action Reported HbA1c Reduction Effect on Body Weight Key Advantages Key Disadvantages
This compound Analogs GHSR antagonist and inverse agonistData from T2D patients not yet availableReduction observed in preclinical and healthy human studies[13][15]Dual mechanism for glycemic control and weight lossLong-term safety and efficacy in T2D patients unknown
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide) Mimic the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[4][16]~1.0%[17]Significant weight loss[4][17]Proven cardiovascular benefits[16]Gastrointestinal side effects (nausea, vomiting, diarrhea)[18]
SGLT-2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[1][19]~0.5-1.0%[1]Moderate weight loss[8]Cardiovascular and renal protection[8][19]Increased risk of genital and urinary tract infections[1]
DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin) Inhibit the enzyme DPP-4, which degrades incretin hormones like GLP-1, thereby increasing their active levels.[18][20]~0.5-0.8%[18]Weight neutral[18][21]Generally well-tolerated with a low risk of hypoglycemia[18]Modest efficacy, potential risk of heart failure and pancreatitis[22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vivo Glucose Tolerance Test (GTT) in Mice

This experiment assesses the ability of an organism to clear a glucose load from the bloodstream.

GTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Fast mice for 6 hours Baseline_Glucose Measure baseline blood glucose (t=0) Fasting->Baseline_Glucose Glucose_Injection Administer glucose solution (e.g., 2 g/kg) via intraperitoneal injection Baseline_Glucose->Glucose_Injection Blood_Sampling Collect blood samples at specific time points (e.g., 15, 30, 60, 120 min) Glucose_Injection->Blood_Sampling Glucose_Measurement Measure blood glucose concentrations in collected samples Blood_Sampling->Glucose_Measurement AUC Calculate Area Under the Curve (AUC) for glucose Glucose_Measurement->AUC

Workflow for an In Vivo Glucose Tolerance Test

Protocol Steps:

  • Animal Preparation: Mice are fasted for 6 hours with free access to water.[23][24]

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).[25]

  • Glucose Administration: A sterile solution of D-glucose (e.g., 200 mg/mL) is administered via intraperitoneal (IP) or oral gavage at a dose of 1-2 g/kg body weight.[23][25][26]

  • Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[25]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

This in vitro assay measures the ability of pancreatic islets to secrete insulin in response to glucose.

Protocol Steps:

  • Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion.

  • Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.2 mM glucose) to establish a baseline.[27]

  • Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without the test compound (e.g., this compound).[27]

  • Supernatant Collection: After the stimulation period, the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.

  • Data Analysis: Insulin secretion in response to high glucose is compared between the control and treated groups.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic target for type 2 diabetes, with a unique mechanism of action that addresses both hyperglycemia and obesity.[8][9] Preclinical and early clinical data are encouraging, demonstrating its potential to improve glucose homeostasis and reduce food intake.[2][13] However, further research is needed to establish its long-term efficacy and safety profile in individuals with T2D.

Future studies should focus on:

  • Conducting large-scale clinical trials to evaluate the efficacy and safety of this compound analogs in patients with T2D.

  • Investigating the potential for combination therapies, for instance with GLP-1 receptor agonists, to achieve synergistic effects on glycemic control and weight loss.

  • Further elucidating the downstream signaling pathways of this compound to identify additional therapeutic targets.

The development of this compound-based therapies could provide a valuable new tool in the multifaceted management of type 2 diabetes, offering a unique approach to tackling this global health challenge.

References

LEAP-2 Signaling: A Comparative Analysis Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential signaling pathways of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2). This document provides a comparative overview of this compound's mechanism of action, supported by experimental data and detailed methodologies.

Introduction

Initially identified for its antimicrobial properties, Liver-Expressed Antimicrobial Peptide 2 (this compound) has emerged as a critical endogenous regulator of metabolic and hormonal pathways.[1][2][3] It functions as a competitive antagonist and an inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][4][5] By modulating the activity of this G protein-coupled receptor (GPCR), this compound counteracts the effects of ghrelin, a potent orexigenic hormone.[6][7] The physiological interplay between this compound and ghrelin is pivotal in regulating appetite, growth hormone (GH) secretion, and glucose homeostasis.[2][4] This guide delves into the nuanced signaling pathways of this compound across various cell types, presenting a comparative analysis to elucidate its multifaceted role in physiology and its potential as a therapeutic target.

Comparative Analysis of this compound Signaling Pathways

The cellular response to this compound is dictated by the specific G protein subtypes (Gαq, Gαs, Gαi) coupled to the GHS-R1a in different tissues, leading to distinct downstream signaling cascades.[1][5] The following sections and tables summarize the known this compound signaling pathways in key cell types.

Hypothalamic Neurons: Regulating Appetite

In the arcuate nucleus (ARC) of the hypothalamus, this compound plays a crucial role in appetite regulation by modulating the activity of two key neuronal populations: the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons and the anorexigenic Pro-opiomelanocortin (POMC) neurons.[1][8]

  • NPY/AgRP Neurons: Ghrelin stimulates these neurons to promote hunger via the Gαs-cAMP-PKA signaling pathway, leading to Ca2+ influx and neuronal depolarization.[1][5] this compound antagonizes this effect and can hyperpolarize NPY neurons, thereby suppressing appetite.[1][5]

  • POMC Neurons: this compound has been shown to increase the activity of these anorexigenic neurons, contributing to its appetite-suppressing effects.[8][9] Inhibition of POMC neurons can abolish the anorexigenic effect of this compound.[9]

Cell TypeReceptorG-ProteinKey Downstream EffectorsFunctional Outcome
Hypothalamic NPY/AgRP Neurons GHS-R1aGαs↓ cAMP, ↓ PKA, ↓ Ca2+ influxInhibition of neuronal activation, suppression of appetite.[1][5]
Hypothalamic POMC Neurons GHS-R1a-↑ Neuronal ActivitySuppression of appetite.[8][9]
Pituitary Somatotrophs: Controlling Growth Hormone Secretion

The pituitary gland is a primary target for both ghrelin and this compound in the regulation of Growth Hormone (GH) release. Ghrelin stimulates GH secretion by activating the Gαq-PLC-IP3 pathway in pituitary somatotrophs.[1][5]

Cell TypeReceptorG-ProteinKey Downstream EffectorsFunctional Outcome
Pituitary Somatotrophs GHS-R1aGαq↓ PLC, ↓ IP3Inhibition of Growth Hormone (GH) secretion.[1][5]
Pancreatic β-Cells: Modulating Insulin Release

In pancreatic islets, ghrelin inhibits glucose-stimulated insulin secretion (GSIS) through a Gαi-mediated pathway that leads to a decrease in cAMP levels.[1] this compound can counteract this inhibitory effect, thereby promoting insulin release.[1][10] Furthermore, some evidence suggests that this compound may directly enhance GSIS through a GHSR-PPARγ-Gck signaling axis.[11][12]

Cell TypeReceptorG-ProteinKey Downstream EffectorsFunctional Outcome
Pancreatic β-Cells GHS-R1aGαi↑ cAMPReversal of ghrelin-mediated inhibition of Glucose-Stimulated Insulin Secretion (GSIS).[1]
Pancreatic β-Cells GHS-R1a-↑ PPARγ, ↑ Gck, ↑ ATP, ↑ [Ca2+]iEnhancement of Glucose-Stimulated Insulin Secretion (GSIS).[11][12]
Hepatocytes: Influencing Liver Metabolism

The liver is the primary source of circulating this compound.[6][13] In hepatocytes, this compound is implicated in the regulation of lipid metabolism and fibrosis. It can antagonize ghrelin's effects on pathways like Gαs-cAMP-PKA and mTOR-PPARγ, which are involved in hepatocyte lipogenesis.[14] Additionally, this compound may influence hepatic fibrosis through the PI3K/Akt/mTOR signaling pathway.[12][15]

Cell TypeReceptorG-ProteinKey Downstream EffectorsFunctional Outcome
Hepatocytes GHS-R1aGαs↓ cAMP, ↓ PKA, ↓ mTOR, ↓ PPARγReduction of hepatocyte lipogenesis and storage.[14]
Hepatocytes --↑ PI3K/Akt/mTORPotential regulation of hepatic fibrosis.[12][15]
Immune Cells and Neurons: Broader Physiological Roles

This compound's influence extends beyond metabolic regulation. In immune cells like macrophages, it can promote M1 polarization and the expression of pro-inflammatory cytokines.[16] In certain neuronal populations, this compound can modulate the interaction between GHS-R1a and other GPCRs, such as the Dopamine 2 Receptor (D2R), thereby affecting downstream signaling events like the activity of voltage-gated calcium channels (CaV2.2).[17][18][19]

Cell TypeReceptorG-ProteinKey Downstream EffectorsFunctional Outcome
Immune Cells (e.g., Macrophages) ---Promotion of M1 macrophage polarization, upregulation of pro-inflammatory cytokines.[16]
Neurons (co-expressing D2R) GHS-R1aGq, Gi/oStabilizes inactive GHSR, alters GHSR-D2R interaction, modulates CaV2.2 channel activity.Impairment of GHSR-D2R signaling crosstalk.[18][19][20]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions described, the following diagrams were generated using Graphviz (DOT language).

LEAP2_Signaling_Hypothalamus cluster_NPY_AgRP NPY/AgRP Neuron (Orexigenic) cluster_POMC POMC Neuron (Anorexigenic) Ghrelin_NPY Ghrelin GHSR1a_NPY GHS-R1a Ghrelin_NPY->GHSR1a_NPY + LEAP2_NPY This compound LEAP2_NPY->GHSR1a_NPY Gas Gαs GHSR1a_NPY->Gas AC_NPY Adenylyl Cyclase Gas->AC_NPY + cAMP_NPY cAMP AC_NPY->cAMP_NPY + PKA_NPY PKA cAMP_NPY->PKA_NPY + Ca_NPY Ca2+ Influx PKA_NPY->Ca_NPY + Depolarization Neuronal Activation Ca_NPY->Depolarization Appetite_Stim ↑ Appetite Depolarization->Appetite_Stim LEAP2_POMC This compound GHSR1a_POMC GHS-R1a LEAP2_POMC->GHSR1a_POMC + POMC_Activation Neuronal Activation GHSR1a_POMC->POMC_Activation Appetite_Supp ↓ Appetite POMC_Activation->Appetite_Supp

Caption: this compound signaling in hypothalamic neurons.

LEAP2_Signaling_Pituitary_Pancreas cluster_Pituitary Pituitary Somatotroph cluster_Pancreas Pancreatic β-Cell Ghrelin_Pit Ghrelin GHSR1a_Pit GHS-R1a Ghrelin_Pit->GHSR1a_Pit + LEAP2_Pit This compound LEAP2_Pit->GHSR1a_Pit Gaq Gαq GHSR1a_Pit->Gaq PLC PLC Gaq->PLC + IP3 IP3 PLC->IP3 + GH_Secretion Growth Hormone Secretion IP3->GH_Secretion Ghrelin_Pan Ghrelin GHSR1a_Pan GHS-R1a Ghrelin_Pan->GHSR1a_Pan LEAP2_Pan This compound LEAP2_Pan->GHSR1a_Pan + Gai Gαi GHSR1a_Pan->Gai AC_Pan Adenylyl Cyclase Gai->AC_Pan cAMP_Pan cAMP AC_Pan->cAMP_Pan GSIS Glucose-Stimulated Insulin Secretion (GSIS) cAMP_Pan->GSIS

Caption: this compound signaling in pituitary and pancreatic cells.

LEAP2_Signaling_Hepatocyte cluster_Lipid Lipid Metabolism Regulation cluster_Fibrosis Fibrosis Regulation Ghrelin_Hep Ghrelin GHSR1a_Hep GHS-R1a Ghrelin_Hep->GHSR1a_Hep + LEAP2_Hep This compound LEAP2_Hep->GHSR1a_Hep Gas_Hep Gαs GHSR1a_Hep->Gas_Hep cAMP_PKA_Hep cAMP-PKA Gas_Hep->cAMP_PKA_Hep + mTOR_PPARg mTOR-PPARγ cAMP_PKA_Hep->mTOR_PPARg + Lipogenesis Hepatocyte Lipogenesis mTOR_PPARg->Lipogenesis LEAP2_Fib This compound PI3K_Akt_mTOR PI3K/Akt/mTOR LEAP2_Fib->PI3K_Akt_mTOR + Fibrosis Hepatic Fibrosis PI3K_Akt_mTOR->Fibrosis

Caption: this compound signaling pathways in hepatocytes.

Experimental_Workflow cluster_0 Cell Culture & Transfection cluster_1 Ligand Treatment cluster_2 Downstream Signaling Readouts cluster_3 Functional Assays A1 HEK293T or specific cell line (e.g., MIN6, Hepa1-6) A2 Transient transfection with GHS-R1a expression vector A1->A2 B1 Incubate with Ghrelin (agonist), This compound (antagonist), or both A2->B1 B2 Control (vehicle) A2->B2 C1 cAMP Assay (ELISA/FRET) B1->C1 C2 IP3/IP1 Assay (HTRF) B1->C2 C3 Intracellular Ca2+ Imaging (Fura-2/Fluo-4) B1->C3 C4 Western Blot for phosphorylated proteins (PKA, Akt, mTOR) B1->C4 D1 Hormone Secretion Assay (GH ELISA, Insulin RIA/ELISA) B1->D1 D2 Patch-Clamp Electrophysiology (Neuronal activity, ion channel currents) B1->D2 D3 Gene Expression Analysis (qPCR) (e.g., PPARγ, Gck) B1->D3 B2->C1 B2->C2 B2->C3 B2->C4 B2->D1 B2->D2 B2->D3

Caption: General experimental workflow for studying this compound signaling.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying this compound signaling.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293T) cells are commonly used for heterologous expression of GHS-R1a due to their low endogenous GPCR expression. For cell-type-specific studies, relevant cell lines such as MIN6 (pancreatic β-cell), Hepa1-6 (hepatocyte), or primary cultured neurons are utilized.[1][5]

  • Transfection: Cells are transiently transfected with a mammalian expression vector encoding human GHS-R1a using standard lipid-based transfection reagents (e.g., Lipofectamine). A mock transfection (empty vector) or non-transfected cells serve as controls. Expression is typically allowed to proceed for 24-48 hours post-transfection.

In Vitro Signaling Assays
  • cAMP Measurement: To assess Gαs or Gαi coupling, intracellular cAMP levels are measured. After treatment with this compound and/or ghrelin (often in the presence of a phosphodiesterase inhibitor like IBMX), cells are lysed, and cAMP concentrations are determined using competitive enzyme-linked immunosorbent assays (ELISA) or Förster resonance energy transfer (FRET)-based biosensors.

  • Inositol Phosphate (IP) Accumulation Assay: To measure Gαq activation, the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is quantified. This is typically performed using Homogeneous Time-Resolved Fluorescence (HTRF) assays. Cells are pre-incubated with a labeling reagent and then stimulated with ligands. The HTRF signal is proportional to the amount of IP1 produced.

  • Intracellular Calcium Mobilization: Changes in intracellular calcium concentration ([Ca2+]i) are monitored using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM. Transfected cells are loaded with the dye, and fluorescence is measured before and after the addition of this compound and/or ghrelin using a fluorescence plate reader or microscopy.

Functional Assays
  • Hormone Secretion Assays: To determine the effect on hormone release, primary cells (e.g., pituitary cells, pancreatic islets) or relevant cell lines are incubated with this compound and/or ghrelin under appropriate stimulation conditions (e.g., high glucose for insulin secretion). The supernatant is then collected, and the concentration of the secreted hormone (e.g., GH, insulin) is quantified by ELISA or radioimmunoassay (RIA).[10]

  • Electrophysiology: Whole-cell patch-clamp recordings are used to measure changes in membrane potential and ion channel currents in neurons or other excitable cells. This technique can directly assess the hyperpolarizing or depolarizing effects of this compound and its influence on ghrelin-induced neuronal activation.[1][19]

Gene Expression Analysis
  • Quantitative PCR (qPCR): To investigate the impact of this compound on the transcription of downstream target genes, cells are treated with this compound for a specified period. Total RNA is then extracted, reverse-transcribed into cDNA, and qPCR is performed using gene-specific primers for targets such as PPARγ and Gck in pancreatic β-cells.[11] Relative gene expression is calculated using the ΔΔCt method with a housekeeping gene for normalization.

Conclusion

This compound exhibits a remarkable diversity in its signaling mechanisms, contingent on the cellular context and the specific G-protein coupling of its receptor, GHS-R1a. From the intricate regulation of appetite in the hypothalamus to the fine-tuning of hormone secretion from the pituitary and pancreas, and the modulation of metabolic processes in the liver, this compound's actions are pleiotropic and physiologically significant. The comparative analysis presented in this guide underscores the importance of considering the specific cell type when investigating the biological effects of this compound. A thorough understanding of these differential pathways is paramount for the development of targeted therapeutic strategies for metabolic disorders such as obesity and diabetes. Further research into the less-explored signaling arms of this compound, particularly in immune and neuronal cells, will undoubtedly uncover new facets of its regulatory role.

References

Safety Operating Guide

Navigating the Disposal of LEAP-2: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for "LEAP-2," it is imperative to adopt a precautionary approach and manage it as a hazardous chemical waste. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.

When specific hazard information is unavailable for a research compound, best practices dictate treating it with a high degree of caution. A similar approach is recommended for compounds like Lp-PLA2-IN-14, where in the absence of a dedicated SDS, it is handled as a hazardous substance.[1] All waste materials containing this compound, including the pure compound, contaminated labware, and solutions, should be disposed of through an approved hazardous waste facility.[1]

Key Disposal Considerations

To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes the essential parameters for the disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral laboratory safety guidelines[1]
Primary Disposal Route Approved Hazardous Waste Disposal Plant[1]
Aquatic Toxicity Presumed Very Toxic to Aquatic Life[1]
Container Type Chemically compatible, sealed, and clearly labeledUniversity of Pennsylvania, Central Washington University[1]
Labeling Requirements "Hazardous Waste", full chemical name, concentration, dateDaniels Health[1]
Storage Designated Satellite Accumulation Area, away from incompatible materialsUniversity of Pennsylvania, Central Washington University[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process to minimize risks. The following steps provide a clear workflow for laboratory personnel.

  • Personal Protective Equipment (PPE): Before handling any waste, it is crucial to wear appropriate PPE, which includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[1] It is important to keep solid waste, such as contaminated gloves and weigh boats, separate from liquid waste.[1]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for all waste containing this compound.[1] For unused products, the original container, if in good condition, is often a suitable choice.[1] Ensure the container is tightly sealed to prevent any spills or vaporization.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1] Include the full chemical name "this compound," its concentration, and the date the waste was generated.[1]

  • Storage: Store the labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be at or near the point of waste generation and under the control of laboratory personnel.[1] Secondary containment should be in place to capture any potential leaks.[1]

  • Disposal Request: Once the waste container is full or has reached the maximum storage time allowed by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Under no circumstances should any solution containing this compound be poured down the drain. [1]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

LEAP2_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: This compound Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste Streams ppe->segregate is_liquid Is the waste liquid? segregate->is_liquid liquid_container Use Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes solid_container Use Dedicated Solid Waste Container is_liquid->solid_container No seal Tightly Seal Container liquid_container->seal no_drain DO NOT Pour Down Drain liquid_container->no_drain solid_container->seal label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Concentration & Date seal->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound as hazardous waste.

References

Personal protective equipment for handling LEAP-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for LEAP-2

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Liver-expressed antimicrobial peptide 2 (this compound).

This document provides crucial safety and logistical information for the handling of this compound, a peptide involved in the innate immune system with antimicrobial properties. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the product.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, appropriate personal protective equipment and engineering controls are necessary to minimize exposure and ensure a safe working environment.

Equipment/Control Specification Purpose
Ventilation Local exhaust ventilation or process enclosureTo keep airborne levels of the substance low.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Hand Protection Chemical-resistant, impervious glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect personal clothing and skin.
Respiratory Protection Use a respirator if ventilation is inadequateTo prevent inhalation of dust or aerosols.
Storage and Handling Protocols

Proper storage and handling are critical for maintaining the stability and activity of this compound.

Parameter Guideline Rationale
Storage Temperature (Lyophilized) Store at -20°C to -80°CTo ensure long-term stability.[1][2]
Storage Temperature (Reconstituted) Aliquot and store at -20°C to -80°CTo avoid repeated freeze-thaw cycles that can degrade the peptide.[1][3]
Handling Avoid contact with skin and eyes. Do not breathe dust.To prevent potential irritation or other health effects.
Hygiene Wash hands thoroughly after handling.To minimize the risk of exposure and contamination.
Reconstitution Reconstitute in sterile, distilled water or other recommended solvent.To ensure the peptide is properly dissolved for experimental use.[1]
Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action must be taken.

Situation Procedure
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Inhalation Move person into fresh air. If not breathing, give artificial respiration.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.
Small Spill Use appropriate tools to put the spilled solid in a convenient waste disposal container.
Large Spill Use a shovel to put the material into a convenient waste disposal container.
Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations. As this compound is a peptide with biological activity, it should be treated as a biohazardous waste.

Waste Type Disposal Method
Unused this compound Dispose of as biohazardous waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated biohazardous waste container.[4]
Liquid Waste (from experiments) Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution) before disposing down the drain, if local regulations permit.[5]

Experimental Workflow: this compound Spill Response

The following diagram outlines the procedural steps for safely managing a spill of this compound powder in a laboratory setting.

LEAP2_Spill_Workflow cluster_spill_response This compound Spill Response Protocol A Spill Identified B Alert others in the area A->B C Evacuate the immediate area if necessary B->C D Don appropriate PPE: - Gloves - Lab coat - Eye protection - Respirator (if large spill) C->D E Cover the spill with absorbent material D->E F Gently sweep the material into a dustpan E->F G Place the spilled material and absorbent into a labeled biohazardous waste container F->G H Clean the spill area with a suitable disinfectant G->H I Dispose of all contaminated materials as biohazardous waste H->I J Wash hands thoroughly I->J K Document the spill and response J->K

Caption: Workflow for handling a this compound powder spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.